4-tert-Butyl-2,6-dinitrochlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMLDNFLXIDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176658 | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-81-2 | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 4-tert-Butyl-2,6-dinitrochlorobenzene?
An In-depth Technical Guide to 4-tert-Butyl-2,6-dinitrochlorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 2213-81-2), a substituted aromatic compound of interest in synthetic chemistry. We will explore its core physical and chemical properties, predictable spectroscopic signatures, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or intermediate. The content synthesizes data from established chemical databases with foundational principles of organic chemistry to offer practical, field-proven insights.
Core Chemical Identity and Structural Framework
This compound is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a tert-butyl group. The strategic placement of the two powerful electron-withdrawing nitro groups ortho and para to the chlorine atom profoundly influences the molecule's reactivity, making it a valuable intermediate.
-
IUPAC Name: 5-tert-Butyl-2-chloro-1,3-dinitrobenzene[1]
-
Synonyms: 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene, 2,6-Dinitro-4-tert-butylchlorobenzene[2][3]
The structural arrangement is paramount to its chemical behavior, as depicted below.
Caption: Structure of this compound.
Physical Properties
The physical characteristics of a compound are critical for determining appropriate handling, storage, and application conditions. The data for this compound are summarized below. Analogy with related compounds like 2,4-dinitrochlorobenzene suggests it is a yellow crystalline solid at room temperature.[5][6]
| Property | Value | Source |
| Melting Point | 116-117 °C | [2] |
| Boiling Point | 317.7 °C at 760 mmHg | [2] |
| Density | 1.348 g/cm³ | [2] |
| Vapor Pressure | 0.000706 mmHg at 25 °C | [2] |
| Refractive Index | 1.566 | [2] |
| XLogP3 | 4.50 | [2] |
Solubility Insights: While specific solubility data is sparse, the structure provides clues. The high XLogP3 value indicates significant lipophilicity, driven by the large tert-butyl group and the aromatic ring.[2] Therefore, high solubility in nonpolar organic solvents like toluene, dichloromethane, and ethers is expected. Conversely, its polarity is increased by the two nitro groups, suggesting some solubility in polar organic solvents. Similar to other dinitrochlorobenzenes, it is expected to be insoluble in water.[5][7]
Chemical Properties and Reactivity Profile
The chemistry of this compound is dominated by the high reactivity of its chlorine substituent towards nucleophiles.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The defining chemical characteristic of this molecule is its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This is a direct consequence of the molecular architecture. The two nitro (-NO₂) groups are powerful electron-withdrawing groups. Their positions ortho and para to the chlorine atom strongly stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the reaction, making the chlorine atom an excellent leaving group.[6]
This high reactivity makes the compound an excellent electrophilic precursor for synthesizing a wide array of derivatives by introducing various nucleophiles (e.g., amines, alkoxides, thiolates).
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).
Stability and Incompatibilities: Under standard laboratory conditions, the compound is stable. However, it is combustible. It should be stored away from incompatible materials, which, based on related structures, include strong oxidizing agents and strong bases like ammonia.[5]
Spectroscopic Characterization: A Predictive Guide
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
~1.3-1.5 ppm: A sharp, prominent singlet integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
~8.0-8.5 ppm: Two singlets in the aromatic region, each integrating to 1H. These correspond to the two protons on the benzene ring at positions 3 and 5. Their exact chemical shift will be downfield due to the deshielding effect of the adjacent nitro groups.
-
-
¹³C NMR: The carbon NMR spectrum should display 6 distinct signals due to the molecule's plane of symmetry.
-
~30-35 ppm: Two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).
-
~120-150 ppm: Four signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons bearing the nitro groups will be significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.
-
~1520-1560 cm⁻¹ & ~1340-1370 cm⁻¹: Two very strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups.
-
~2900-3000 cm⁻¹: C-H stretching vibrations from the tert-butyl group.
-
~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~700-850 cm⁻¹: A C-Cl stretching band.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z 258, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Major Fragments: A prominent peak at m/z 243, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for tert-butyl groups. Other fragments may arise from the loss of nitro groups (-NO₂).
-
Key Experimental Protocols
Protocol 1: Purification via Recrystallization
This protocol describes a standard method for purifying the solid compound, a critical step to ensure the validity of subsequent experiments. The choice of solvent is based on the principle of high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. An ethanol/water system is a common starting point for moderately polar compounds.
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimum amount of hot ethanol.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add hot ethanol portion-wise while heating on a hot plate until the solid is fully dissolved. Avoid excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
-
Validation: Determine the melting point of the purified crystals. A sharp melting point at or near 116-117 °C indicates high purity.
Protocol 2: Workflow for Monitoring an SₙAr Reaction by TLC
This workflow outlines the use of Thin-Layer Chromatography (TLC) to monitor the progress of a reaction where this compound is treated with a nucleophile (e.g., aniline). This is a self-validating system as it directly visualizes the consumption of starting material and the formation of the product.
Caption: Workflow for monitoring reaction progress using TLC.
Safety and Handling Precautions
Regulatory databases like the ECHA C&L Inventory report that this compound does not meet the criteria for GHS hazard classification based on current notifications.[1][2]
However, this must be treated with extreme caution. Structurally similar compounds, such as 2,4-dinitrochlorobenzene, are known to be highly toxic and hazardous. They are classified as fatal in contact with skin, harmful if swallowed, and can cause severe skin irritation, eye damage, and allergic skin reactions.[8][9]
Expert Recommendation: Given the significant hazards associated with the dinitrochlorobenzene chemical class, it is imperative to handle this compound with the highest degree of care, assuming it possesses similar toxicity.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Do not allow the material to come into contact with skin, eyes, or clothing.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
This compound, Drugfuture. [Link]
-
This compound | C10H11ClN2O4 | CID 75176, PubChem, National Center for Biotechnology Information. [Link]
-
This compound, Global Substance Registration System (GSRS). [Link]
-
SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene, Thermo Fisher Scientific. [Link]
-
2,4-Dinitrochlorobenzene, Wikipedia. [Link]
-
1-chloro-2,4-dinitrobenzene, Chemical Logic. [Link]
- Dinitrochlorobenzene synthesis method and microreactor, Google P
-
Preparation of 1-Chloro-2,4 - Dinitrobenzene, Scribd. [Link]
Sources
- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,4-Dinitrochlorobenzene CAS#: 97-00-7 [m.chemicalbook.com]
- 6. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 7. 2,4-dinitrochlorobenzene [chemister.ru]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Utility of a Doubly Activated Aromatic Intermediate
An In-depth Technical Guide to the Synthesis and Purification of 4-tert-Butyl-2,6-dinitrochlorobenzene
This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its structure, featuring a chlorine atom activated by two flanking, electron-withdrawing nitro groups, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bulky tert-butyl group provides steric influence and enhances solubility in organic media. This guide offers a comprehensive, field-proven methodology for the synthesis of this valuable intermediate via the dinitration of 4-tert-butylchlorobenzene, followed by a robust purification protocol. The causality behind each experimental choice is detailed to provide researchers with a deep, actionable understanding of the process.
Part 1: Synthesis via Electrophilic Aromatic Substitution
The synthesis hinges on the principle of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The benzene ring of the starting material, 4-tert-butylchlorobenzene, is sequentially attacked by a potent electrophile, the nitronium ion (NO₂⁺), to yield the desired dinitro product.
The Core Mechanism: Generation and Attack of the Nitronium Ion
The nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid.[1][2][3][4][5] Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.
The directing effects of the substituents on the starting material are critical. Both the tert-butyl group and the chlorine atom are ortho-, para- directors.[6][7] However, the bulky tert-butyl group sterically hinders the ortho positions, while the chlorine atom is a deactivating group.[7] The reaction conditions are tailored to overcome the deactivation by the chlorine and the first nitro group to achieve dinitration, yielding the 2,6-dinitro isomer as the major product.
Synthesis Workflow
The overall process involves the controlled addition of the substrate to a pre-chilled nitrating acid mixture, followed by a carefully managed temperature ramp to ensure complete reaction, and finally, quenching and isolation of the crude product.
Caption: Workflow for the synthesis of crude this compound.
Detailed Experimental Protocol: Dinitration
This protocol is adapted from established industrial methods, prioritizing safety and yield.[6]
Table 1: Reactants and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Concentration | Sp. Gr. / Density | Amount (mol) | Volume/Mass |
| 4-tert-Butylchlorobenzene | C₁₀H₁₃Cl | 168.66 | ≥98% | 1.01 g/mL | 0.10 | 16.9 g |
| Nitric Acid | HNO₃ | 63.01 | 90% | ~1.49 | ~0.33 | 18.5 mL |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 1.84 | ~0.67 | 36.4 mL |
Procedure:
-
Prepare Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 36.4 mL of concentrated sulfuric acid. While stirring, slowly add 18.5 mL of 90% nitric acid. Maintain the temperature of the mixture below 20°C during this addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 15-20°C, begin the dropwise addition of 16.9 g (0.10 mole) of 4-tert-butylchlorobenzene over 10-15 minutes. The reaction is exothermic; maintain the temperature at approximately 30°C by adjusting the addition rate and cooling.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 30°C until the initial exotherm subsides. Then, slowly raise the temperature to 60-65°C and hold it at this level for 2 hours to ensure the completion of the dinitration.[6]
-
Product Isolation (Quenching): Carefully pour the warm reaction mixture over a large volume of crushed ice (e.g., 500 g) with stirring. A yellow solid will precipitate.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual mixed acid.
-
Drying: Press the solid as dry as possible on the funnel and then air-dry or dry in a desiccator.
Causality and Critical Control Points
-
Acid Concentration: The use of highly concentrated (90%) nitric acid and 98% sulfuric acid is crucial.[6] The sulfuric acid acts as a catalyst by generating the NO₂⁺ electrophile and as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the nitration.[1][3]
-
Temperature Management: Initial low temperatures (15-30°C) are vital to control the highly exothermic nature of the reaction, preventing runaway conditions and minimizing the formation of by-products.[6] The subsequent heating phase (60-65°C) provides the necessary activation energy to introduce the second nitro group onto the deactivated mononitrated intermediate ring.[3]
-
Order of Addition: Adding the organic substrate to the mixed acid ensures that the electrophile is always in excess, which favors the desired dinitration over mono-nitration.[6]
Part 2: Purification
The isolated crude product requires purification to remove unreacted starting material, mononitrated intermediates, and other potential isomers. Recrystallization is the most effective and common laboratory technique for this purpose.
Principle of Recrystallization
Recrystallization leverages differences in solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures, while the impurities remain dissolved.[8] Upon cooling, the pure target compound crystallizes, leaving the impurities behind in the solvent.
Purification Workflow: Recrystallization
Caption: Step-by-step workflow for the purification by recrystallization.
Detailed Recrystallization Protocol
Based on reported procedures, hexane is an effective solvent for this compound.
-
Solvent Selection: Place the crude, dry solid into an Erlenmeyer flask.
-
Dissolution: Add a small volume of hexane and heat the mixture to reflux with stirring. Continue to add hexane in small portions until all the solid has just dissolved. Using the minimum amount of hot solvent is key to maximizing yield.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals, which should appear as light yellow needles, by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining mother liquor. Allow the crystals to dry completely. The expected melting point of the pure product is 114-116°C.
Part 3: Purity Assessment and Characterization
Validating the purity and identity of the final product is a critical step. A combination of techniques should be employed.
Table 2: Analytical Techniques for Product Validation
| Technique | Purpose | Expected Result |
| Melting Point Analysis | Assess purity. | A sharp melting range of 114-116°C. Impurities typically broaden and depress the melting range. |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect impurities. | A major peak corresponding to the product with minimal peaks for impurities. Reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water) is a common starting point.[9][10] |
| TLC (Thin-Layer Chromatography) | Qualitatively monitor reaction progress and purification efficiency. | A single spot for the purified product with a distinct Rf value compared to the starting material and crude mixture. |
| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure. | The ¹H NMR spectrum should show characteristic signals for the tert-butyl protons and the two aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments. |
| IR Spectroscopy | Identify functional groups. | Strong absorption bands characteristic of the C-NO₂ groups (approx. 1530 and 1350 cm⁻¹) and C-Cl bond. |
| DSC (Differential Scanning Calorimetry) | Determine absolute purity. | Provides a highly accurate determination of purity based on the melting point depression phenomenon.[11] |
Part 4: Safety, Handling, and Waste Management
Trustworthiness in chemical synthesis is rooted in a profound respect for safety. Aromatic nitro compounds are toxic, and the nitration process carries significant inherent risks.
-
Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12] The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[12]
-
Product Hazards: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Aromatic nitro compounds, in general, can cause methemoglobinemia, characterized by cyanosis (blue discoloration of the blood).
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[12] An emergency shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a chemical-resistant lab coat at all times.[12][13]
-
Waste Disposal: The spent acid mixture is highly corrosive and contains organic residues. It must be neutralized cautiously (e.g., by slow addition to a stirred solution of sodium carbonate or bicarbonate in a large container with cooling) before disposal according to institutional and environmental regulations.[14] Avoid releasing nitrated aromatic compounds into the environment as they can be persistent pollutants.[14]
Conclusion
The synthesis and purification of this compound is a well-established but demanding procedure that requires precision and a commitment to safety. By understanding the underlying electrophilic substitution mechanism, carefully controlling critical parameters like temperature and reagent concentration, and employing systematic purification techniques such as recrystallization, researchers can reliably produce this valuable synthetic intermediate in high purity. The protocols and insights provided in this guide serve as a robust framework for its successful preparation in a research and development setting.
References
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Chemius. nitro razredčilo. [Link]
-
PrepChem. Synthesis of 2,6-dinitro-4-t-butylchlorobenzene. [Link]
-
Unacademy. Notes on Environmental Concerns of Nitration. [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. [Link]
- Google Patents.
-
ResearchGate. Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation | Request PDF. [Link]
-
SciSpace. A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]
-
Wikipedia. 2,4-Dinitrochlorobenzene. [Link]
-
ResearchGate. Purification of 2,4-Dinitrochlorobenzene using Layer Melt Crystallization: Model and Experiment | Request PDF. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2020, January 10). Recrystallization. [Link]
-
Journal of Organic Chemistry. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]
-
Chemguide. the nitration of benzene - electrophilic substitution. [Link]
-
Study.com. Chlorobenzene Properties, Uses & Nitration. [Link]
-
Organic Syntheses. 2,4-dinitroiodobenzene. [Link]
-
Organic Syntheses. 2,6-dinitroaniline. [Link]
- Google Patents.
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
-
Chinese Journal of Energetic Materials. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. [Link]
- Google Patents. Method for continuously preparing dinitrochlorobenzene - CN102070457A.
-
Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]
-
ResearchGate. Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US3927127A - Nitration process - Google Patents [patents.google.com]
- 7. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 11. tainstruments.com [tainstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mobile [my.chemius.net]
- 14. Notes on Environmental Concerns of Nitration [unacademy.com]
Navigating the Risks: A Technical Guide to the Safe Handling of 4-tert-Butyl-2,6-dinitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-tert-Butyl-2,6-dinitrochlorobenzene (CAS No. 2213-81-2) is a nitroaromatic compound whose specific toxicological and safety data are not extensively documented.[1][2] However, its structural similarity to other dinitrochlorobenzenes and nitroaromatic compounds necessitates a cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the potential hazards, based on data from analogous compounds, and outlines detailed procedures for its safe use in a laboratory setting. The core principle of this document is to treat this compound with the high degree of caution afforded to hazardous substances, ensuring the safety of all personnel.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its safe handling. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | PubChem[1] |
| Molecular Weight | 258.66 g/mol | PubChem[1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Melting Point | 116-117 °C | ECHEMI[2] |
| Density | 1.348 g/cm³ | ECHEMI[2] |
Section 2: Hazard Identification and GHS Classification (by Analogy)
While some sources indicate that this compound does not meet GHS hazard criteria, this is inconsistent with the known hazards of the broader class of nitroaromatic compounds.[1][2] Therefore, for the purpose of ensuring personnel safety, this guide will operate under the assumption that it poses hazards similar to related compounds such as 1-chloro-2,4-dinitrobenzene and other nitroaromatics.[3][4][5][6][7][8][9][10][11][12][13]
Anticipated Hazards:
-
Acute Toxicity: Likely to be harmful or fatal if swallowed, in contact with skin, or if inhaled.[9][11][12][13]
-
Skin Corrosion/Irritation: May cause skin irritation and potentially an allergic skin reaction.[12][13]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[13]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][10][11] Nitroaromatic compounds are known to affect the blood's ability to carry oxygen, leading to methemoglobinemia.[5][10]
-
Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.[8][13]
Section 3: The Hierarchy of Controls for Safe Handling
A multi-layered approach to safety is essential when working with potentially hazardous compounds. The hierarchy of controls provides a systematic framework for minimizing risk.
Caption: Hierarchy of controls for managing exposure risks.
Section 4: Standard Operating Procedures
Adherence to well-defined protocols is critical for mitigating the risks associated with this compound.
Engineering Controls
Your primary line of defense is to handle the compound within a controlled environment.
-
Fume Hood: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9][14]
-
Ventilation: Ensure good general laboratory ventilation to supplement the local exhaust of the fume hood.[3]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[4][8][14]
-
Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[4][14] Immediately remove and dispose of contaminated gloves.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][14]
Administrative Controls & Safe Work Practices
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][10] Do not eat, drink, or smoke in the laboratory.[6][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] It should be stored in a locked cabinet or room accessible only to authorized personnel.[6]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6][8]
Section 5: Experimental Protocols
The following are step-by-step methodologies for common laboratory procedures involving this compound.
Weighing the Solid Compound
-
Don personal protective equipment as outlined in Section 4.2.
-
Perform all weighing operations within a chemical fume hood.
-
Use a tared, sealed container to minimize the generation of dust.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Clean any spills immediately using appropriate procedures (see Section 6).
-
Securely close the primary container and return it to its designated storage location.
Preparation of a Stock Solution
-
Following the weighing protocol, add the solvent to the container with the pre-weighed compound while still inside the fume hood.
-
Ensure the container is sealed before agitating to dissolve the compound.
-
If sonication or heating is required, perform these actions within the fume hood.
-
Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Section 6: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
Caption: Workflow for responding to emergencies.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][14][15]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[6][7][8]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
Conclusion
While specific safety data for this compound is limited, a proactive and cautious approach based on the known hazards of analogous nitroaromatic compounds is essential. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling protocols, researchers can effectively mitigate the risks associated with this compound. The information and procedures outlined in this guide are intended to foster a culture of safety and to ensure that all work with this compound is conducted with the utmost care and respect for its potential hazards.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Safety Data Sheet. Nitroaromatics and Isophorone Standard. (2019-03-29).
- Santa Cruz Biotechnology.
- International Labour Organization. Nitrocompounds, Aromatic.
- ChemicalBook.
- Benchchem. Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.
- Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar.
- Sigma-Aldrich.
- Fisher Scientific.
- Carl ROTH.
- ECHEMI.
- New Jersey Department of Health. Nitrobenzene - Hazard Summary.
- Sigma-Aldrich.
- TCI Chemicals.
- Thermo Fisher Scientific.
- GSRS. This compound.
- Fisher Scientific.
-
PubChem. 4-tert-Butyl-2,6-dinitrophenol. National Center for Biotechnology Information. [Link]
- ChemicalBook. 4-tert-Butyl-2,6-dinitrophenol. (2023-04-23).
Sources
- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. agilent.com [agilent.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Biochemical Mechanism of Action of 4-tert-Butyl-2,6-dinitrochlorobenzene
This guide provides a detailed examination of the biochemical mechanisms through which 4-tert-Butyl-2,6-dinitrochlorobenzene exerts its effects in biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical principles with practical experimental insights to offer a comprehensive understanding of this compound's multifaceted interactions at the cellular and molecular level.
Introduction and Physicochemical Context
This compound is a derivative of dinitrochlorobenzene, a class of compounds recognized for their high reactivity and significant biological effects. The chemical structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and a labile chlorine atom, is central to its mechanism of action.[1][2][3][4] The bulky tert-butyl group further influences its lipophilicity and steric interactions with biological targets. This guide will dissect its three primary mechanisms: potent interaction with the glutathione detoxification system, disruption of mitochondrial bioenergetics, and the resulting induction of cytotoxicity.
Primary Mechanism I: Substrate for Glutathione S-Transferases and Depletion of Cellular Glutathione
A principal and well-characterized mechanism of dinitrochlorobenzene compounds is their interaction with the Glutathione S-Transferase (GST) enzyme superfamily.
The Role of Glutathione S-Transferases (GSTs)
GSTs are critical Phase II detoxification enzymes that protect cells from xenobiotics and oxidative stress.[5] They catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic center of a wide range of toxic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[6]
Catalytic Conjugation and Its Consequences
This compound, much like the canonical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB), serves as an excellent substrate for most GST isozymes.[5] The electron-withdrawing nitro groups render the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic substitution by the thiolate anion of GSH.[3][6]
This enzymatic conjugation has two immediate and critical consequences for the cell:
-
Rapid Depletion of Reduced Glutathione (GSH): The reaction consumes the cell's primary non-enzymatic antioxidant, GSH. A significant reduction in the intracellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[7]
-
Activation of Stress Response Pathways: The depletion of GSH and the presence of an electrophilic challenge can trigger the activation of the Nrf2 signaling pathway, the master regulator of the antioxidant response, in an attempt to restore homeostasis.[7]
Primary Mechanism III: Induction of Cytotoxicity
The combination of severe oxidative stress (from GSH depletion) and profound energetic collapse (from uncoupling) inevitably leads to cellular toxicity and death.
Synergistic Toxicity
The dual mechanisms of this compound are synergistically cytotoxic. The cell is simultaneously deprived of its primary antioxidant defense and its main energy supply, creating an unrecoverable state of stress that can trigger apoptotic or necrotic cell death pathways. The cytotoxicity of related phenol compounds has been shown to be dependent on radical reactions, underscoring the importance of the oxidative stress component. [8]
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of a cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity and cell death.
Objective: To quantify cytotoxicity by measuring LDH release from treated cells.
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the surrounding culture medium. The amount of LDH in the medium can be quantified by measuring its enzymatic activity, which is directly proportional to the number of lysed cells. [9] Materials:
-
Opaque-walled 96-well plates (for fluorescence/luminescence-based kits).
-
Cells in culture medium.
-
Test compound (this compound).
-
Vehicle control (e.g., DMSO).
-
Lysis Buffer (to create a "Maximum LDH Release" control).
-
Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound, vehicle control, or no treatment.
-
Establish Controls:
-
No-Cell Control: Wells with medium only (background).
-
Vehicle Control: Cells treated with the same concentration of vehicle used for the compound.
-
Maximum LDH Release Control: Add Lysis Buffer to a set of untreated wells 1 hour before the assay endpoint.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48 hours).
-
Assay Measurement:
-
Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Calculation:
-
Subtract the background reading (No-Cell Control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Value - Vehicle Control Value) / (Max LDH Release Value - Vehicle Control Value) ] × 100
-
-
Summary of Biochemical Effects and Data Presentation
The integrated actions of this compound result in a predictable and measurable cascade of cellular events. The following table summarizes the expected outcomes from the experimental approaches described.
| Biochemical Parameter | Expected Effect of this compound | Rationale | Relevant Experimental Assay |
| GST Activity | Apparent substrate; may show inhibition at high concentrations | Serves as an electrophilic substrate for GST-catalyzed conjugation with GSH. | Spectrophotometric GST Activity Assay |
| Intracellular GSH Levels | Significant Decrease | Consumption during the GST-catalyzed conjugation reaction. | GSH/GSSG-Glo™ Assay or HPLC-based methods |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Increase | Uncoupling of the ETC leads to maximal respiration to maintain the proton gradient. | Seahorse XF Analyzer (OCR measurement) |
| ATP Production | Significant Decrease | Dissipation of the proton-motive force prevents ATP synthase from functioning. | Luminescence-based ATP Assay |
| Cell Membrane Integrity | Decrease (LDH Release Increase) | Cellular collapse due to energy depletion and oxidative stress leads to necrosis. | LDH Release Assay |
| Cell Viability | Significant Decrease | Combined effects of oxidative and energetic stress lead to cell death. | MTT, Calcein AM/EthD-1, or RealTime-Glo™ Assays |
Conclusion
The mechanism of action of this compound is a compelling example of multi-target toxicity driven by its distinct chemical features. It acts primarily as a high-affinity substrate for Glutathione S-Transferases, leading to the catastrophic depletion of cellular glutathione and inducing severe oxidative stress. Concurrently, its dinitrophenol-like structure allows it to function as a potent uncoupler of oxidative phosphorylation, collapsing the cell's ability to generate ATP. This dual assault on the cell's detoxification and energy-producing systems provides a powerful and multifaceted mechanism of cytotoxicity. A thorough understanding of these pathways is essential for its application as a tool in biochemical research and for assessing the toxicological risks of related compounds.
References
-
Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]
-
LibreTexts, C. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
DeKort, M. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]
-
Wikipedia. (n.d.). Uncoupler. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
Terada, H. (n.d.). Uncouplers of oxidative phosphorylation. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Harrill, J. A., et al. (n.d.). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. National Center for Biotechnology Information. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Thompson, J. G., et al. (n.d.). Effect of inhibitors and uncouplers of oxidative phosphorylation during compaction and blastulation of bovine embryos cultured in vitro. National Center for Biotechnology Information. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of 2,4-Dinitrochlorobenzene? Retrieved from [Link]
-
ResearchGate. (2011). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Retrieved from [Link]
-
Thompson, D. C., et al. (n.d.). Inhibition of glutathione S-transferase P1-1 in mouse lung epithelial cells by the tumor promoter 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): protein adducts investigated by electrospray mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
-
Shavell, V. I., et al. (n.d.). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is 2,4-Dinitrochlorobenzene used for? Retrieved from [Link]
-
Spriggs, S., et al. (n.d.). Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis. National Center for Biotechnology Information. Retrieved from [Link]
-
Medicosis Perfectionalis. (2024). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. Retrieved from [Link]
-
Thatcher, R. J., et al. (n.d.). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. National Center for Biotechnology Information. Retrieved from [Link]
-
Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) (E-BC-K800-M). Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]
-
Liu, B., et al. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2022). Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 4. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nomenclature: A Technical Guide to 4-tert-Butyl-2,6-dinitrochlorobenzene and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth exploration of 4-tert-Butyl-2,6-dinitrochlorobenzene, a versatile reagent in organic synthesis. Beyond its primary designation, a plethora of synonyms and identifiers are used in chemical literature, databases, and commercial catalogs. A thorough understanding of this nomenclature is essential for researchers to effectively search for, procure, and utilize this compound in their work. This document serves as a comprehensive reference for the various names, properties, and applications of this compound, with a focus on its role as a key building block in the synthesis of more complex molecules.
Unraveling the Identity: Synonyms and Chemical Identifiers
The compound this compound is known by a variety of names in scientific literature and chemical databases. This diversity in nomenclature can sometimes pose a challenge for researchers. A comprehensive understanding of these synonyms is crucial for efficient literature searches and accurate identification of the compound.
The systematic IUPAC name for this compound is 5-tert-butyl-2-chloro-1,3-dinitrobenzene [1]. However, the name this compound is more commonly used in practice. The structural isomers, such as 1-Chloro-2,4-dinitrobenzene, are distinct chemical entities with their own unique properties and applications[2][3].
Below is a table summarizing the key identifiers for this compound:
| Identifier Type | Value | Source |
| IUPAC Name | 5-tert-butyl-2-chloro-1,3-dinitrobenzene | [1] |
| CAS Number | 2213-81-2 | [1][4] |
| Molecular Formula | C10H11ClN2O4 | [1] |
| Molecular Weight | 258.66 g/mol | [1] |
| EC Number | 218-672-0 | [1][4] |
| PubChem CID | 75176 | [1] |
| UNII | QE3CA59X6A | [1][4] |
A non-exhaustive list of depositor-supplied synonyms found in the PubChem database includes:
The presence of the bulky tert-butyl group and the two electron-withdrawing nitro groups significantly influences the reactivity of the chloro-substituent, making this compound a valuable tool in synthetic organic chemistry.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards is a prerequisite for the handling and use of any chemical reagent.
Table of Physicochemical Properties:
| Property | Value |
| Appearance | Solid |
| Molecular Weight | 258.66 g/mol [1] |
| XLogP3 | 3.3[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 1[1] |
| Topological Polar Surface Area | 91.6 Ų[1] |
Safety and Handling:
While specific hazard classifications for this compound are not consistently reported, the closely related compound 2,4-Dinitrochlorobenzene (DNCB) is known to be a potent contact allergen and skin irritant. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Application: A Versatile Building Block in Nucleophilic Aromatic Substitution
The primary utility of this compound in organic synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNA_r) reactions. The two nitro groups, positioned ortho and para to the chlorine atom, are strongly electron-withdrawing. This electronic arrangement activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chloride leaving group.
This reactivity makes this compound a valuable precursor for the synthesis of a wide range of substituted aromatic compounds, which are often key intermediates in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Diagram of Nucleophilic Aromatic Substitution (SNA_r) Mechanism:
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of a Substituted Aniline Derivative
The following protocol is a representative example of a nucleophilic aromatic substitution reaction using a dinitrochlorobenzene derivative. This specific procedure is adapted from established methods for the synthesis of substituted anilines and serves as a practical guide for researchers.
Objective: To synthesize N-benzyl-4-tert-butyl-2,6-dinitroaniline from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture and spot it on a TLC plate alongside the starting material. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation. The reaction is considered complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
-
Base: Triethylamine is used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of a substituted aniline.
Conclusion
This compound, along with its various synonyms, is a valuable and versatile reagent in the field of organic synthesis. Its activated aromatic system allows for facile nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized molecules. A comprehensive understanding of its nomenclature, properties, and safe handling is essential for any researcher intending to utilize this compound. The provided experimental protocol serves as a practical starting point for the synthesis of substituted anilines, a class of compounds with significant importance in medicinal chemistry and materials science. By leveraging the information presented in this guide, researchers can confidently and effectively incorporate this compound into their synthetic strategies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Drugfuture. This compound. FDA Global Substance Registration System. [Link]
-
Wikipedia. 2,4-Dinitrochlorobenzene. [Link]
-
PubChem. 1-Chloro-2,4-dinitrobenzene. National Center for Biotechnology Information. [Link]
Sources
Potential applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in molecular biology.
An In-depth Technical Guide to the Potential Applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in Molecular Biology
Authored by: A Senior Application Scientist
In the dynamic landscape of molecular biology, the development and application of novel chemical probes are paramount to unraveling the intricate mechanisms that govern cellular life. This guide introduces this compound, a molecule poised to be a versatile tool for researchers, scientists, and drug development professionals. While its direct applications in molecular biology are not yet extensively documented, its chemical architecture, characterized by an activated aromatic system, suggests a significant potential for protein modification and analysis. This document will provide a comprehensive overview of the theoretical framework and practical methodologies for leveraging this compound in three key areas: as a robust protein labeling agent, a specific cross-linker for studying protein-protein interactions, and a probe for investigating cellular transport and dynamics. By grounding our exploration in the established reactivity of analogous compounds, such as 2,4-dinitrochlorobenzene (DNCB), we will lay a foundation for the innovative application of this compound in advancing our understanding of complex biological systems.
The Chemical Rationale: A Nucleophilic Aromatic Substitution-Driven Reactivity
At the core of this compound's potential lies its susceptibility to nucleophilic aromatic substitution (SNAr). The benzene ring is rendered highly electron-deficient by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the chlorine atom. This electronic arrangement facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group.[1][2][3] In the context of molecular biology, the primary nucleophiles are the side chains of specific amino acid residues within proteins.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.[3] The stability of this complex is enhanced by the electron-withdrawing nitro groups, making the reaction thermodynamically favorable.
Key Reactive Residues in Proteins:
-
Lysine: The primary amine (-NH2) of the lysine side chain is a potent nucleophile that can react with this compound to form a stable dinitrophenyl-lysine adduct.
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and is expected to react readily with the compound.
-
Tyrosine: The hydroxyl group (-OH) of tyrosine, particularly in its deprotonated phenoxide form at higher pH, can also act as a nucleophile.
-
N-terminus: The alpha-amino group of the protein's N-terminus is another potential site for modification.
The presence of the tert-butyl group introduces a unique steric and electronic influence. While it may sterically hinder the approach of the nucleophile to a degree, it also provides a bulky, hydrophobic tag that can be advantageous for specific applications, such as altering the solubility of the labeled protein or providing a unique signature for detection.
Application I: A Versatile Covalent Labeling Agent for Proteins
The ability of this compound to form stable covalent bonds with proteins makes it a promising candidate for a labeling reagent.[4] Covalent labeling is a fundamental technique in molecular biology for tracking, identifying, and quantifying proteins.
Advantages as a Labeling Reagent:
-
Covalent and Stable Linkage: The resulting dinitrophenyl-amino acid bond is highly stable, allowing for robust downstream analysis under denaturing conditions.
-
Specificity: By controlling reaction conditions such as pH, a degree of specificity for different nucleophilic residues can be achieved. For instance, lower pH will favor reaction with the more nucleophilic thiol groups of cysteines, while higher pH will favor reaction with the primary amines of lysines.
-
UV-Visible Signature: The dinitrophenyl group imparts a characteristic UV-visible absorbance, allowing for spectrophotometric quantification of labeling efficiency.
-
Haptenic Nature: The dinitrophenyl moiety is a well-known hapten, meaning it can be recognized by specific antibodies.[4] This opens up the possibility of developing anti-dinitrophenyl antibodies for sensitive immunodetection of labeled proteins in techniques like Western blotting and ELISA.
Experimental Protocol: Covalent Labeling of a Purified Protein
This protocol outlines a general procedure for the covalent labeling of a purified protein with this compound.
Materials:
-
Purified protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane (for removal of excess reagent)
Procedure:
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Protein Preparation: Ensure the protein solution is in a buffer devoid of primary amines (e.g., Tris) that could compete with the labeling reaction. Exchange the buffer to the reaction buffer if necessary.
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification: Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at the characteristic wavelength for the dinitrophenyl group and using the Beer-Lambert law.
-
Confirm labeling by SDS-PAGE analysis, looking for a shift in the molecular weight of the labeled protein.
-
Verify labeling and identify modified residues using mass spectrometry.
-
Application II: Probing Protein-Protein Interactions via Chemical Cross-Linking
While this compound is a monofunctional reagent, its derivatives can be synthesized to create bifunctional cross-linking agents. By incorporating a second reactive group, this molecule can be used to covalently link interacting proteins, providing valuable insights into protein complexes and their spatial arrangements.
A potential heterobifunctional cross-linker could be synthesized by modifying one of the nitro groups into a different reactive moiety, or by linking two this compound molecules with a spacer arm. For the purpose of this guide, we will theorize a homobifunctional cross-linker created by linking two molecules.
Workflow for Cross-Linking Studies
Rationale for Cross-Linking Application:
The dinitrochlorobenzene moiety provides a robust anchor to one protein, while the second reactive group on the cross-linker covalently binds to a nearby interacting protein. The length of the spacer arm between the two reactive groups defines the distance constraints for the cross-link, providing structural information about the protein complex.
Application III: A Potential Probe for Cellular Transport and Intracellular Labeling
The ability of small, relatively hydrophobic molecules to cross cell membranes is a key property for intracellular probes. Studies on the related compound DNCB have shown that it can penetrate the skin and interact with intracellular components, including proteins and glutathione.[5][6] This suggests that this compound may also possess the ability to enter cells.
Investigating Cellular Uptake and Intracellular Targets:
Once inside the cell, this compound can covalently label intracellular proteins. The identification of these labeled proteins can provide a snapshot of the proteome that is accessible to the compound and may reveal novel drug targets or proteins involved in specific cellular pathways.
Experimental Protocol: In-Cell Protein Labeling
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-dinitrophenyl antibody (for immunodetection)
-
Mass spectrometry facility for proteomic analysis
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO alone).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove excess compound.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Analysis:
-
Quantify the protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE.
-
Immunodetection: Transfer the proteins to a membrane and perform a Western blot using an anti-dinitrophenyl antibody to visualize labeled proteins.
-
Proteomic Identification: For a global analysis, subject the lysate to proteomic sample preparation (e.g., in-gel digestion or solution digestion) followed by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Data Summary and Considerations
| Parameter | Description |
| Reactive Groups | Primary amines (Lysine, N-terminus), Thiols (Cysteine), Hydroxyls (Tyrosine) |
| Reaction pH | pH 7.5-9.0 for primary amines; pH 6.5-7.5 for thiols |
| Solvent | Aprotic polar solvents like DMF or DMSO for stock solutions |
| Detection Methods | UV-Vis Spectroscopy, Anti-DNP Antibody (Western Blot, ELISA), Mass Spectrometry |
| Key Advantages | Stable covalent bond, haptenic tag for immunodetection, potential for cell permeability |
| Potential Limitations | Steric hindrance from the tert-butyl group may affect reactivity; potential for off-target reactions |
Conclusion and Future Directions
This compound presents a compelling, albeit underexplored, opportunity for the development of novel chemical tools in molecular biology. Its reactivity, based on the well-established principles of nucleophilic aromatic substitution, makes it a strong candidate for a versatile protein modification reagent. The protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers to begin exploring its potential applications.
Future work should focus on the empirical validation of these proposed applications. This includes a detailed characterization of its reactivity with different amino acid residues, the synthesis and evaluation of bifunctional cross-linking derivatives, and a thorough investigation of its cell permeability and cytotoxicity. The insights gained from such studies will undoubtedly pave the way for the integration of this compound and its derivatives into the standard toolkit of molecular biologists, enabling new avenues of research into the complex machinery of life.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of 2 ,4-Dinitrochlorobenzene? Retrieved from [Link]
-
Synthesis and Bioevaluation of 4-[(2/4-Chloro-/2, 3-Dichloro-/2/4-Bromo-/2, 4-Dinitro-/4-Nitrophenyl) Anilinomethyl]-6-T-Butyl-2h-1-Benzopyran-2-Ones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Carr, M. M., et al. (1976). Early cellular reactions induced by dinitrochlorobenzene in sensitized human skin. British Journal of Dermatology, 95(3), 279-286. Retrieved from [Link]
-
Hotchkiss, S. A., et al. (2000). Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro. Archives of Toxicology, 74(8), 455-462. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is 2 ,4-Dinitrochlorobenzene used for? Retrieved from [Link]
-
StudyMode. (n.d.). Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Retrieved from [Link]
-
Abo-Elmagd, M., et al. (2019). Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. Scientific Reports, 9(1), 7233. Retrieved from [Link]
Sources
- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 2. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]
- 3. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]
- 5. Early cellular reactions induced by dinitrochlorobenzene in sensitized human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-tert-Butyl-2,6-dinitrochlorobenzene
Foreword: Navigating the Thermal Landscape of a Complex Nitroaromatic
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability is not merely an academic exercise; it is a cornerstone of safe handling, process optimization, and predicting long-term viability. 4-tert-Butyl-2,6-dinitrochlorobenzene, a substituted nitroaromatic compound, presents a unique thermal profile due to the interplay of its functional groups. The electron-withdrawing nitro groups render the molecule energetic, while the bulky tert-butyl group can impart kinetic stability. This guide provides a deep dive into the methodologies for assessing the thermal stability of this compound, proposes a scientifically grounded degradation pathway, and offers insights into the interpretation of thermal analysis data. While specific experimental data for this exact molecule is not extensively published, this document synthesizes knowledge from structurally related compounds and foundational principles of thermal analysis to provide a robust predictive framework.
The Physicochemical Context: Understanding the Molecule
Before delving into its thermal behavior, it is crucial to understand the structural attributes of this compound that dictate its stability. The presence of two nitro groups on the benzene ring significantly influences its chemical and thermal properties, making it an energetic material.[1] The chlorine atom and the tert-butyl group further modify the electron distribution and steric hindrance around the aromatic ring.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [2] |
| Molecular Weight | 258.66 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Key Structural Features | Dinitro-substituted aromatic ring, tert-butyl group, chlorine substituent | [2] |
A Multi-faceted Approach to Thermal Stability Assessment: The Experimental Workflow
A thorough evaluation of thermal stability requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's behavior under thermal stress.
Sources
Methodological & Application
Application Note: A Comprehensive Guide to Amino Acid Analysis Using 4-tert-Butyl-2,6-dinitrochlorobenzene as a Pre-column Derivatizing Agent
Introduction
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, critical for everything from characterizing protein hydrolysates and monitoring cell culture media to diagnosing metabolic disorders.[1] Most amino acids lack a strong native chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging.[1] To overcome this, pre-column derivatization is employed, a process where amino acids are chemically modified to attach a tag that enhances their detectability and improves their chromatographic separation on reverse-phase columns.[2][3]
A variety of reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), o-phthaldialdehyde (OPA), and dabsyl chloride, have been developed for this purpose.[1][4][5] This guide focuses on a lesser-known but highly effective reagent: 4-tert-Butyl-2,6-dinitrochlorobenzene . This compound offers unique advantages due to the steric hindrance provided by the tert-butyl group and the strong chromophoric properties of the dinitrophenyl moiety. This document provides a detailed exploration of its underlying chemistry, a step-by-step protocol for its use, and expert insights into method optimization for robust and reliable amino acid quantification.
Principle and Mechanism
The derivatization of amino acids with this compound follows the principles of Nucleophilic Aromatic Substitution (SNAr) . This reaction is analogous to the classic Sanger reaction, which uses 2,4-dinitrofluorobenzene (DNFB).[3][6]
The core mechanism involves three key steps:
-
Nucleophilic Attack: The unprotonated alpha-amino group of the amino acid acts as a nucleophile. It attacks the electron-deficient carbon atom bonded to the chlorine on the aromatic ring. The electron-withdrawing nitro groups (-NO₂) strongly activate the ring towards this type of attack.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This complex is a key feature of the SNAr mechanism.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. The resulting product is a stable, yellow-colored N-(4-tert-butyl-2,6-dinitrophenyl)-amino acid derivative, which can be readily detected by UV-Vis spectrophotometry.
The bulky tert-butyl group provides steric hindrance around the reaction center, which can influence reaction kinetics and potentially offer selectivity advantages compared to less hindered reagents like DNFB.
Reaction Mechanism Diagram
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jascoinc.com [jascoinc.com]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
Enhanced Detection and Separation of Peptides using Pre-Column Derivatization with 4-tert-Butyl-2,6-dinitrochlorobenzene followed by Reversed-Phase HPLC
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
The quantitative analysis of peptides by high-performance liquid chromatography (HPLC) is often challenged by their poor UV absorbance, particularly at low concentrations or when they lack aromatic amino acid residues. Pre-column derivatization addresses this limitation by attaching a chromophoric tag to the peptide. This application note details a robust and sensitive method for the analysis of peptides using 4-tert-Butyl-2,6-dinitrochlorobenzene as a novel derivatizing agent. The reagent reacts with the primary amino group at the N-terminus of peptides, introducing a strongly UV-absorbing dinitrophenyl (DNP) moiety. The addition of the tert-butyl group significantly increases the hydrophobicity of the resulting derivative, enhancing retention and resolution in reversed-phase chromatography. This guide provides a comprehensive protocol for derivatization, subsequent HPLC analysis, and insights into method optimization.
Principle of the Method
The methodology is based on two core chemical principles: nucleophilic aromatic substitution for derivatization and reversed-phase chromatography for separation.
Derivatization Chemistry
The derivatization reaction involves the nucleophilic attack of the uncharged N-terminal amino group of a peptide on the electron-deficient aromatic ring of this compound. The presence of two strong electron-withdrawing nitro groups facilitates this substitution. The reaction is conducted under alkaline conditions to ensure the deprotonation of the peptide's amino group, thereby increasing its nucleophilicity. The resulting N-DNP-peptide derivative is highly stable and exhibits strong absorbance in the UV region, significantly enhancing detection sensitivity.
Chromatographic Separation
Reversed-phase HPLC (RP-HPLC) is the premier technique for peptide separation. The separation mechanism relies on the hydrophobic interactions between the peptide and the non-polar stationary phase (typically C18). Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent concentration, such as acetonitrile. The derivatization with the tert-butyl-dinitrophenyl group imparts a significant hydrophobic character to the peptide, leading to several advantages:
-
Enhanced Retention: Increased interaction with the stationary phase allows for the use of stronger mobile phases and better separation from early-eluting, polar impurities.
-
Improved Resolution: The uniform addition of a large, hydrophobic tag can improve peak shape and enhance the resolution between closely related peptides.
-
Predictable Elution: The derivatized peptides will elute later than their underivatized counterparts, shifting them to a potentially cleaner region of the chromatogram.
Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase. It sharpens peaks by forming neutral ion pairs with charged residues on the peptide and protonating surface silanol groups on the stationary phase, which minimizes undesirable secondary interactions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the derivatization and subsequent HPLC analysis.
Required Materials and Reagents
-
Peptide Standards/Samples: Dissolved in a suitable buffer or water.
-
Derivatization Reagent: this compound.
-
Reaction Buffer: Sodium borate buffer (50 mM, pH 9.5).
-
Reagent Solvent: Acetonitrile (ACN), HPLC grade.
-
Quenching Solution: Glycine solution (1 M) or Hydrochloric acid (1 M).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: A wide-pore (300 Å) C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for peptides.
Workflow Diagram: Peptide Derivatization
Caption: Workflow for peptide derivatization.
Protocol: Peptide Derivatization
-
Prepare Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh.
-
Sample Preparation: Dissolve the peptide sample in deionized water or a compatible buffer to a final concentration of approximately 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
100 µL of 50 mM Sodium Borate Buffer (pH 9.5)
-
20 µL of the peptide sample solution
-
100 µL of the derivatizing reagent solution
-
Causality: The borate buffer provides the necessary alkaline environment to deprotonate the N-terminal amine, making it a potent nucleophile. Acetonitrile is used to solubilize the hydrophobic derivatizing reagent. An excess of the reagent ensures the reaction goes to completion.
-
-
Incubation: Vortex the mixture gently and incubate at 60°C for 45-60 minutes in a heating block or water bath. Protect the reaction from light to prevent photodegradation of the DNP group.
-
Quenching: After incubation, cool the sample to room temperature. To consume any unreacted derivatizing agent, add 20 µL of 1 M glycine solution and incubate for another 10 minutes. Alternatively, the reaction can be stopped by acidification with 20 µL of 1 M HCl.
-
Causality: Quenching is a critical step to prevent the derivatization of any primary amines present in the mobile phase or system, and to stop the reaction, yielding a stable final sample composition.
-
-
Final Preparation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC analysis.
Protocol: HPLC Method Parameters
The following table outlines a starting point for the HPLC method. Optimization will likely be required based on the specific peptide's properties.
| Parameter | Recommended Setting | Rationale |
| Column | Wide-Pore C18, 300 Å, 4.6 x 250 mm, 5 µm | Wide pores are essential for accommodating peptide molecules. C18 provides high hydrophobicity for retaining the derivatized peptide. |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing mobile phase for peptide separations. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |
| Detection | UV at 360 nm | The dinitrophenyl group has a strong absorbance maximum near this wavelength. |
| Injection Volume | 20 µL | A standard volume; can be adjusted based on sample concentration. |
| Column Temp. | 30°C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
Suggested Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 20 |
| 35.0 | 80 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 20 |
| 55.0 | 20 |
-
Expert Insight: Peptides are almost always analyzed using a gradient elution where the concentration of the organic solvent is increased over time. This is because peptides often exhibit a sharp transition from being fully retained to being fully eluted with only a small change in organic modifier concentration. Isocratic elution would result in very broad peaks. The tert-butyl group on the derivatizing agent will make the peptide significantly more hydrophobic, hence the gradient starts at a relatively higher percentage of organic phase (20% B) and has a long, shallow slope to ensure good resolution.
Method Validation and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak | Incomplete derivatization (pH too low). | Ensure the reaction buffer pH is ~9.5. |
| Peptide degradation. | Use fresh samples and reagents. | |
| Multiple peaks for a single peptide | Incomplete reaction or side reactions. | Optimize incubation time and temperature. Ensure proper quenching. |
| Derivatization of side-chain amines (e.g., Lysine). | This method will derivatize all primary amines. If N-terminal specificity is required, a different chemistry or protection strategy is needed. | |
| Poor peak shape (tailing/fronting) | Column overload. | Inject a smaller volume or dilute the sample. |
| Secondary interactions with silica. | Ensure TFA concentration is sufficient (0.1%). | |
| Column degradation. | Replace the column or use a guard column. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phases daily and ensure accurate TFA concentration. |
| Fluctuating column temperature. | Use a column oven for temperature control. |
Conclusion
The use of this compound as a pre-column derivatizing agent offers a powerful strategy for the HPLC analysis of peptides. This method significantly enhances UV detection sensitivity and improves chromatographic resolution by increasing the hydrophobicity of the analyte. The protocols provided herein serve as a comprehensive starting point for researchers, and the principles discussed allow for logical method development and troubleshooting. This approach is well-suited for applications in quality control, stability studies, and quantification of peptides in various matrices within the drug development pipeline.
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Chen, S. (2004).
Step-by-step guide for N-terminal peptide sequencing with 4-tert-Butyl-2,6-dinitrochlorobenzene.
An Application Note and Protocol for the N-Terminal Sequencing of Peptides using 4-tert-Butyl-2,6-dinitrochlorobenzene
Introduction: A Modern Adaptation of a Classic Technique
The determination of the primary amino acid sequence is a foundational aspect of protein and peptide characterization. It is essential for protein identification, functional analysis, and for the quality control of therapeutic proteins. The Edman degradation has long been the gold standard for sequential N-terminal sequencing, allowing for the stepwise identification of amino acid residues. However, terminal amino acid identification methods, pioneered by Frederick Sanger, still hold significant value for specific applications, such as confirming the identity of a known peptide or identifying the N-terminal residue of a protein.
Sanger's original method utilized 1-fluoro-2,4-dinitrobenzene (DNFB) to label the N-terminal amino acid. This application note details a step-by-step guide for N-terminal peptide sequencing using a related, more hydrophobic reagent: this compound. The core principle remains the same: the derivatization of the N-terminal α-amino group, followed by hydrolysis and chromatographic identification of the labeled amino acid. The introduction of the tert-butyl group is rationally designed to increase the hydrophobicity of the resulting dinitrophenyl (DNP) derivative. This modification can potentially enhance its retention on reversed-phase high-performance liquid chromatography (HPLC) columns, facilitating its separation from reaction byproducts and other components in the hydrolysate.
This guide is intended for researchers, scientists, and drug development professionals engaged in peptide and protein analysis. It provides a detailed protocol, explains the underlying chemical principles, and offers guidance on data interpretation and troubleshooting.
Principle of the Method: A Two-Stage Chemical Process
The N-terminal sequencing process using this compound is a two-stage process involving a labeling reaction followed by hydrolysis and analysis.
-
N-Terminal Labeling: The process begins with a nucleophilic aromatic substitution reaction. Under mildly alkaline conditions (pH 8-9), the unprotonated α-amino group of the peptide's N-terminal residue acts as a nucleophile. It attacks the electron-deficient aromatic ring of this compound at the carbon atom bearing the chlorine. The two nitro groups strongly withdraw electron density from the ring, making it susceptible to nucleophilic attack. The chlorine atom, a good leaving group, is displaced, forming a stable, covalent bond between the N-terminal amino acid and the 4-tert-Butyl-2,6-dinitrophenyl group. The resulting derivatized peptide is often yellow in color.
-
Acid Hydrolysis and Identification: Following the labeling reaction, the derivatized peptide is subjected to strong acid hydrolysis (typically 6 M HCl at 110°C). This cleaves all the peptide bonds, releasing the individual amino acids. The covalent bond between the 4-tert-Butyl-2,6-dinitrophenyl moiety and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal amino acid is recovered as its 4-tert-Butyl-2,6-dinitrophenyl derivative, while all other amino acids are present in their free form. The hydrophobic, derivatized N-terminal amino acid can then be selectively extracted into an organic solvent and identified by comparing its chromatographic behavior (e.g., retention time in HPLC) to that of prepared standards.
Visualized Experimental Workflow
Caption: Workflow for N-terminal peptide sequencing.
Detailed Experimental Protocol
This protocol is adapted from the classical Sanger method for N-terminal analysis. Researchers should optimize conditions for their specific peptide or protein of interest.
Part 1: Materials and Reagents
-
Peptide/Protein Sample: Purified to >95% to avoid ambiguity from contaminating N-termini. The sample should be salt-free and dissolved in ultrapure water.
-
This compound: (C₁₀H₁₁ClN₂O₄, MW: 258.66 g/mol ).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 8.5.
-
Reagent Solvent: Anhydrous ethanol or acetonitrile.
-
Hydrolysis Acid: 6 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl acetate or diethyl ether.
-
HPLC Grade Solvents: Acetonitrile and water, both containing 0.1% Trifluoroacetic Acid (TFA).
-
Standards: 4-tert-Butyl-2,6-dinitrophenyl derivatives of all 20 common amino acids (synthesis required if not commercially available).
Part 2: Step-by-Step Methodology
Step 2.1: N-Terminal Labeling
-
Sample Preparation: Dissolve the peptide sample (approximately 10-100 nmol) in 200 µL of the 0.1 M sodium bicarbonate reaction buffer (pH 8.5) in a microcentrifuge tube.
-
Reagent Preparation: Prepare a 1% (w/v) solution of this compound in anhydrous ethanol.
-
Labeling Reaction: Add a 2-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light. A faint yellow color should develop, indicating the formation of the DNP derivative.
-
Cleanup: After incubation, evaporate the ethanol and excess reagent under a stream of nitrogen or by vacuum centrifugation.
Step 2.2: Acid Hydrolysis
-
Acid Addition: To the dried, labeled peptide, add 200-500 µL of 6 M HCl.
-
Sealing: For amino acids susceptible to oxidation (e.g., Cys, Met, Trp), it is recommended to seal the tube under vacuum.
-
Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence and should be determined empirically.
-
Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen.
Step 2.3: Extraction of the Labeled Amino Acid
-
Resuspension: Resuspend the dried hydrolysate in 200 µL of ultrapure water.
-
Extraction: Add 400 µL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge to separate the phases. The hydrophobic 4-tert-Butyl-2,6-dinitrophenyl-amino acid will partition into the upper organic (ethyl acetate) phase, while the free, unmodified amino acids will remain in the lower aqueous phase.
-
Collection: Carefully collect the upper organic phase into a clean tube. Repeat the extraction twice more with fresh ethyl acetate, pooling the organic phases.
-
Final Preparation: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Resuspend the dried, labeled amino acid in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.
Part 3: HPLC Analysis
The increased hydrophobicity of the 4-tert-Butyl-2,6-dinitrophenyl moiety suggests that a reversed-phase HPLC method will be effective.
| Parameter | Recommended Starting Conditions |
| Column | C18 Reversed-Phase, 3.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~360 nm (DNP derivatives typically have a strong absorbance in this region) |
| Injection Volume | 10-20 µL |
Note on Method Development: The provided HPLC conditions are a starting point. The gradient and mobile phase composition should be optimized to achieve baseline separation of all 20 possible 4-tert-Butyl-2,6-dinitrophenyl-amino acid standards.
Data Analysis and Interpretation
The primary goal of the data analysis is to unambiguously identify the derivatized N-terminal amino acid.
-
Standard Curve Generation: First, inject each of the 20 synthesized 4-tert-Butyl-2,6-dinitrophenyl-amino acid standards individually into the HPLC system under the optimized conditions to determine their unique retention times. Create a reference chromatogram library of all standards.
-
Sample Analysis: Inject the prepared sample extract from Step 2.3.
-
Peak Identification: Compare the retention time of the major peak in the sample chromatogram to the retention times of the standards. A direct match in retention time under identical conditions identifies the N-terminal amino acid of the original peptide.
It is important to note that if the peptide contains lysine, a di-labeled lysine derivative (both α- and ε-amino groups labeled) might be observed, which will have a different retention time than the mono-labeled standards.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No yellow color/No labeled peak in HPLC | 1. N-terminus is blocked (e.g., acetylation).2. Reaction pH is too low (N-terminus is protonated).3. Reagent has degraded. | 1. Confirm N-terminus is free using an alternative method like mass spectrometry.2. Ensure the reaction buffer is at pH 8.5.3. Use fresh or properly stored reagent. |
| Multiple peaks in the HPLC chromatogram | 1. Impure peptide sample with multiple N-termini.2. Side reactions (e.g., labeling of Tyr, His, or Cys side chains).3. Incomplete hydrolysis leading to labeled dipeptides. | 1. Further purify the peptide sample.2. Compare with standards to identify the N-terminal α-amino derivative. Side-chain derivatives will have different retention times.3. Increase hydrolysis time or temperature. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase or gradient.2. Sample overload.3. Column degradation. | 1. Optimize the HPLC gradient and solvent composition.2. Dilute the sample or inject a smaller volume.3. Use a guard column and ensure the mobile phase pH is within the column's stable range. |
References
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (n.d.). Creative Biolabs. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Scanes, F. S., & Tozer, B. T. (1956). Products of hydrolysis of dinitrophenylproline and N-terminal proline-peptides with hydrochloric acid. Biochemical Journal, 63(4), 565–571. [Link]
-
Protein Sequencing Strategies. (2015). SlideShare. [Link]
-
Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. e-LS. [Link]
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based
Mass spectrometry analysis of proteins labeled with 4-tert-Butyl-2,6-dinitrochlorobenzene.
An In-Depth Guide to Mass Spectrometry Analysis of Proteins Labeled with 4-tert-Butyl-2,6-dinitrochlorobenzene (TBDNCB)
Introduction: Unlocking New Perspectives in Protein Analysis with TBDNCB
In the landscape of proteomics and drug development, the chemical labeling of proteins is a cornerstone technique for elucidating protein structure, function, and interactions.[1] this compound (TBDNCB) emerges as a specialized reagent for this purpose. It is an amine-reactive compound that covalently modifies proteins through a well-defined nucleophilic aromatic substitution (SNAr) mechanism.[2] The key features of TBDNCB are the two electron-withdrawing nitro groups that activate the chlorine atom for substitution and a bulky tert-butyl group. This latter feature imparts significant hydrophobicity to the labeled protein or peptide, a property that can be strategically exploited for specific analytical workflows, such as improving the chromatographic retention of very small, polar peptides or probing hydrophobic microenvironments.
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides the foundational principles, step-by-step experimental procedures, and data analysis strategies for the successful labeling of proteins with TBDNCB and their subsequent analysis by mass spectrometry.
Principle of the Method: Chemistry and Rationale
The TBDNCB Labeling Reaction
The covalent modification of proteins by TBDNCB is a nucleophilic aromatic substitution reaction. Under moderately basic conditions (pH 8.5-9.5), nucleophilic groups on amino acid side chains attack the electron-deficient carbon atom bonded to the chlorine on the benzene ring, displacing the chloride ion.[2][3]
The primary targets for this reaction are:
-
Primary Amines: The ε-amino group of Lysine (Lys) residues and the α-amino group at the protein's N-terminus. These are the most reactive sites under typical labeling conditions.
-
Other Potential Targets: Under specific conditions, the thiol group of Cysteine (Cys), the imidazole group of Histidine (His), and the phenolic hydroxyl group of Tyrosine (Tyr) can also be modified, though often to a lesser extent than primary amines.[4]
The reaction is driven by the strong electron-withdrawing effect of the two nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2]
Rationale for Mass Spectrometry Analysis
The covalent attachment of the TBDNB (4-tert-Butyl-2,6-dinitrophenyl) moiety to a peptide results in a specific and predictable mass increase. This mass shift is readily detectable by mass spectrometry, allowing for the unambiguous identification of modified peptides.[5]
Mass Shift Calculation: The reaction involves the substitution of a chlorine atom on TBDNCB and a hydrogen atom on the protein's amine group.
-
Molecular Formula of TBDNCB: C₁₀H₁₁ClN₂O₄[6]
-
Monoisotopic Mass of TBDNCB: 258.0407 Da[6]
-
Mass of displaced atoms (HCl): H (1.0078 Da) + Cl (34.9689 Da) = 35.9767 Da
-
Mass of added moiety (C₁₀H₁₀N₂O₄): 258.0407 Da - 35.9767 Da = 222.0640 Da
Therefore, each TBDNCB label adds a monoisotopic mass of +222.0641 Da to the modified peptide. This value is critical for configuring database search parameters.
Application Protocols
PART 1: Protein Labeling with TBDNCB
This protocol describes the covalent labeling of a purified protein sample.
Materials:
-
Purified protein solution (1-5 mg/mL) in a non-amine-containing buffer (e.g., PBS).
-
TBDNCB reagent (MW: 258.66 g/mol ).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Desalting columns or dialysis equipment for reagent removal.
Protocol Steps:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction. If necessary, exchange the buffer to PBS or a bicarbonate buffer using dialysis or a desalting column.
-
Determine the protein concentration accurately using a method like the Bradford or BCA assay.[4]
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of TBDNCB in anhydrous DMSO. For example, dissolve 2.59 mg of TBDNCB in 100 µL of DMSO.
-
Scientist's Note: TBDNCB is hydrophobic and may have limited aqueous solubility. Preparing the stock solution in an organic solvent is essential. This solution should be prepared fresh before use.
-
-
Labeling Reaction:
-
Dilute the protein sample with the Reaction Buffer (pH 9.0) to a final protein concentration of 1 mg/mL.
-
Calculate the required volume of TBDNCB stock solution to achieve a 20-fold molar excess over the protein. For a higher degree of labeling or for complex protein mixtures, this ratio may need to be optimized (range: 10- to 50-fold).
-
Add the calculated volume of TBDNCB stock solution to the protein solution dropwise while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted TBDNCB.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from excess TBDNCB and reaction by-products. This is a critical step to prevent interference in downstream analysis.
-
Option A (Gel Filtration): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer like 50 mM ammonium bicarbonate.
-
Option B (Dialysis): Dialyze the sample against 1 L of PBS or ammonium bicarbonate buffer for at least 4 hours at 4°C, with at least two buffer changes.
-
PART 2: Sample Preparation for Mass Spectrometry
This protocol follows a standard "bottom-up" proteomics workflow.[7]
Protocol Steps:
-
Denaturation, Reduction, and Alkylation:
-
To the labeled protein solution (in 50 mM ammonium bicarbonate), add Urea to a final concentration of 8 M to denature the protein.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 45 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark to alkylate free cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the Urea concentration to below 1.5 M. This is crucial for enzyme activity.
-
Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Scientist's Note: TBDNCB-labeled peptides are significantly more hydrophobic. To improve recovery, consider using a C8 or C4 resin for desalting. Ensure wash steps are adequate to remove residual salts, but avoid excessive organic solvent in washes, which could elute the hydrophobic peptides prematurely.
-
Elute the peptides with a solution of 50-80% acetonitrile (ACN) and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
PART 3: LC-MS/MS Analysis and Data Interpretation
LC-MS/MS System Configuration:
-
LC System: A nano-flow HPLC system is recommended for optimal sensitivity.
-
Column: A C18 analytical column is standard, but a C8 or C4 column may provide better peak shape and resolution for the hydrophobic TBDNCB-labeled peptides.
-
Gradient: A standard 60-90 minute gradient from ~5% to 40% ACN (with 0.1% FA) is a good starting point. The gradient may need to be extended or the maximum %ACN increased to ensure elution of the most hydrophobic peptides.
-
Mass Spectrometer: A high-resolution Orbitrap, Q-TOF, or FT-ICR mass spectrometer capable of tandem MS (MS/MS) is required.[8]
Data Acquisition:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan (e.g., m/z 350-1800) followed by MS/MS scans of the top 10-20 most intense precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
Data Analysis:
-
Database Searching:
-
Use a search algorithm like Mascot, Sequest, or MaxQuant to search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).
-
Crucially, configure the search parameters to include a variable modification of +222.0641 Da on Lysine (K) and the protein N-terminus. You may also include C, H, and Y as potential sites if broader reactivity is suspected.
-
Include carbamidomethylation of Cysteine (+57.0215 Da) as a fixed modification.
-
Include oxidation of Methionine (+15.9949 Da) as a common variable modification.
-
-
Interpreting MS/MS Spectra:
-
A key signature of a TBDNCB-labeled peptide is the fragmentation pattern.[9]
-
For a peptide labeled at the N-terminus or an internal Lysine residue, the N-terminal fragment ions (b- and y-ions that contain the modification site) will show the +222.0641 Da mass shift.
-
C-terminal fragment ions (y-ions that do not contain the modification site) will appear at their unmodified masses.
-
This differential mass shift across a fragment ion series provides high confidence in localizing the modification site.
-
| Parameter | Recommended Setting | Rationale |
| Enzyme | Trypsin/P | Standard for bottom-up proteomics. |
| Fixed Modifications | Carbamidomethyl (C) | To account for the alkylation step. |
| Variable Modifications | Oxidation (M) | Common artifact of sample preparation. |
| TBDNB (K, N-term) | +222.0641 Da . This is the specific mass shift for the label. | |
| Precursor Mass Tol. | 10 ppm | For high-resolution instruments. |
| Fragment Mass Tol. | 0.02 Da (Orbitrap) / 0.5 Da (Ion Trap) | Depends on the mass analyzer used for MS/MS. |
| Max. Missed Cleavages | 2 | Allows for incomplete digestion. |
Overall Experimental Workflow
The entire process from protein sample to data analysis is summarized in the workflow diagram below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Inactive TBDNCB reagent. 2. Competing nucleophiles (e.g., Tris) in buffer. 3. Incorrect pH. 4. Insufficient molar excess of reagent. | 1. Use freshly prepared TBDNCB stock solution. 2. Perform buffer exchange into an amine-free buffer (PBS, bicarbonate). 3. Ensure reaction buffer pH is between 8.5 and 9.5. 4. Increase the molar excess of TBDNCB (e.g., to 50x). |
| Poor Peptide Recovery | 1. Labeled peptides are highly hydrophobic and are lost during cleanup. 2. Precipitation of protein/peptides. | 1. Use C8 or C4 desalting material. Increase ACN concentration in elution buffer. 2. Add a small amount of organic solvent (e.g., 5% ACN) to buffers. Ensure complete resuspension of dried peptides in LC loading buffer. |
| No Labeled Peptides Identified | 1. Incorrect mass shift used in database search. 2. Labeling reaction failed. 3. Labeled peptides did not elute from LC column. | 1. Double-check the variable modification mass: 222.0641 Da . 2. Verify labeling efficiency on the intact protein level via MS before digestion. 3. Extend the LC gradient and increase the final %ACN. Try a C8 or C4 column. |
| Ambiguous Site Localization | Poor quality MS/MS spectrum. | Manually inspect spectra for a clear series of b- and/or y-ions. Ensure sufficient fragmentation energy is used. The presence of fragment ions with and without the mass shift is key for confident localization. |
References
-
Hao, C., & Tanaka, K. (1999). Isotope Edited Product Ion Assignment by alpha-N Labeling of Peptides With [2H3(50%)]2,4-dinitrofluorobenzene. Journal of the American Society for Mass Spectrometry, 10(5), 457-463. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
PubChemLite. This compound (C10H11ClN2O4). [Link]
-
PubChem. This compound. [Link]
-
Boersema, P. J., Aye, T. T., van Veen, T. A., Heck, A. J., & Mohammed, S. (2008). Triplex Protein Quantification Based on Stable Isotope Labeling by Peptide Dimethylation. Proteomics, 8(22), 4624-4632. [Link]
-
Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. [Link]
-
Gaucher, S. P., & Gross, M. L. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Molecular Biology, 355, 235-256. [Link]
-
Amunson, M., & Kpebe, A. (2006). Mass spectrometry of peptides and proteins. Biophysical Journal, 90(1), 1-21. [Link]
-
Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 20(4), 545-559. [Link]
-
Liu, X. R., et al. (2020). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 39(1-2), 114-131. [Link]
-
Lapek, J. D., & Greening, D. W. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(1), 4-23. [Link]
-
Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468-1478. [Link]
-
Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 401-408. [Link]
-
Wu, C. C., et al. (2014). Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data. Journal of Proteome Research, 13(5), 2381-2391. [Link]
-
Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB BCMB Core Labs. [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]
-
Palumbo, D., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 31(5), 282-288. [Link]
-
Plater, M. J., & Harrison, W. (2017). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 1), 5-13. [Link]
-
Pietra, F., & Vitali, D. (1968). Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Journal of the Chemical Society B: Physical Organic, 1200. [Link]
Sources
- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Sci-Hub. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.ru]
- 4. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Isotope edited product ion assignment by alpha-N labeling of peptides with [2H3(50%)]2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Dinitrophenyl Moieties in Solid-Phase Peptide Synthesis
This guide provides an in-depth exploration of the application of dinitrophenyl (DNP) functional groups in solid-phase peptide synthesis (SPPS). While direct applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in SPPS are not prominently documented in peer-reviewed literature, this document will focus on the well-established uses of the closely related 2,4-dinitrophenyl (DNP) group. The principles, mechanisms, and protocols detailed herein for the DNP group offer a foundational understanding that can inform the potential applications and considerations for its substituted analogs.
The DNP group, a nitroaromatic moiety, is recognized for its strong electron-withdrawing properties, which facilitate nucleophilic aromatic substitution. This reactivity has been historically harnessed for the derivatization and analysis of peptides and proteins.
Part 1: The 2,4-Dinitrophenyl (DNP) Group as a Side-Chain Protecting Group
The strategic protection of reactive amino acid side chains is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[1] The DNP group has proven to be a valuable tool for the protection of specific amino acid residues, most notably histidine and tyrosine.
Protection of Histidine's Imidazole Ring (Nim-Dnp)
The imidazole side chain of histidine possesses a basic character that can lead to undesirable side reactions during peptide synthesis, including racemization of the activated amino acid.[1] To mitigate these issues, the imidazole nitrogen is often protected. In Boc-based SPPS, the 2,4-dinitrophenyl (Dnp) group is a commonly employed protecting group for this purpose [Boc-His(Dnp)-OH].[2][3]
The Dnp group effectively suppresses the basicity of the imidazole ring, thereby preventing the side reactions it can catalyze.[1]
Key Characteristics of Nim-Dnp Protection:
-
Stability: The Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).
-
Cleavage: The removal of the Dnp group is typically achieved through thiolysis, using reagents such as thiophenol or 2-mercaptoethanol.[1]
-
Compatibility with Fmoc Chemistry: While primarily used in Boc strategies, the Dnp group has been explored in Fmoc synthesis. However, it has been reported that the Dnp group can be prematurely cleaved by the piperidine solution used for Fmoc deprotection, which is a critical consideration when planning a synthesis that combines Boc and Fmoc strategies.[1]
Experimental Protocol: Thiolytic Cleavage of the Nim-Dnp Group
This protocol outlines the deprotection of the Dnp group from a resin-bound peptide.
Reagents:
-
Dnp-protected peptide on resin
-
Dimethylformamide (DMF)
-
Thiophenol
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Dnp-protected peptide-resin in DMF.
-
Prepare the deprotection solution: a mixture of DMF, thiophenol, and DIEA (e.g., 8:1:1 v/v/v).
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), to remove the cleavage products and excess reagents.
-
Proceed with the next step in the synthesis or the final cleavage from the resin.
Protection of Tyrosine's Hydroxyl Group (O-Dnp)
The hydroxyl group of tyrosine can also be a site of unwanted acylation during coupling reactions. The 2,4-dinitrophenyl group can be used to protect this functionality. The O-Dnp ether linkage is stable to the standard conditions of SPPS and can be cleaved under similar thiolytic conditions as the Nim-Dnp group.[4] This allows for the synthesis of peptides containing tyrosine with a protected side chain that can be deprotected orthogonally to many other protecting groups.[4] A spectrophotometric method has been developed to monitor the cleavage of O-Dnp tyrosine by measuring the S-Dnp-2-mercaptoethanol produced during thiolysis.[4]
Part 2: DNP Group for N-Terminal Labeling and Chromophoric Detection
One of the earliest and most significant applications of dinitrophenyl chemistry in peptide science was the development of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB).[5] This reagent reacts with the free N-terminal amino group of a peptide in a nucleophilic aromatic substitution reaction.
The resulting DNP-peptide is highly stable and possesses a characteristic yellow color, which facilitates its detection and quantification.[5] This chemistry was pivotal in the first sequencing of a protein, insulin, by Frederick Sanger.[5][6]
Mechanism of N-Terminal Labeling with FDNB
The reaction proceeds via a nucleophilic attack of the N-terminal amine on the electron-deficient aromatic ring of FDNB, leading to the displacement of the fluoride ion and the formation of a stable N-DNP bond.
Caption: Reaction of a peptide's N-terminus with FDNB.
Application in HPLC Analysis
The chromophoric nature of the DNP group makes it a useful label for peptide mapping and analysis by high-performance liquid chromatography (HPLC).[7] Peptides labeled with a DNP group can be easily detected by a UV-Vis detector, aiding in their identification and purification.
Part 3: Considerations for 4-tert-Butyl-2,6-dinitro Analogs
While there is a lack of specific literature on the use of this compound in SPPS, we can infer some potential properties based on its structure:
-
Steric Hindrance: The tert-butyl group is bulky and would likely increase the steric hindrance around the dinitrophenyl core. This could potentially slow down the rate of reaction with amino acids compared to the less hindered 2,4-DNP analogs.
-
Reactivity of 2,6-Dinitro Systems: Research on 1-fluoro-2,6-dinitrobenzene has shown that it reacts with amino acids.[8] The two nitro groups ortho to the leaving group (chloride in this case) strongly activate the ring for nucleophilic aromatic substitution.
-
Isomer Purity: It is crucial to ensure the isomeric purity of the starting material, as a report has highlighted the potential for misidentification between 4-tert-butyl-2,6-dinitrobenzaldehyde and its 3,5-dinitro isomer.[9] Such a misidentification would have significant implications for the reactivity and properties of the resulting derivatized peptide.
Further research would be required to validate the utility of this compound as a protecting or labeling group in SPPS and to establish optimized protocols for its use and subsequent cleavage.
Data Summary Table
| Application | Reagent/Protecting Group | Target Residue(s) | Introduction Conditions | Cleavage Conditions | Reference(s) |
| Side-Chain Protection | Boc-His(Dnp)-OH | Histidine | Standard peptide coupling | Thiolysis (e.g., Thiophenol/DIEA in DMF) | [2][3] |
| Side-Chain Protection | Fmoc-Tyr(Dnp)-OH | Tyrosine | Standard peptide coupling | Thiolysis (e.g., 2-mercaptoethanol) | [4] |
| N-Terminal Labeling | 1-Fluoro-2,4-dinitrobenzene (FDNB) | N-terminal amine | Mildly basic conditions | Stable, not typically cleaved | [5][6] |
Experimental Workflow Visualization
Caption: Workflow for SPPS using a DNP-protected amino acid.
References
-
Jörnvall, H., & Heinrikson, R. L. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. [Link]
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
-
Rubinstein, M., Haviv, H., & Patchornik, A. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
- Holman, T. R., & Jones, A. D. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 14, 193-195.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Unknown. (n.d.). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry.
-
Bhushan, R., & Reddy, G. P. (1989). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 3(6), 233-240. [Link]
- Unknown. (n.d.). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry.
- Unknown. (n.d.).
-
Batista, J. M., & Miller, S. J. (2019). Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. The Journal of Organic Chemistry, 84(18), 12172-12176. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.
- Unknown. (n.d.).
- Unknown. (n.d.). Design And Synthesis Of a Peptide that Binds Specific DNA Sequences Through Simultaneous Interaction In The Major and the Minor.
-
Miller, J., & Parker, A. J. (1967). The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. Australian Journal of Chemistry, 20(12), 2809-2811. [Link]
Sources
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 4-tert-Butyl-2,6-dinitrochlorobenzene with Primary Amines in Solution
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 4-tert-butyl-2,6-dinitrochlorobenzene with primary amines in solution. This reaction is a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry, pivotal for the synthesis of various N-alkylated dinitroaniline derivatives. We delve into the underlying reaction mechanism, kinetic considerations, and the profound influence of solvent choice. Detailed, field-proven protocols are provided for both the synthesis and spectrophotometric analysis of the resulting products, ensuring reliable and reproducible outcomes. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to adapt and troubleshoot effectively.
Introduction: Scientific Context and Industrial Relevance
The reaction between this compound and primary amines is a classic example of nucleophilic aromatic substitution (SNAr).[1] This class of reactions is fundamental in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex aromatic molecules. The presence of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1] The tert-butyl group, while sterically hindering, primarily serves to enhance the solubility of the substrate and its derivatives in organic solvents and can subtly influence reaction kinetics.
Understanding and controlling this reaction is critical for the synthesis of N-alkyl-4-tert-butyl-2,6-dinitroanilines, which are valuable intermediates in the development of novel therapeutic agents and other functional materials.[2][3] This guide will provide the necessary theoretical foundation and practical protocols to successfully execute and analyze this important transformation.
The SNAr Reaction Mechanism: A Stepwise Approach
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][4] The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbon atom bearing the chlorine atom.[4] This step is typically the rate-determining step of the overall reaction. The attack forms a transient, negatively charged intermediate called a Meisenheimer complex.[1][4] The negative charge is delocalized and stabilized by the two electron-withdrawing nitro groups through resonance.
Step 2: Elimination of the Leaving Group and Re-aromatization The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion, a good leaving group.[4] This is followed by a rapid proton transfer from the nitrogen atom to a base in the reaction mixture (often another molecule of the amine) to yield the final N-alkylated dinitroaniline product.
Below is a visual representation of the SNAr reaction mechanism.
Caption: SNAr reaction mechanism of this compound with a primary amine.
Key Experimental Parameters and Their Scientific Rationale
The success and efficiency of the SNAr reaction are highly dependent on several key parameters. Understanding the causality behind these choices is crucial for optimizing the reaction.
| Parameter | Recommended Conditions | Scientific Rationale |
| Solvent | Aprotic polar solvents (e.g., Acetonitrile, DMF, DMSO) | Aprotic polar solvents are generally preferred for SNAr reactions as they can effectively solvate the cationic species without strongly solvating the amine nucleophile, thereby enhancing its reactivity.[5] However, less polar solvents like toluene can also be used, though reaction rates may be slower.[6][7][8] The choice of solvent can also influence the reaction mechanism, with some studies in aprotic solvents showing a third-order dependence on the amine, suggesting amine aggregates may act as the nucleophile.[6][7] |
| Temperature | 25-70 °C | The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. The optimal temperature should be determined empirically for each specific amine. Reactions involving less reactive amines may require higher temperatures to proceed at a reasonable rate.[3] |
| Stoichiometry | >2 equivalents of primary amine | An excess of the primary amine is generally used. One equivalent of the amine acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl generated during the reaction.[9][10] Using a large excess of the amine can also help to drive the reaction to completion. |
| Concentration | 0.1 - 1.0 M | The reaction rate is dependent on the concentration of both the substrate and the amine.[11] Higher concentrations will generally lead to faster reaction rates. However, solubility limitations of the reactants and products must be considered. |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-4-tert-butyl-2,6-dinitroaniline
This protocol provides a general procedure for the reaction. It may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine)
-
Acetonitrile (or other suitable aprotic polar solvent)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile to a concentration of approximately 0.5 M.
-
Addition of Amine: While stirring, add the primary amine (2.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, N-alkyl-4-tert-butyl-2,6-dinitroaniline, will be a colored compound (typically yellow or orange).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-alkyl-4-tert-butyl-2,6-dinitroaniline.
Caption: Experimental workflow for the synthesis of N-Alkyl-4-tert-butyl-2,6-dinitroaniline.
Protocol for Spectrophotometric Analysis of Primary Amines
The reaction of this compound with primary amines produces intensely colored solutions, a property that can be exploited for the quantitative determination of primary amines using UV-Vis spectrophotometry.[12][13] A similar reagent, 2,4-dinitrofluorobenzene (DNFB), is also commonly used for this purpose.[13][14]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile)
-
Solutions of the primary amine of unknown concentration
-
Standard solutions of the primary amine of known concentrations
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of the primary amine with known concentrations.
-
To each standard solution, add an excess of the this compound solution.
-
Allow the reactions to go to completion (this may require a set incubation time at a specific temperature).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the N-alkyl-4-tert-butyl-2,6-dinitroaniline product. The λmax for similar dinitrophenyl-amine products typically falls in the range of 355-377 nm.[13]
-
Plot a standard curve of absorbance versus the concentration of the primary amine.
-
-
Analysis of Unknown Sample:
-
Treat the unknown primary amine solution with an excess of the this compound solution under the same conditions as the standards.
-
Measure the absorbance of the resulting solution at the same λmax.
-
Determine the concentration of the primary amine in the unknown sample by interpolating its absorbance on the standard curve.
-
Safety and Handling Precautions
-
This compound: This compound is a potential irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary Amines: Many primary amines are corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Solvents: Acetonitrile, DMF, and DMSO are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive amine; Insufficient reaction time or temperature; Inappropriate solvent. | Check the purity of the amine. Increase the reaction time and/or temperature. Screen different aprotic polar solvents. |
| Formation of multiple products | Side reactions; Over-alkylation (less common with primary amines). | Lower the reaction temperature. Ensure the use of an appropriate excess of the primary amine. |
| Difficulty in product purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The SNAr reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-alkylated dinitroanilines. By understanding the underlying mechanism and the influence of key experimental parameters, researchers can effectively control and optimize this transformation. The protocols provided in this guide offer a solid foundation for both the synthesis and quantitative analysis of these important compounds, empowering scientific discovery and accelerating drug development efforts.
References
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. Available at: [Link]
-
What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? Homework.Study.com. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous. American Chemical Society. Available at: [Link]
-
(PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Available at: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect. ResearchGate. Available at: [Link]
-
visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Rasayan Journal of Chemistry. Available at: [Link]
-
Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry. Available at: [Link]
-
2,4-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. Available at: [Link]
-
Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH3- Pearson. Available at: [Link]
-
Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. CORE. Available at: [Link]
- Preparation of 2,6-dinitroanilines. Google Patents.
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]
-
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Rasayan Journal of Chemistry. Available at: [Link]
-
Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution. Sci-Hub. Available at: [Link]
-
Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. Available at: [Link]
- Method for preparing 2,4-dinitroaniline. Google Patents.
-
20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]
-
Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Search for Evidence of Catalysis by Bases. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Comprehensive Guide to the Derivatization of Primary and Secondary Amines for Enhanced Chromatographic Separation
Introduction: Overcoming the Analytical Challenges of Amines
Primary and secondary amines are a class of organic compounds fundamental to pharmaceutical, biological, and environmental sciences. They are key functional groups in active pharmaceutical ingredients (APIs), metabolites, biogenic amines, and amino acids.[1][2] However, their direct analysis by chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often fraught with challenges.[3][4] These compounds typically exhibit high polarity, low volatility, and a tendency to produce poor, tailing peak shapes due to interactions with active sites in chromatographic systems.[5] Furthermore, many simple amines lack a strong chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors such as UV-Vis and Fluorescence detectors.[6][7]
Derivatization is a powerful chemical modification strategy that converts these problematic analytes into derivatives with properties more suitable for chromatographic analysis.[5][8] This process involves covalently attaching a chemical tag to the amine's nitrogen atom. The primary goals of derivatization are to:
-
Increase Volatility and Thermal Stability: Essential for GC analysis, this allows the compound to be vaporized without degradation.[5]
-
Enhance Detector Response: By introducing a chromophoric (UV-absorbing) or fluorophoric (fluorescent) group, the sensitivity of HPLC detection can be increased by several orders of magnitude.[4][9]
-
Improve Chromatographic Behavior: Derivatization masks the polar amine group, leading to sharper, more symmetrical peaks and improved separation from other sample components.[5]
-
Enable Chiral Separation: Using a chiral derivatizing agent allows for the separation of amine enantiomers on a standard non-chiral column.
This guide provides a detailed exploration of the most effective derivatization strategies for primary and secondary amines, complete with field-tested protocols, the rationale behind experimental choices, and comparative data to aid in method selection.
Section 1: Strategic Decision-Making in Amine Derivatization
The choice of a derivatization strategy is dictated by the analytical technique (GC or HPLC) and the specific requirements of the assay. The decision process can be visualized as a logical workflow.
Caption: Decision tree for selecting an appropriate amine derivatization strategy.
The fundamental chemistry for most of these reactions involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic center in the derivatizing reagent.[5][6] The efficiency of this reaction is highly dependent on factors like pH, solvent, temperature, and reaction time, which will be detailed in the specific protocols.
Section 2: Derivatization for Gas Chromatography (GC)
For GC analysis, the goal is to convert polar, non-volatile amines into derivatives that are volatile and thermally stable.[5] This is primarily achieved through silylation and acylation.
Silylation: The Workhorse of GC Derivatization
Silylation involves replacing the active hydrogen on the amine with a silyl group, typically a trimethylsilyl (TMS) group.[5][10] This dramatically reduces the compound's polarity and its ability to form hydrogen bonds, thereby increasing its volatility.
-
Mechanism & Reagents: The amine's nitrogen atom attacks the silicon atom of the silylating reagent, displacing a leaving group.[5] The most common reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst like trimethylchlorosilane (TMCS) is often included to increase reactivity.[5]
-
Causality Behind the Protocol: Silylation reactions are extremely sensitive to moisture, as water will readily hydrolyze both the reagent and the silyl derivative.[5] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. Heating is employed to drive the reaction to completion, especially for less reactive or sterically hindered amines.
Protocol 2.1: Silylation of Amines with BSTFA
-
Sample Preparation: In a 2 mL GC vial, add a known quantity of the amine sample. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the residue. Add 100 µL of BSTFA containing 1% TMCS.
-
Scientist's Note: Pyridine is an excellent solvent as it also acts as a base, scavenging the acidic byproducts of the reaction and helping to drive the equilibrium forward.
-
-
Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 70-80°C for 30-60 minutes using a heating block.[5]
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution directly into the GC or GC-MS system.
-
Scientist's Note: The derivatized sample should be analyzed promptly. If storage is necessary, keep it tightly capped in a desiccator to prevent moisture ingress.
-
Acylation: Creating Stable and Volatile Amides
Acylation converts primary and secondary amines into stable amide derivatives. This is achieved by reacting the amine with a highly reactive acid anhydride or acid halide.[11]
-
Mechanism & Reagents: The amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.[5] Perfluorinated anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are particularly useful. The resulting fluorinated derivatives are not only volatile but also highly sensitive to electron capture detection (ECD), significantly lowering detection limits.[5]
-
Causality Behind the Protocol: Like silylation, acylation requires anhydrous conditions to prevent hydrolysis of the highly reactive anhydride reagent.[12] The reaction is typically rapid and exothermic, often proceeding to completion within minutes at a slightly elevated temperature.
Protocol 2.2: Acylation of Amines with TFAA
-
Sample Preparation: Place a known amount of the amine sample into a 2 mL GC vial, ensuring it is completely dry.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate). Carefully add 100 µL of TFAA.
-
Safety Note: TFAA is corrosive and moisture-sensitive. Handle it in a fume hood and use a syringe or positive displacement pipette.
-
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[5]
-
Solvent Removal (Optional): After cooling, the excess reagent and solvent can be evaporated under a stream of nitrogen, and the derivative can be reconstituted in a different solvent (e.g., hexane) if desired for injection.
-
Analysis: Inject 1 µL of the final solution into the GC system.
Section 3: Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC, the primary goal is to attach a tag that imparts strong UV absorbance or fluorescence, enabling sensitive detection.[4][6] All the following protocols are for pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC.[8]
Dansyl Chloride (DNS-Cl): The Gold Standard for Fluorescence
Dansyl chloride is one of the most widely used derivatizing agents for primary and secondary amines, producing intensely fluorescent derivatives that are highly stable.[13][14][15]
-
Mechanism & Reagents: The reaction, known as dansylation, is a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5).[13] The high pH ensures the amine is deprotonated and thus more nucleophilic.[13][16]
-
Causality Behind the Protocol: The pH is critical; too low, and the reaction is slow, too high, and the dansyl chloride itself will hydrolyze.[16] The reaction is often heated to ensure completion. After derivatization, a quenching reagent is sometimes added to react with excess dansyl chloride, preventing it from appearing as a large interfering peak in the chromatogram.[6]
Protocol 3.1: Derivatization with Dansyl Chloride
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of dansyl chloride in anhydrous acetonitrile. This solution should be prepared fresh.
-
Alkaline Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 10.0.
-
-
Reaction: In a microcentrifuge tube, mix 25 µL of the amine sample or standard with 50 µL of the alkaline buffer. Add 50 µL of the dansyl chloride solution and vortex thoroughly.[6]
-
Incubation: Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.
-
Scientist's Note: Dansyl derivatives are light-sensitive, so protecting the reaction from light is crucial for reproducibility.
-
-
Analysis: After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Inject into the HPLC system equipped with a fluorescence detector (e.g., Excitation: 335 nm, Emission: 520 nm).
o-Phthalaldehyde (OPA): Fast and Specific for Primary Amines
OPA is a popular reagent that reacts very rapidly at room temperature with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[17][18][19]
-
Mechanism & Reagents: The reaction is specific to primary amines; secondary amines like proline will not react under these conditions.[17] This specificity can be a significant advantage in complex matrices.
-
Causality Behind the Protocol: The reaction is extremely fast, often completing in 1-2 minutes.[20] However, the resulting derivatives can be unstable, so analysis should proceed quickly after derivatization.[17][21] This method is ideally suited for automation using an autosampler that can mix the sample and reagents immediately before injection.[7]
Protocol 3.2: Derivatization with OPA
-
Reagent Preparation (OPA Reagent): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent is stable for about one week when stored in the dark at 4°C.[20]
-
Reaction: In an autosampler vial or microcentrifuge tube, mix 20 µL of the amine sample with 20 µL of the OPA reagent.
-
Incubation: Vortex the mixture for exactly 1 minute at room temperature.[17]
-
Scientist's Note: Do not heat the reaction. The timing is critical due to the potential instability of the derivatives.
-
-
Analysis: Immediately inject the derivatized sample into the HPLC system with a fluorescence detector (e.g., Excitation: 340 nm, Emission: 455 nm).
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): For Stable, Fluorescent Derivatives
FMOC-Cl reacts with both primary and secondary amines to yield highly fluorescent and very stable derivatives, making it a robust alternative to OPA.[9][22]
-
Mechanism & Reagents: Similar to other chloride reagents, FMOC-Cl reacts with the nucleophilic amine in an alkaline environment.
-
Causality Behind the Protocol: The reaction requires a basic pH (typically borate buffer) to proceed efficiently.[23] A key challenge with FMOC-Cl is that the reagent itself and its hydrolysis byproduct (FMOC-OH) are fluorescent and can interfere with the chromatogram.[9] Therefore, chromatographic conditions must be optimized to separate the analyte peaks from these reagent-related peaks. Sometimes, a quenching step with an amino acid like glycine is used to consume excess reagent.[9]
Protocol 3.3: Derivatization with FMOC-Cl
-
Reagent Preparation:
-
FMOC-Cl Solution: Prepare a 2.5 mg/mL solution of FMOC-Cl in anhydrous acetonitrile.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 10.0.
-
-
Reaction: In a microcentrifuge tube, add 100 µL of the amine sample, 100 µL of the borate buffer, and 200 µL of the FMOC-Cl solution. Vortex immediately.
-
Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Extraction (Optional but Recommended): To remove excess reagent, add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate. Discard the upper hexane layer, which contains the unreacted FMOC-Cl. Repeat the extraction.
-
Analysis: Inject the lower aqueous layer into the HPLC system with a fluorescence detector (e.g., Excitation: 265 nm, Emission: 315 nm).
Section 4: Comparative Analysis and Method Selection
Choosing the optimal derivatization reagent is a critical step in method development. The following table summarizes the key characteristics of the discussed reagents to facilitate this decision.
| Reagent | Target Amines | Chromatography | Detection | Derivative Stability | Key Advantages | Key Disadvantages |
| BSTFA/MSTFA | Primary, Secondary | GC | FID, MS | Low (Moisture Sensitive) | Highly volatile derivatives, well-established.[5] | Requires anhydrous conditions, derivatives are moisture-sensitive.[5][24] |
| TFAA/PFPA | Primary, Secondary | GC | FID, ECD, MS | High | Stable derivatives, excellent for ECD sensitivity.[5] | Reagents are corrosive and require anhydrous conditions.[12] |
| Dansyl Chloride | Primary, Secondary | HPLC | Fluorescence, UV | High | Highly fluorescent, stable derivatives, reacts with both primary/secondary amines.[13][25] | Slower reaction time, requires heating, derivatives are light-sensitive.[14] |
| Dabsyl Chloride | Primary, Secondary | HPLC | Vis | Very High | Very stable derivatives, detection in visible range minimizes interference.[25][26] | Lower sensitivity compared to fluorescent tags.[27] |
| OPA | Primary Only | HPLC | Fluorescence | Low | Very fast reaction at room temp, ideal for automation, specific to primary amines.[17][18] | Derivatives can be unstable, does not react with secondary amines.[7][17] |
| FMOC-Cl | Primary, Secondary | HPLC | Fluorescence, UV | High | Stable derivatives, highly fluorescent, reacts with both primary/secondary amines.[9][28] | Reagent and byproducts are fluorescent, requiring good chromatographic separation.[9] |
Section 5: Troubleshooting Common Derivatization Issues
Even with robust protocols, challenges can arise. Below are common issues and their solutions, reflecting field-proven experience.
-
Issue: Low or No Derivative Peak (Incomplete Reaction)
-
Cause: Incorrect pH, degraded reagent, insufficient reaction time/temperature, or presence of water (especially for GC reagents).
-
Solution: Verify the pH of the buffer. Prepare fresh reagent solutions; many are unstable in solution.[17][29] Ensure reaction parameters (time, temp) are followed precisely. For silylation/acylation, ensure all solvents and glassware are scrupulously dried.
-
-
Issue: Multiple or Broad Derivative Peaks
-
Cause: For amines with multiple reaction sites (e.g., lysine, tyrosine), multiple derivatives (mono-, di-substituted) can form if conditions are not optimized.[28] Side reactions or derivative degradation can also be a cause.
-
Solution: Strictly control the reagent-to-analyte molar ratio and reaction time. For OPA, analyze immediately after derivatization to prevent degradation.[17]
-
-
Issue: Large Interfering Peak from Excess Reagent
-
Cause: The derivatizing reagent itself is often chromatographically active and present in large excess. This is a known issue with FMOC-Cl and Dansyl Chloride.[9]
-
Solution: Introduce a quenching step by adding a small, highly reactive primary amine (e.g., glycine) to consume excess reagent.[9] Alternatively, perform a liquid-liquid extraction to remove the unreacted reagent (e.g., hexane wash for FMOC-Cl).[23] Finally, adjust the chromatographic gradient to ensure the reagent peak is well-separated from the peaks of interest.
-
-
Issue: Poor Reproducibility (High %RSD)
-
Cause: Inconsistent timing of reaction steps, temperature fluctuations, light exposure for sensitive derivatives (dansyl), or gradual degradation of stock solutions.
-
Solution: Use an autosampler for automated derivatization to ensure precise timing.[4] Protect reactions from light when necessary. Prepare reagent solutions fresh daily or as recommended. Ensure the laboratory environment is temperature-controlled.
-
General Experimental Workflow
The following diagram illustrates a generalized workflow for pre-column derivatization, highlighting the critical steps common to most protocols.
Caption: Generalized experimental workflow for pre-column derivatization of amines.
Conclusion
Derivatization is an indispensable tool for the successful chromatographic analysis of primary and secondary amines. By converting them into more volatile or detectable species, analysts can overcome their inherent challenging properties. The choice of reagent and protocol depends on a careful consideration of the analyte, the available instrumentation, and the analytical goals. The methods detailed in this guide—from silylation for GC to fluorescent labeling with Dansyl Chloride, OPA, and FMOC-Cl for HPLC—provide a robust foundation for researchers, scientists, and drug development professionals to develop sensitive, accurate, and reliable analytical methods for this vital class of compounds.
References
- Vertex AI Search. (2025). Chromatographic methods for biogenic amines determination in foods of animal origin.
- BenchChem. (n.d.). A Comparative Analysis of Dabsyl Chloride and PITC for Amino Acid Derivatization in HPLC.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- PubMed. (2023). A Review on the Determination of Biogenic Amines in Fresh and Processed Fish Products using HPLC, LC-MS/MS and Other Chromatographic Methods.
- PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry.
- Science and Technology Indonesia. (n.d.). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
- BenchChem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
- ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
- Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives.
- MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
- Hangzhou Tianzhao Technology Co., Ltd. (2023). HPLC Pre-column and Post-column Derivatization Questions.
- PubMed. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- JASCO Inc. (2024). Analysis of Dabsyl Amino Acids using HPLC.
- Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- PMC - NIH. (n.d.). Targeted quantification of amino acids by dansylation.
- (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Labinsights. (2023). Acylation Reagents for Gas Chromatography.
- Chromatography Today. (n.d.). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode.
- (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- BenchChem. (n.d.). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- ResearchGate. (n.d.). Gas chromatography of amines as various derivatives.
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl.
- PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- PubMed. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene.
- PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- (n.d.). Guide to Derivatization Reagents for GC.
- Interchim. (n.d.). OPA, amine detection reagent.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Biogenic Amines using OPA Derivatization and HPLC-FLD.
- ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives.
- ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
- ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
Sources
- 1. A Review on the Determination of Biogenic Amines in Fresh and Processed Fish Products using HPLC, LC-MS/MS and Other Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. HPLC Pre-column and Post-column Derivatization Questions-Hangzhou Tianzhao Technology Co., Ltd. [wookhplc.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. interchim.fr [interchim.fr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ikm.org.my [ikm.org.my]
- 24. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying labeling efficiency of 4-tert-Butyl-2,6-dinitrochlorobenzene.
Application Note & Protocol
Title: A Quantitative Spectrophotometric Approach for Determining the Labeling Efficiency of 4-tert-Butyl-2,6-dinitrochlorobenzene with Thiol-Containing Biomolecules
Abstract
This guide provides a comprehensive framework for quantifying the labeling efficiency of this compound (TBDNCB), an electrophilic compound designed for covalent modification of biomolecules. The primary mechanism of action involves a nucleophilic aromatic substitution reaction, with a pronounced reactivity towards sulfhydryl groups present in cysteine residues of peptides and proteins. Accurate determination of labeling efficiency is paramount for the standardization of conjugates used in drug development, immunological studies, and various biochemical assays. We present a robust and accessible indirect method that involves the specific labeling of a target biomolecule with TBDNCB, followed by the quantification of remaining, unreacted thiols using the well-established Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This protocol is designed to be self-validating by first establishing a baseline of total available thiols, providing researchers with a reliable system to assess conjugation performance.
Principle of the Method
The Labeling Reaction: Nucleophilic Aromatic Substitution
This compound is an aromatic compound activated for nucleophilic attack. The two electron-withdrawing nitro groups (-NO₂) at the ortho and para positions to the chlorine atom create a significant electron deficiency in the benzene ring. This electronic arrangement facilitates the attack by a nucleophile, such as the thiolate anion (R-S⁻) formed from the deprotonation of a cysteine residue's sulfhydryl group (R-SH) under slightly alkaline conditions.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion attacks the carbon atom bonded to the chlorine, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated as the leaving group, resulting in the formation of a stable thioether bond between the biomolecule and the dinitrophenyl moiety. This covalent conjugate is often referred to as an S-dinitrophenylated derivative.
Caption: Mechanism of TBDNCB labeling via Nucleophilic Aromatic Substitution.
The Quantification Strategy: Indirect Measurement via Thiol Depletion
Directly measuring the concentration of the newly formed TBDNCB-biomolecule conjugate can be challenging due to potential spectral overlap from unreacted TBDNCB and the native absorbance of the biomolecule itself[1]. A more reliable and widely accessible approach is to quantify the reaction's progress by measuring the depletion of one of the starting materials: the free sulfhydryl groups.
This protocol employs Ellman's Reagent (DTNB), which reacts specifically with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻). This product has a strong and distinct absorbance maximum at 412 nm[2][3][4]. By measuring the free thiol concentration both before and after the labeling reaction with TBDNCB, the number of thiols that have been consumed (i.e., successfully labeled) can be accurately calculated. The labeling efficiency is then expressed as the percentage of consumed thiols relative to the total number of thiols initially available.
Materials and Reagents
-
This compound (TBDNCB)
-
Thiol-containing biomolecule (e.g., Bovine Serum Albumin (BSA), a cysteine-containing peptide, or Glutathione)
-
Ellman’s Reagent (DTNB)
-
L-Cysteine hydrochloride monohydrate (for standard curve)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Assay Solvent: Dimethyl sulfoxide (DMSO) or Ethanol for dissolving TBDNCB
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT) (Optional)
-
Size-Exclusion Desalting Columns (e.g., G-25)
-
UV-Vis Spectrophotometer and cuvettes or microplate reader
-
Standard laboratory equipment (pipettes, tubes, vortexer)
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
TBDNCB Stock Solution (10 mM): Dissolve 2.59 mg of TBDNCB (MW: 258.66 g/mol ) in 1 mL of DMSO. Causality: TBDNCB has poor aqueous solubility; a polar aprotic solvent like DMSO is required for initial dissolution before dilution into aqueous buffer.
-
DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0). This is the working solution for the Ellman's assay.
-
Cysteine Standard Curve (for Thiol Quantification Validation):
-
Prepare a 1.5 mM Cysteine stock solution by dissolving 2.63 mg of L-cysteine hydrochloride monohydrate (MW: 175.6 g/mol ) in 10 mL of Reaction Buffer.
-
Create a series of standards (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6 mM) by diluting the stock solution in Reaction Buffer. This curve is essential for converting absorbance values to molar concentrations and validates the assay's performance.[4]
-
Protocol 2: Labeling Reaction of a Model Protein with TBDNCB
This protocol uses a generic protein (e.g., BSA, which has one free cysteine in its folded state) as an example. Molar ratios should be optimized for specific targets.
-
Protein Preparation: Dissolve the protein in Reaction Buffer to a final concentration of 1 mg/mL (for BSA, ~15 µM).
-
Determine Total Thiol Concentration (Pre-Labeling): Before adding TBDNCB, take an aliquot of the protein solution and determine its initial free thiol concentration using Protocol 3 . This value represents 100% of the available thiols.
-
Initiate Labeling: Add the TBDNCB stock solution to the protein solution to achieve a desired molar excess (e.g., 10-fold molar excess of TBDNCB over total protein). For 1 mL of 15 µM BSA, this would be 15 µL of 10 mM TBDNCB. Causality: A molar excess of the labeling reagent drives the reaction towards completion. The optimal ratio may vary and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like β-mercaptoethanol can be added to scavenge any remaining unreacted TBDNCB.
-
Purification: Remove excess, unreacted TBDNCB and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent interference in the subsequent thiol quantification.[5] Collect the protein-containing fractions.
Protocol 3: Quantification of Free Thiols via Ellman's Assay
-
Sample Preparation: In a microcuvette or microplate well, mix 250 µL of the sample (protein solution from before or after labeling, or a cysteine standard) with 25 µL of the DTNB working solution.
-
Blank Preparation: Prepare a blank by mixing 250 µL of the corresponding buffer (used for the sample) with 25 µL of the DTNB working solution.
-
Incubation: Incubate all samples and the blank at room temperature for 15 minutes to allow for complete color development.[4]
-
Measurement: Measure the absorbance of each sample at 412 nm against the prepared blank.
Data Analysis and Calculation
Calculate Thiol Concentration
The concentration of sulfhydryl groups in the sample is calculated using the Beer-Lambert law: A = εbc
-
A = Absorbance at 412 nm (after blank subtraction)
-
ε = Molar extinction coefficient of TNB²⁻ = 14,150 M⁻¹cm⁻¹[3][4]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of thiols (in M)
The formula is rearranged to solve for concentration:
Thiol Concentration (M) = Absorbance / (14,150 * Path Length)
Calculate Labeling Efficiency
The labeling efficiency is the percentage of thiols that reacted with TBDNCB.
Labeling Efficiency (%) = ( [Thiols]Initial - [Thiols]Final ) / [Thiols]Initial * 100
-
[Thiols]Initial = Thiol concentration of the protein solution before adding TBDNCB.
-
[Thiols]Final = Thiol concentration of the purified protein solution after the labeling reaction.
Sample Data Presentation
| Sample ID | Description | A₄₁₂ (Corrected) | Thiol Concentration (µM) | Labeling Efficiency (%) |
| 1 | BSA Pre-Labeling | 0.205 | 14.5 | N/A |
| 2 | BSA Post-Labeling | 0.041 | 2.9 | 80.0% |
| 3 | Peptide Pre-Labeling | 0.708 | 50.0 | N/A |
| 4 | Peptide Post-Labeling | 0.106 | 7.5 | 85.0% |
Overall Experimental Workflow
Caption: High-level workflow for quantifying TBDNCB labeling efficiency.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. pH of Reaction Buffer is too low (<7.5).2. Insufficient incubation time or TBDNCB concentration.3. Thiol groups are inaccessible (buried within protein structure). | 1. Ensure buffer pH is between 7.5-8.5 for efficient thiol deprotonation.2. Increase incubation time or the molar excess of TBDNCB.3. Consider adding a mild denaturant (e.g., Urea) if protein structure allows. |
| High Absorbance in Blank | 1. Contamination of buffer with thiol-containing compounds.2. DTNB solution has degraded. | 1. Use fresh, high-purity buffers. Avoid buffers containing thiols like DTT or BME.2. Prepare fresh DTNB solution daily. |
| Efficiency > 100% | 1. Incomplete removal of excess TBDNCB, which may absorb at 412 nm.2. TBDNCB reacting with non-thiol residues (e.g., lysine) under harsh conditions. | 1. Ensure the desalting column is properly sized and equilibrated. Pool only the protein peak.2. Avoid excessively high pH (>9.0) or prolonged reaction times to maintain specificity for thiols. |
Conclusion
The protocol detailed herein offers a reliable and accessible method for researchers to determine the labeling efficiency of this compound with thiol-containing biomolecules. By leveraging an indirect quantification strategy based on the trusted Ellman's assay, this approach circumvents common analytical challenges associated with direct conjugate measurement. Adherence to this self-validating system ensures the generation of consistent and reproducible biomolecule conjugates, which is a critical prerequisite for their successful application in downstream research and development.
References
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
-
Hughes, H., & Smith, T. (n.d.). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analytical Proceedings including Analytical Communications. Retrieved from [Link]
-
Grotjohann, T., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(9), 1702-1707. Retrieved from [Link]
-
Awasthi, Y. C., et al. (1983). Detoxification of xenobiotics by glutathione S-transferases in erythrocytes: the transport of the conjugate of glutathione and 1-chloro-2,4-dinitrobenzene. British Journal of Haematology, 55(3), 419-25. Retrieved from [Link]
-
Taniguchi, Y., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. Retrieved from [Link]
-
He, G. R., & Awasthi, Y. C. (1999). Detoxification of 1-chloro-2,4-dinitrobenzene in MCF7 breast cancer cells expressing glutathione S-transferase P1-1 and/or multidrug resistance protein 1. Biochemical and Biophysical Research Communications, 259(1), 209-15. Retrieved from [Link]
-
Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Clinical and Medical Sciences. Retrieved from [Link]
-
Srivastava, S. K., et al. (1984). Lens glutathione depletion of 1-chloro-2,4-dinitrobenzene and oxidative stress. Current Eye Research, 3(1), 117-9. Retrieved from [Link]
-
Toste, F. D., & Miller, L. W. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Gibbs, S., et al. (2016). Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis. Toxicological Sciences, 154(1), 126-137. Retrieved from [Link]
-
Ozer, N., et al. (2004). Recovery of 1-Chloro-2,4-dinitrobenzene Detoxification by N-acetyl- L-cysteine in Glutathione Predepleted Human Erythrocytes. Turkish Journal of Medical Sciences, 34, 233-238. Retrieved from [Link]
-
Lei, P., et al. (2020). A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard. Vaccine, 38(29), 4507-4511. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (n.d.). HPLC of Peptides and Proteins. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, C., et al. (2015). Method To Determine Protein Concentration in the Protein–Nanoparticle Conjugates Aqueous Solution Using Circular Dichroism Spectroscopy. Analytical Chemistry, 87(13), 6542-6545. Retrieved from [Link]
-
Muro, Y., et al. (2009). Modification of cell-surface thiols elicits activation of human monocytic cell line THP-1: possible involvement in effect of haptens 2,4-dinitrochlorobenzene and nickel sulfate. Journal of Immunotoxicology, 6(4), 246-54. Retrieved from [Link]
-
Patsnap. (2024). What is 2,4-Dinitrochlorobenzene used for?. Retrieved from [Link]
Sources
4-tert-Butyl-2,6-dinitrochlorobenzene for selective modification of lysine residues.
Application Notes & Protocols
Guide to the Selective Modification of Lysine Residues using 4-tert-Butyl-2,6-dinitrochlorobenzene
Introduction: The Strategic Importance of Lysine Modification
In the landscape of chemical biology and drug development, the ability to selectively modify proteins is a cornerstone technology. Among the amino acids, lysine, with its solvent-accessible primary ε-amino group, presents a prime target for chemical conjugation. Such modifications are pivotal for a range of applications, including the attachment of fluorescent probes, the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the stabilization of therapeutic proteins.[1][2]
The challenge, however, lies in achieving selectivity. The nucleophilic nature of the lysine side chain is shared by other residues, such as the N-terminal α-amino group and the thiol group of cysteine. Therefore, reagents that offer a high degree of specificity are invaluable. This guide focuses on one such reagent: This compound . This compound leverages the principles of nucleophilic aromatic substitution (SNAr) to achieve controlled and selective lysine labeling. Its unique structure, featuring two powerful electron-withdrawing nitro groups and a sterically hindering tert-butyl group, provides a distinct advantage in directing the modification process.
The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The covalent modification of lysine by this compound proceeds via a well-defined Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This is a two-step addition-elimination process, fundamentally different from SN1 or SN2 reactions, as it occurs on an sp² hybridized carbon of the aromatic ring.[3][5]
Causality of the Reaction:
-
Activation of the Ring: The aromatic ring of this compound is rendered highly electron-deficient (electrophilic) by the presence of two strongly electron-withdrawing nitro groups (NO₂) positioned ortho and para to the chlorine atom.[4][5] This activation is crucial for making the ring susceptible to attack by a nucleophile.
-
Nucleophilic Attack: The reaction is initiated when a sufficiently strong nucleophile—in this case, the unprotonated ε-amino group of a lysine residue—attacks the carbon atom bearing the chlorine leaving group.[6]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is the linchpin of the SNAr mechanism. The negative charge is delocalized and stabilized through resonance, primarily by the ortho and para nitro groups.[3][4]
-
Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the ring is restored, resulting in a stable covalent bond between the lysine side chain and the dinitrophenyl moiety.[4]
Caption: SNAr reaction pathway for lysine modification.
Achieving Selectivity: The "Why" Behind Experimental Choices
The selectivity of this compound for lysine residues, particularly over N-terminal amines and other nucleophiles, is not accidental. It is engineered through a combination of electronic and steric factors, which researchers can exploit by carefully controlling reaction conditions.
-
pH Control is Paramount: The key to selectivity lies in the differential basicity (pKa) of the target nucleophiles. The reactive species is the unprotonated amine.
-
Lysine ε-amino group: pKa ≈ 10.5
-
N-terminal α-amino group: pKa ≈ 8.0
-
Cysteine thiol group: pKa ≈ 8.5
By conducting the reaction at a pH between 8.5 and 9.5, a significant fraction of the lysine ε-amino groups are deprotonated and thus highly reactive, while the N-terminus is also reactive. However, the accessibility and often higher abundance of surface lysines can drive the reaction. The reactivity of cysteine thiols, while high, can be managed; in many proteins, cysteines are either oxidized (disulfide bonds) or buried. For proteins with critical free thiols, a reversible blocking strategy may be employed prior to lysine modification.
-
-
Steric Hindrance: The bulky tert-butyl group ortho to one of the nitro groups introduces significant steric hindrance. This feature can impart a secondary layer of selectivity, favoring modification of more solvent-exposed and sterically unhindered lysine residues on the protein surface. This is a distinct advantage over smaller reagents like 2,4-dinitrofluorobenzene (FDNB), where steric discrimination is less pronounced.[7]
-
Solvent and Temperature: The hydrophobic nature of the reagent necessitates the use of an organic co-solvent (e.g., DMSO, DMF). The concentration should be kept low (typically <10% v/v) to avoid protein denaturation. Reactions are generally performed at room temperature or 4°C to maintain protein stability, with reaction times adjusted accordingly.
Experimental Protocols: From Labeling to Characterization
This section provides a self-validating framework for the successful modification and analysis of a target protein.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol outlines the direct labeling of a protein in solution.
A. Materials and Reagents
-
Protein of Interest (POI): ≥95% purity, at a known concentration (e.g., 1-5 mg/mL).
-
Labeling Reagent: this compound (MW: 258.66 g/mol ).[8]
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis tubing (10 kDa MWCO).
B. Reagent Preparation
-
Protein Preparation: Ensure the protein is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Justification: The reagent is hydrophobic and requires an organic solvent for dissolution. A concentrated stock minimizes the final percentage of organic solvent in the reaction mixture.
C. Step-by-Step Labeling Procedure
-
Reaction Setup: In a microcentrifuge tube, add the prepared protein solution.
-
Reagent Addition: While gently vortexing, add the calculated volume of the reagent stock solution to the protein solution. The volume should be calculated based on the desired molar excess of reagent to protein (see Table 1).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle end-over-end mixing. Justification: Lower temperatures enhance protein stability but require longer incubation times.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. Justification: The excess primary amines in the quenching buffer will react with and consume any remaining unreacted labeling reagent.
-
Purification: Remove the excess, unreacted reagent and the quenching agent by applying the reaction mixture to a pre-equilibrated SEC desalting column or by dialyzing against a suitable storage buffer (e.g., PBS, pH 7.4).
D. Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Field Insights |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10-fold molar excess. A higher ratio increases the degree of labeling but also the risk of non-specific modification and precipitation. |
| Reaction pH | 8.5 - 9.5 | Optimal for deprotonation of lysine ε-amino groups while maintaining protein stability. |
| Temperature | 4°C - 25°C | Balance between reaction kinetics and protein stability. 4°C is recommended for sensitive proteins. |
| Reaction Time | 1 - 6 hours | Dependent on temperature and desired degree of labeling. Monitor progress if possible. |
| Final DMSO % (v/v) | < 10% | High concentrations of organic solvents can denature proteins. |
Protocol 2: Characterization of the Modified Protein
Validation is critical. The following steps confirm the success of the modification.
-
Degree of Labeling (DOL) by UV-Vis Spectrophotometry:
-
The dinitrophenyl adduct introduces a new chromophore.
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the λ_max_ of the adduct (typically around 340-360 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm. The exact extinction coefficient of the adduct should be determined empirically or sourced from literature for similar compounds.
-
-
Confirmation by Mass Spectrometry (MS):
-
Intact Mass Analysis: Use ESI-MS to measure the total mass of the modified protein. The mass shift will correspond to the number of attached labels (Mass of Adduct = 222.23 Da, from C₁₀H₁₁N₂O₄ minus Cl).
-
Peptide Mapping: For site-specific information, digest the modified protein with trypsin and analyze the resulting peptides by LC-MS/MS. Modified lysine residues will not be cleaved by trypsin and will show a mass increase of 222.23 Da, allowing for precise identification of modification sites.
-
-
Functional Assessment:
-
Perform a relevant bioassay (e.g., enzyme kinetics, binding assay) to compare the activity of the modified protein to the unmodified control. This is crucial to ensure that the modification has not compromised the protein's function, a key consideration in drug development.[9]
-
Visualizing the Experimental Workflow
The entire process, from initial setup to final validation, can be visualized as a logical flow.
Caption: Standard workflow for protein modification and analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling | 1. Inactive reagent (hydrolyzed).2. Presence of competing nucleophiles (e.g., Tris) in the protein buffer.3. Incorrect pH (too low).4. Lysine residues are inaccessible. | 1. Use fresh, anhydrous DMSO and a new vial of reagent.2. Perform thorough buffer exchange into a non-nucleophilic buffer.3. Verify the pH of the reaction buffer is between 8.5-9.5.4. Consider a partial denaturant if structure allows, or select a different modification strategy. |
| Protein Precipitation | 1. High concentration of organic co-solvent.2. Over-labeling leading to changes in protein solubility.3. Protein instability at the reaction pH or temperature. | 1. Keep final DMSO concentration below 10% (v/v).2. Reduce the reagent:protein molar ratio and/or reaction time.3. Perform the reaction at 4°C and ensure the buffer has adequate ionic strength. |
| Non-Specific Modification | 1. Reaction pH is too high, leading to modification of other residues like tyrosine.2. Presence of highly reactive free cysteines. | 1. Lower the reaction pH to the 8.5-9.0 range.2. Pre-block cysteine residues with a reversible thiol-modifying agent like N-ethylmaleimide if they are not structurally important. |
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
PubMed. Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. [Link]
-
ResearchGate. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins. [Link]
-
Chemistry LibreTexts. A5. Reactions of Lysine. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. [Link]
- Google Patents. Dinitrochlorobenzene synthesis method and microreactor.
-
Wikipedia. 2,4-Dinitrochlorobenzene. [Link]
-
National Institutes of Health (NIH). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. [Link]
-
National Institutes of Health (NIH). Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. [Link]
-
National Institutes of Health (NIH). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]
-
ResearchGate. The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. [Link]
Sources
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 4-tert-Butyl-2,6-dinitrochlorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the removal of excess 4-tert-Butyl-2,6-dinitrochlorobenzene from reaction mixtures. As an activated electrophile, this reagent is a valuable building block, but its removal is critical for obtaining high-purity products. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence purification?
Understanding the physicochemical properties of the excess reagent is the first step in designing an effective purification strategy. This compound is a relatively non-polar, crystalline solid. The two electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution, making the compound a potent electrophile.[1] This reactivity is the key to its removal using scavenger-based techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [2][3] |
| Molecular Weight | 258.66 g/mol | [2][3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 116-117 °C | [4] |
| Boiling Point | 317.7 °C at 760 mmHg | [4] |
| XLogP3 | 4.5 | [4] |
| Reactivity | Electrophilic, susceptible to nucleophilic attack | [1] |
The high XLogP3 value indicates significant non-polar character, suggesting good solubility in organic solvents and poor solubility in water.
Q2: My product and the starting material are both solids with different solubility profiles. Is recrystallization a viable option?
Yes, recrystallization can be a highly effective, scalable, and economical purification method if there is a significant difference in solubility between your desired product and the excess this compound in a given solvent system.[5] The ideal recrystallization solvent is one in which your product has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while the dinitrochlorobenzene reagent remains in solution upon cooling.[5]
For dinitrophenyl compounds, ethanol or aqueous ethanol mixtures are often excellent starting points for solvent screening.[6][7]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add your chosen solvent (e.g., 95% ethanol) dropwise while heating until the solid just dissolves.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5] If the dinitrochlorobenzene also precipitates, the solvent is unsuitable. If your product crystallizes while the impurity remains dissolved, you have found a good candidate.
-
Scale-Up: Dissolve the bulk of your crude reaction mixture in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool undisturbed to form pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q3: How do I develop a column chromatography method to separate my product from the excess reagent?
Column chromatography is a versatile and widely used technique for separating compounds based on differences in their polarity.[8][9] Since this compound is quite non-polar, it will generally elute quickly from a normal-phase silica gel column with non-polar solvent systems (e.g., Hexane/Ethyl Acetate). If your desired product is more polar (for example, an amine formed from a substitution reaction), a good separation can be readily achieved.[10][11]
Workflow for Developing a Column Chromatography Protocol
Sources
- 1. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. ukessays.com [ukessays.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in 4-tert-Butyl-2,6-dinitrochlorobenzene labeling experiments.
Technical Support Center: Optimizing Aryl-Thiol Labeling Experiments
Welcome to the technical support center for troubleshooting electrophilic aromatic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals encountering low yields when using reagents like 4-tert-Butyl-2,6-dinitrochlorobenzene for labeling thiol-containing molecules such as proteins and glutathione.
While many protocols are standardized for the common substrate 1-chloro-2,4-dinitrobenzene (CDNB), the principles of nucleophilic aromatic substitution are universal. This guide leverages the extensive data on CDNB to provide a robust framework for troubleshooting and optimizing your specific application with this compound. We will explore the critical parameters, explain the underlying chemistry, and provide actionable protocols to enhance your experimental success.
Troubleshooting Guide: Low Labeling Yield
This section addresses the most common issues encountered during labeling experiments in a direct question-and-answer format.
Q1: My labeling reaction has failed or the yield is unexpectedly low. What are the first steps I should take?
When encountering low yield, a systematic approach is crucial. The issue typically lies within one of three areas: Reagent Integrity , Reaction Conditions , or Sample Quality . Before repeating the experiment, perform a thorough check of these core components. The following flowchart provides a logical path for initial troubleshooting.
Caption: Initial troubleshooting workflow for low-yield labeling reactions.
Q2: How significantly does pH impact my labeling efficiency, and what is the optimal range?
The pH of the reaction buffer is arguably the most critical parameter for this type of conjugation chemistry. The reaction proceeds via a nucleophilic attack from a deprotonated thiol group (a thiolate anion, -S⁻) on the electron-deficient aromatic ring of the labeling reagent.[1]
-
Mechanism: The thiol group of a cysteine or glutathione has a pKa of approximately 8.5.[2] At pH values below this pKa, the thiol is predominantly in its protonated form (-SH), which is a poor nucleophile. As the pH approaches and exceeds the pKa, the concentration of the highly reactive thiolate anion increases, accelerating the reaction rate.
-
Optimal Range: For most thiol-labeling reactions of this type, a pH range of 7.5 to 8.5 is recommended.[2] This provides a balance between having a sufficient concentration of the reactive thiolate and maintaining the structural integrity of most proteins.
-
Risks of Incorrect pH:
-
Too Low (pH < 7.0): The concentration of the reactive thiolate anion is too low, leading to a drastically reduced or non-existent reaction rate.
-
Too High (pH > 9.0): While the reaction rate might be high, you risk denaturing your protein and promoting hydrolysis of the labeling reagent itself, which reduces its effective concentration and can increase background signal.[2]
-
| pH Range | Effect on Thiol Group | Impact on Labeling Efficiency | Recommendation |
| < 7.0 | Mostly protonated (-SH) | Very Low / Negligible | Avoid unless protein stability is a major concern. |
| 7.5 - 8.5 | Balanced -SH / -S⁻ | Optimal | Recommended starting range for most applications.[2] |
| > 9.0 | Mostly deprotonated (-S⁻) | High, but risks side reactions | Use with caution; may cause protein denaturation or reagent hydrolysis. |
Q3: My results are inconsistent. Could the concentration or stability of my reagents be the issue?
Absolutely. Inconsistent results often point to issues with reagent preparation, handling, or stability.
-
Labeling Reagent (this compound):
-
Solubility: This compound is hydrophobic and should be dissolved in an organic solvent like ethanol or DMSO to create a concentrated stock solution. When added to the aqueous reaction buffer, it may become cloudy or precipitate if not mixed thoroughly and immediately.[3][4]
-
Stability: Prepare fresh stock solutions. Avoid more than five freeze-thaw cycles, as this can lead to degradation or concentration changes due to solvent evaporation.[3]
-
-
Thiol Source (e.g., Reduced Glutathione, GSH):
-
Oxidation: Reduced glutathione can oxidize over time in solution, forming glutathione disulfide (GSSG), which is not reactive in this assay. It is critical to prepare GSH solutions fresh daily and keep them on ice.[5]
-
-
Non-Enzymatic Reaction & Background:
-
A spontaneous reaction between the labeling reagent and glutathione can occur even without an enzyme catalyst. This contributes to the background signal. It is essential to run a blank (negative control) containing all components except your sample (e.g., protein lysate) to measure this baseline drift.[6] This rate must be subtracted from your sample reaction rate for accurate quantification.[3]
-
Q4: I've confirmed my reagents and conditions are correct, but the yield is still low. Could my protein sample be the problem?
Yes, characteristics of the protein sample itself are a common source of low labeling yield.
-
Thiol Accessibility: The target cysteine residue(s) may be buried within the three-dimensional structure of the protein, making them inaccessible to the labeling reagent. The bulky tert-butyl group on your specific reagent may cause more significant steric hindrance compared to the smaller CDNB.
-
Incorrect Protein Folding: If the fusion protein is expressed incorrectly or has misfolded, the active site (in the case of a GST-tagged protein) or target cysteines may be unavailable. If you suspect this, a Western blot using an anti-GST or anti-protein antibody can confirm the presence of the protein, even if it is not enzymatically active or accessible for labeling.
-
Interfering Substances: Your sample preparation or lysis buffer may contain other nucleophiles or reducing agents that compete with your target for the labeling reagent.
-
CRITICAL: Ensure your final sample buffer is free of thiols like Dithiothreitol (DTT) and β-mercaptoethanol (BME) , which will readily react with your labeling reagent.
-
Reaction Mechanism & Experimental Workflow
Understanding the underlying chemistry and the experimental sequence is key to effective troubleshooting.
Mechanism: Nucleophilic Aromatic Substitution
The reaction is a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitro groups make the carbon atom attached to the chlorine highly electrophilic. The nucleophilic thiolate anion attacks this carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stable chloride ion is then eliminated, resulting in the final thioether conjugate.[1][7][8]
Caption: Generalized SNAr mechanism for thiol conjugation.
Standard Experimental Workflow
A typical experiment involves preparing the sample and reagents, initiating the reaction, and measuring the formation of the product over time using a spectrophotometer.
Caption: Standard workflow for a kinetic labeling assay.
Detailed Experimental Protocol (Adaptable)
This protocol is based on the widely used CDNB assay for Glutathione S-Transferase (GST) activity and can be adapted for this compound.[4][6][9]
Objective: To measure the rate of conjugation of an aryl chloride with reduced glutathione (GSH).
Materials:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.
-
Reduced Glutathione (GSH) Stock: 100 mM in water (prepare fresh).
-
Labeling Reagent Stock: 100 mM this compound in absolute ethanol.
-
Sample: Purified protein or cell lysate in a buffer free of thiols.
-
UV-transparent cuvettes or a 96-well UV-plate.
-
Spectrophotometer or plate reader capable of reading at 340 nm in kinetic mode.
Procedure (1 mL Cuvette Format):
-
Prepare Reaction Master Mix: In a microfuge tube, prepare a 1 mL master mix for each sample and one blank.
-
880 µL Assay Buffer (100 mM Potassium phosphate, pH 7.5)
-
10 µL of 100 mM GSH Stock (final concentration: 1 mM)
-
Note: Do not add the labeling reagent yet.
-
-
Set up Spectrophotometer: Set the instrument to read absorbance at 340 nm in kinetic mode. Set it to take readings every 30 seconds for 5 minutes.[4][6] The temperature should be controlled, typically at 25°C.[3][9]
-
Prepare Blank and Sample Cuvettes:
-
Blank: Add 990 µL of the Master Mix to a cuvette. Add 10 µL of the sample buffer (the same buffer your protein is in).
-
Sample: Add 990 µL of the Master Mix to a separate cuvette. Add 10 µL of your protein sample. Mix gently by inverting.
-
-
Initiate Reaction:
-
To the Blank cuvette, add 10 µL of the 100 mM labeling reagent stock (final concentration: 1 mM). Immediately cover with parafilm, invert twice to mix, and place in the spectrophotometer. Zero the instrument using this blank.
-
To the Sample cuvette, add 10 µL of the 100 mM labeling reagent stock. Immediately cover, invert twice, and start the kinetic read.
-
-
Data Analysis:
-
Plot Absorbance (340 nm) vs. Time (minutes) for your sample.
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.[3] The reaction should be linear and the final absorbance should not exceed ~0.8 A to ensure accuracy.
-
Repeat the measurement for the blank to determine the non-enzymatic rate.
-
Corrected Rate = (ΔA340/min)Sample - (ΔA340/min)Blank
-
Use the Beer-Lambert law to calculate activity (see FAQ below).
-
Frequently Asked Questions (FAQs)
Q: What are the key differences between this compound and 1-chloro-2,4-dinitrobenzene (CDNB)?
A: There are two main structural differences:
-
Substitution Pattern: The nitro groups are at positions 2 and 6, flanking the chlorine. In CDNB, they are at positions 2 and 4. The 2,6-substitution may increase the electrophilicity of the reaction site.
-
tert-Butyl Group: The bulky tert-butyl group at position 4 introduces significant steric hindrance. This could potentially slow down the reaction rate, especially if the target thiol is in a sterically crowded environment, such as the active site of an enzyme.
While the fundamental reaction mechanism is the same, reaction kinetics may differ, requiring specific optimization for your system.
Q: How do I calculate the specific activity of my enzyme from the absorbance data?
A: You can use the Beer-Lambert Law, A = εcl, rearranged to calculate activity. The activity in units/mL (µmol/min/mL) is calculated as:
Activity (µmol/min/mL) = [(Corrected ΔA340/min) * (Total Assay Volume in mL)] / [ε * (Path Length in cm) * (Sample Volume in mL)]
-
ε (Molar Extinction Coefficient): For the CDNB-glutathione conjugate, this value is 9.6 mM⁻¹cm⁻¹ (or 9600 M⁻¹cm⁻¹).[5][9] The coefficient for the 4-tert-Butyl-2,6-dinitrophenyl-S-glutathione conjugate would need to be determined experimentally but is likely to be similar.
-
Path Length (c): For a standard cuvette, this is 1 cm. For a 96-well plate, this value depends on the volume and plate geometry and must be determined or provided by the manufacturer.
Q: My kinetic plot is curved instead of linear. What's happening?
A: A non-linear reaction rate indicates that the velocity is changing during the measurement period. Common causes include:
-
Substrate Depletion: One of the substrates (GSH or the labeling reagent) is being consumed so rapidly that its concentration is no longer saturating. Try reducing the amount of enzyme/protein in the assay.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
High Absorbance: If the total absorbance exceeds the linear range of your spectrophotometer (typically >1.0 A), the readings will no longer be accurate. Dilute your sample and re-run the assay.
Ensure you calculate the rate only from the initial, linear phase of the reaction.
References
-
Gronwald, J. W., Plaisance, K. L., & Ide, D. A. (1998). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. Plant Physiology, 117(3), 877–892. Retrieved from [Link]
-
Provost, J. & Wallert, M. (n.d.). GST Enzyme Assay Protocol. University of San Diego. Retrieved from [Link]
-
Khan, M. F., et al. (1995). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemical research in toxicology, 8(7), 931–939. Retrieved from [Link]
-
Geno Technology, Inc. (n.d.). Glutathione S-Transferase (GST) Assay Kit Technical Manual. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield? Retrieved from [Link]
-
Habdous, M., et al. (2003). Mechanism of the glutathione conjugation to the CDNB. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]
-
Chronopoulou, E. G., et al. (2013). A: The reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, catalyzed by GSTs. ResearchGate. Retrieved from [Link]
-
Axarli, I., et al. (2016). A Key Role in Catalysis and Enzyme Thermostability of a Conserved Helix H5 Motif of Human Glutathione Transferase A1-1. PLoS ONE, 11(10), e0164723. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bmrservice.com [bmrservice.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Key Role in Catalysis and Enzyme Thermostability of a Conserved Helix H5 Motif of Human Glutathione Transferase A1-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
Instability of 4-tert-butyl-2,6-dinitrophenyl derivatives and how to prevent it.
Technical Support Center: 4-tert-butyl-2,6-dinitrophenyl (DNBP) Derivatives
Introduction
Welcome to the technical support guide for 4-tert-butyl-2,6-dinitrophenyl (DNBP) derivatives. The DNBP moiety is a critical functional group in various research and development applications, prized for its unique electronic properties. However, its utility is often challenged by inherent chemical instability. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring highly susceptible to degradation, particularly through nucleophilic aromatic substitution (SNAr)[1][2]. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and preventing the degradation of these valuable compounds. Here, we consolidate field-proven insights and scientifically-grounded protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical principles governing the instability of DNBP derivatives.
Q1: What makes the 4-tert-butyl-2,6-dinitrophenyl group so unstable?
A1: The instability is primarily due to the powerful electron-withdrawing effects of the two nitro groups (-NO₂) positioned ortho and para to the point of substitution on the benzene ring[1][2]. This electronic arrangement creates a significant partial positive charge on the ring carbons, especially the one bearing the leaving group, making the entire ring highly "electron-poor" or electrophilic[3]. Consequently, the ring is exceptionally vulnerable to attack by nucleophiles, leading to a rapid substitution reaction known as Nucleophilic Aromatic Substitution (SNAr)[2]. The reaction proceeds through a stabilized carbanionic intermediate, often called a Meisenheimer complex, whose stability is enhanced by the delocalization of the negative charge onto the nitro groups[1][2].
Q2: What are the most common degradation pathways I should be aware of?
A2: The primary degradation pathway is Nucleophilic Aromatic Substitution (SNAr) . Common laboratory nucleophiles like water, alcohols (e.g., methanol from solvents), amines, or even hydroxide ions can attack the ring and displace the functional group of interest, leading to the formation of undesired phenols, ethers, or aniline derivatives. A second, though often less prevalent, pathway is photodegradation . Aromatic nitro compounds can be sensitive to light, which can induce homolytic bond cleavage or promote redox reactions, leading to complex mixtures of byproducts[4].
Q3: Does the tert-butyl group influence the stability?
A3: Yes, but its effect is secondary to the nitro groups. The bulky tert-butyl group provides some steric hindrance, which can slightly slow down the approach of a nucleophile to the aromatic ring. However, this steric effect is generally insufficient to prevent the SNAr reaction, which is overwhelmingly driven by the powerful electronic activation from the dinitro substitution. Its primary role is often to enhance solubility in organic solvents and to block the para position from other reactions.
Q4: Are these compounds sensitive to pH changes?
A4: Absolutely. The stability of DNBP derivatives is highly pH-dependent.
-
Basic Conditions (High pH): Highly problematic. The presence of hydroxide ions (OH⁻), a potent nucleophile, will accelerate SNAr-mediated degradation, rapidly converting your derivative into 4-tert-butyl-2,6-dinitrophenol.
-
Acidic Conditions (Low pH): Generally more stable against nucleophilic attack. However, very strong acidic conditions can potentially lead to other reactions, such as hydrolysis of certain functional groups on the derivative itself, though the core DNBP ring is more resilient under acidic conditions than basic ones. For many dinitrophenol-based compounds, a slightly acidic pH around 5-6 is often optimal for stability in aqueous media[5][6].
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peak in HPLC/LC-MS corresponding to 4-tert-butyl-2,6-dinitrophenol. | Hydrolysis. The compound has reacted with residual water in your solvents or buffers. This is common in mobile phases containing methanol or acetonitrile/water mixtures[7]. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly distilled or from a sealed, anhydrous-grade bottle. 2. Buffer at a slightly acidic pH (5.0-6.5): Avoid basic or neutral aqueous solutions. 3. Run a Blank: Inject your solvent/mobile phase alone to rule out system contamination. |
| Compound color changes from pale yellow to a more intense yellow/orange/red in solution. | Degradation/Formation of Meisenheimer Complex. The color change often indicates the formation of the highly conjugated, negatively charged Meisenheimer intermediate, a prelude to or indicator of SNAr[2]. | 1. Protect from Light: Immediately wrap the flask or vial in aluminum foil. 2. Work Quickly: Minimize the time the compound spends in solution, especially in protic or nucleophilic solvents. 3. Lower the Temperature: Perform the experiment at a lower temperature (e.g., 0 °C or below) to slow the degradation kinetics. |
| Low or no yield after purification on a silica gel column. | On-Column Degradation. The slightly acidic nature of standard silica gel can sometimes be problematic, but more often, the issue is the polarity of the eluent. Using highly polar solvents like methanol can facilitate degradation. | 1. Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine) to neutralize acidic sites. 2. Use Alternative Sorbents: Consider using neutral alumina or a less interactive stationary phase like Florisil. 3. Optimize Eluent: Avoid highly nucleophilic solvents like methanol. Opt for solvent systems like hexanes/ethyl acetate, hexanes/dichloromethane, or toluene/ethyl acetate. |
| Multiple unknown spots on a TLC plate after workup. | Photodegradation or Reaction with Workup Reagents. Exposure to ambient light during extraction or reaction with basic solutions (e.g., sodium bicarbonate wash) can cause rapid decomposition. | 1. Minimize Light Exposure: Conduct the workup in a fume hood with the sash lowered and lights dimmed, or use amber glassware. 2. Use a Mild Quench: Instead of a basic wash, use a saturated ammonium chloride (NH₄Cl) solution or cold, deionized water. 3. Analyze Immediately: Run a TLC or LC-MS of the crude product immediately after isolation to get a true picture of the reaction outcome before degradation occurs. |
Part 3: Prevention and Stabilization Protocols
Proactive measures are the most effective way to handle DNBP derivatives.
Protocol 1: Recommended Storage and Handling
-
Solid State Storage:
-
Store the compound as a solid in a desiccator at low temperature (-20 °C is recommended).
-
The container should be amber glass or wrapped completely in aluminum foil to protect from light.
-
Store under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture.
-
-
Solution Preparation and Handling:
-
Prepare solutions immediately before use. Do not store stock solutions for extended periods, especially in protic solvents.
-
Use high-purity, anhydrous, non-nucleophilic solvents (e.g., toluene, dichloromethane, THF, anhydrous acetonitrile).
-
If an aqueous buffer is required, ensure it is deoxygenated and buffered to a pH between 5.0 and 6.5.
-
Always handle solutions in a cool environment and protect them from direct light.
-
Protocol 2: A Self-Validating Workflow for Experimental Use
This workflow includes built-in checks to ensure the stability of your DNBP derivative throughout an experiment.
-
Initial Purity Check (Time = 0):
-
Before starting your reaction, dissolve a tiny aliquot of your starting DNBP derivative in your chosen reaction solvent.
-
Immediately analyze this sample via TLC or LC-MS. This is your baseline (T₀) purity profile.
-
-
Running the Experiment:
-
Set up your reaction under an inert atmosphere (N₂ or Ar).
-
Wrap the reaction vessel in aluminum foil.
-
If the reaction is run at elevated temperatures, consider that this will accelerate degradation. Monitor closely.
-
-
Mid-Point Stability Check (Optional but Recommended):
-
If the reaction is lengthy (>4 hours), carefully extract a small aliquot from the reaction mixture.
-
Analyze it immediately to check for the appearance of degradation products alongside your desired product.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C before quenching.
-
Use a pre-chilled, mildly acidic (e.g., sat. NH₄Cl) or neutral (brine) aqueous solution for extraction. Avoid basic washes.
-
Perform extractions quickly.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and immediately concentrate the solvent in vacuo at low temperature.
-
-
Final Purity Check and Storage:
-
Immediately after purification, analyze the final compound by LC-MS and ¹H NMR to confirm its structure and purity.
-
Store the purified product following the strict solid-state storage protocol described above.
-
Part 4: Visual Guides (Diagrams)
The following diagrams illustrate key concepts related to the instability and handling of DNBP derivatives.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected peaks in HPLC after derivatization with 4-tert-Butyl-2,6-dinitrochlorobenzene.
Technical Support Center: Troubleshooting HPLC Derivatization with TBDNCB
Introduction
Welcome to the technical support guide for High-Performance Liquid Chromatography (HPLC) analysis involving pre-column derivatization with 4-tert-Butyl-2,6-dinitrochlorobenzene (TBDNCB). TBDNCB is an effective electrophilic reagent used to "tag" nucleophilic functional groups (primarily primary/secondary amines and thiols), rendering them detectable by UV-Vis detectors.[1] This process, known as derivatization, is crucial for quantifying analytes that lack a native chromophore.[2]
However, the chemical reactivity that makes TBDNCB a useful reagent can also be a source of analytical complexity. A common issue reported by researchers is the appearance of unexpected or "ghost" peaks in their chromatograms, which can interfere with data interpretation and compromise method integrity.[3] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the accuracy and reliability of your analytical results.
Section 1: Foundational Knowledge & FAQs
This section covers the basic principles of TBDNCB derivatization.
Q1: What is the chemical principle behind TBDNCB derivatization?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). The analyte, containing a nucleophilic group like an amine (R-NH₂) or thiol (R-SH), attacks the electron-deficient aromatic ring of TBDNCB at the carbon atom bonded to the chlorine. The two electron-withdrawing nitro groups (-NO₂) strongly activate the ring for this attack, and the chlorine atom serves as a good leaving group.[4] The result is a stable, covalently bonded derivative with a strong UV absorbance profile.
Q2: What functional groups will TBDNCB react with?
A2: TBDNCB primarily reacts with strong nucleophiles. The order of reactivity is generally:
-
Thiols (R-SH)
-
Primary Amines (R-NH₂)
-
Secondary Amines (R₂-NH)
It can also react, albeit more slowly, with other nucleophiles like phenols or even water under certain conditions (e.g., high pH and temperature), which can be a source of interference.[5]
Q3: What does a "clean" or "ideal" chromatogram look like after derivatization?
A3: An ideal chromatogram of a single analyte standard after derivatization should contain three primary peaks:
-
The Derivatized Analyte: The peak of interest.
-
Excess TBDNCB Reagent: Usually a large, well-defined peak.
-
TBDNCB Hydrolysis Product: A small peak corresponding to 4-tert-Butyl-2,6-dinitrophenol, formed from the reaction of TBDNCB with water in the reaction buffer.[6]
Any other significant peaks are considered "unexpected" and require investigation.
Section 2: Troubleshooting Guide: Unexpected Peaks
This section is designed as a logical workflow to diagnose the source of extraneous peaks in your chromatogram. Unexpected signals that do not originate from the known sample components are often referred to as artifact or ghost peaks.[7]
Initial Diagnostic Workflow
Before diving into specific causes, follow this initial diagnostic sequence. This workflow is designed to systematically isolate the problem's origin, whether it's the HPLC system, the reagents, or the sample itself.
Caption: Troubleshooting Decision Tree for Unexpected Peaks.
Potential Cause 1: Reagent-Related Impurities
Q: Could the unexpected peaks be coming from the TBDNCB reagent itself or its degradation products?
A: Yes. This is a very common source of interference. The TBDNCB reagent can contain manufacturing impurities or, more commonly, degrade over time due to improper storage or handling. The primary degradation pathway is hydrolysis.
-
Causality: TBDNCB is highly susceptible to hydrolysis, especially under the alkaline conditions (pH > 8) typically used for derivatization. Water molecules act as nucleophiles, attacking the reagent to form 4-tert-Butyl-2,6-dinitrophenol . This byproduct has a strong UV chromophore and will appear as a distinct peak in the chromatogram. Excessive levels of this peak may indicate a degraded reagent or sub-optimal reaction conditions.
Protocol 1: How to Run a Reagent Blank
This is the most critical first step to rule out reagent contamination.
-
Preparation: Prepare the derivatization mixture exactly as you would for a sample, but replace the sample volume with an equal volume of your sample diluent (e.g., ultrapure water or buffer).
-
Reaction: Incubate the reagent blank under the exact same conditions (temperature, time) as your actual samples.
-
Quenching (if applicable): If your protocol involves a quenching step, perform it on the blank as well.
-
Injection: Inject the prepared reagent blank onto the HPLC system using your standard method.
-
Analysis: Examine the chromatogram. Any peaks present (aside from the solvent front and potentially the main TBDNCB peak) are derived from your reagents. A significant peak corresponding to the hydrolysis product is expected, but multiple other peaks indicate a contaminated or severely degraded reagent.
Table 1: Stability and Storage of TBDNCB Reagent
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at 2-8°C in a desiccator, protected from light. | Prevents thermal degradation and hydrolysis from atmospheric moisture. |
| Storage (Solution) | Prepare fresh daily in a dry, aprotic solvent (e.g., Acetonitrile). | TBDNCB is unstable in aqueous or protic solutions and will hydrolyze rapidly. |
| Handling | Use clean, dry glassware and spatulas. | Prevents contamination and premature degradation.[8] |
Potential Cause 2: Side Reactions and Matrix Effects
Q: My reagent blank is clean, but my derivatized sample shows extra peaks. Could something in my sample matrix be reacting?
A: Absolutely. Complex matrices (e.g., plasma, urine, cell lysates, environmental samples) contain numerous endogenous compounds with nucleophilic groups that can compete with your analyte for the TBDNCB reagent.[8]
-
Causality: Any molecule in the sample containing a primary/secondary amine or thiol group is a potential substrate for TBDNCB. This leads to the formation of multiple derivative products, each with its own retention time, resulting in a complex and difficult-to-interpret chromatogram.
Protocol 2: Diagnosing Matrix Interference
This protocol uses a matrix blank to confirm if endogenous components are the source of the unexpected peaks.
-
Prepare Matrix Blank: Use a sample of the matrix that is known to not contain your analyte of interest (e.g., plasma from an untreated subject).
-
Derivatize: Perform the full derivatization procedure on this matrix blank.
-
Inject and Analyze: Run the derivatized matrix blank on the HPLC.
-
Compare: Compare the chromatogram of the derivatized matrix blank to that of your derivatized sample and the reagent blank.
-
Peaks present in the matrix blank but not the reagent blank are due to reactions with endogenous matrix components.
-
If these peaks co-elute with your analyte of interest, you must improve your sample preparation (e.g., using Solid-Phase Extraction - SPE) to remove the interferences before derivatization.
-
Potential Cause 3: Sub-optimal Reaction Conditions
Q: Could my reaction conditions (pH, temperature, time) be causing side products or analyte degradation?
A: Yes. Derivatization is a chemical reaction, and its outcome is highly dependent on the conditions. Unfavorable conditions can promote side reactions or degrade the analyte or the newly formed derivative.
-
Causality of pH: The reaction requires a basic pH (typically 8.5-10) to deprotonate the amine or thiol group of the analyte, making it a more potent nucleophile. However, if the pH is too high, it will accelerate the hydrolysis of the TBDNCB reagent, leading to a large hydrolysis peak and consuming the reagent before it can fully react with the analyte.[9]
-
Causality of Temperature/Time: Excessive heat or prolonged reaction times can cause thermal degradation of the analyte or the TBDNCB derivative. For some analytes, multiple functional groups may be present, and harsh conditions could lead to the formation of di- or tri-substituted derivatives, creating multiple peaks from a single analyte.
Protocol 3: Optimizing Derivatization Conditions
A systematic approach is needed to find the ideal balance.
-
pH Optimization: Prepare a series of reaction buffers with varying pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0). Perform the derivatization on a known standard of your analyte at each pH, keeping time and temperature constant. Analyze the results and plot the peak area of the desired derivative versus pH. Select the pH that gives the maximum response for your analyte with an acceptable level of the hydrolysis byproduct.
-
Temperature/Time Optimization: Using the optimal pH found in the previous step, perform the derivatization at different temperatures (e.g., 40°C, 50°C, 60°C) and for different durations (e.g., 15 min, 30 min, 60 min). Plot the peak area of the derivative versus time for each temperature. Choose the condition that yields a stable plateau of maximum product formation without the appearance of new degradation peaks.
Potential Cause 4: HPLC System & Method Artifacts
Q: I've checked my reagents, sample, and reaction conditions, but I still see random, unexpected peaks. Could the HPLC system be the cause?
A: Yes. The HPLC system itself can be a source of artifact peaks, which are often mistaken for sample-related issues.[10]
-
Causality:
-
Carryover: Residuals from a previous injection can adhere to the injector needle, valve, or column head and elute in a subsequent run.[3] This is common with "sticky" compounds.
-
Mobile Phase Contamination: Impurities in solvents, bacterial growth in un-buffered aqueous phases, or leachables from plastic solvent bottles can accumulate on the column and elute as peaks, especially during gradient runs.[7]
-
Injector/Seal Degradation: Small particles shed from worn injector seals can cause spurious peaks.
-
Protocol 4: Systematic HPLC System Troubleshooting
This protocol helps to confirm or eliminate the instrument as the source of the problem.
-
Blank Gradient Run: Run your HPLC method's gradient without making an injection. Any peaks that appear are from the mobile phase, system tubing, or detector.[8]
-
Needle Wash/System Flush: Thoroughly flush the entire system, including the injector and needle wash port, with a strong solvent like isopropanol to remove contaminants.[11]
-
Consecutive Blank Injections: After flushing, inject pure mobile phase or injection solvent multiple times. If the area of the unexpected peak decreases with each injection, it is highly indicative of carryover from the system.
Section 3: Summary of Best Practices
-
Always Run Blanks: A reagent blank and a matrix blank are essential controls for every experiment.
-
Use High-Purity Reagents: Use HPLC-grade solvents and freshly prepared, high-purity buffers.
-
Prepare Reagents Fresh: Prepare TBDNCB solutions fresh daily and discard any unused portions.
-
Optimize and Validate: Do not assume literature conditions are optimal for your specific analyte and matrix. Systematically optimize pH, temperature, and time.
-
Maintain Your System: Adhere to a strict preventative maintenance schedule for your HPLC system to minimize instrument-related artifacts.[12]
References
-
Artefact Peaks, System Peaks and Ghost Peaks in HPLC - liquid medicines and analytical Chemistry. (n.d.). Retrieved from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. Retrieved from [Link]
-
LC Chromatography Troubleshooting. (n.d.). HALO Columns. Retrieved from [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015). ResearchGate. Retrieved from [Link]
-
Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. (2000, February 11). Journal of Chromatography A. Retrieved from [Link]
-
Alkaline hydrolysis of dinitrochlorobenzene. (2018, June 14). Sciencemadness.org. Retrieved from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex. Retrieved from [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved from [Link]
-
Hydrolysis of 2,4-Dinitrochlorobenzene Catalyzed by Cationic Micelles. (1993). ResearchGate. Retrieved from [Link]
-
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2024, January 7). Retrieved from [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2023, December 5). Welch Materials. Retrieved from [Link]
-
2,4-dinitrochlorobenzene is much more reactive than chlorobenzene towards hydrolysis reaction with NaOH. (2017, July 7). Brainly.in. Retrieved from [Link]
-
The removal of dinitrochlorobenzene from industrial residuals by liquid-liquid extraction with chemical reaction. (2006). SciELO. Retrieved from [Link]
-
1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with a... (2022, October 14). YouTube. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
This compound (C10H11ClN2O4). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). gsrs. Retrieved from [Link]
-
2,4-Dinitrochlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. (2019, September 20). Journal of Organic Chemistry. Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. Retrieved from [Link]
-
Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. (2018, April 1). Science of The Total Environment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.com [phenomenex.com]
Technical Support Center: A Researcher's Guide to Minimizing Non-Specific Binding of 4-tert-Butyl-2,6-dinitrochlorobenzene (TBDNCB)
Welcome to the technical support center dedicated to providing in-depth guidance on minimizing non-specific binding of 4-tert-Butyl-2,6-dinitrochlorobenzene (TBDNCB) to proteins. This resource is designed for researchers, scientists, and drug development professionals who are utilizing TBDNCB in their experiments and encountering challenges with non-specific interactions. Here, we will delve into the underlying causes of this common issue and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance the specificity and reliability of your results.
Understanding the Challenge: The Dual Nature of TBDNCB Binding
This compound (TBDNCB) is a valuable chemical probe, but its inherent chemical properties present a dual challenge in terms of non-specific binding. Firstly, the dinitrochlorobenzene moiety is electrophilic and can react covalently with nucleophilic residues on proteins, such as cysteine.[1] This reactivity is similar to its well-studied analog, 2,4-dinitrochlorobenzene (DNCB).[2] Secondly, the presence of the bulky tert-butyl group significantly increases the molecule's hydrophobicity, promoting non-specific adsorption to hydrophobic patches on protein surfaces and experimental hardware.[3][4]
This guide will address both covalent and non-covalent non-specific binding, providing a comprehensive framework for troubleshooting and optimizing your experimental design.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered when working with TBDNCB.
Q1: We are observing high background signal in our binding assay with TBDNCB. What are the likely causes and how can we reduce it?
High background signal is a classic indicator of non-specific binding. The primary culprits are likely a combination of covalent reactions with off-target proteins and hydrophobic interactions. Here’s a systematic approach to troubleshoot this issue:
Initial Steps:
-
Optimize TBDNCB Concentration: Ensure you are using the lowest effective concentration of TBDNCB. High concentrations can drive non-specific interactions.
-
Review Incubation Time and Temperature: Shorter incubation times and lower temperatures can often reduce non-specific binding by limiting the kinetics of off-target reactions.
Systematic Troubleshooting Workflow:
Sources
- 1. Modification of cell-surface thiols elicits activation of human monocytic cell line THP-1: possible involvement in effect of haptens 2,4-dinitrochlorobenzene and nickel sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimizing the Reaction of 4-tert-Butyl-2,6-dinitrochlorobenzene with Amino Acids
Welcome to the technical support center for the application of 4-tert-Butyl-2,6-dinitrochlorobenzene in amino acid analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of pH on this critical derivatization reaction. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the reliability and reproducibility of your results.
Introduction to the Derivatization Reaction
The reaction of this compound with the primary amino group of amino acids is a cornerstone technique for their quantification and characterization, particularly in peptide and protein analysis. This reaction, a nucleophilic aromatic substitution, is analogous to the classic Sanger method which uses 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent) for N-terminal amino acid identification.[1][2][3] The this compound reagent offers similar reactivity with altered chromatographic properties due to the bulky tert-butyl group, which can be advantageous in certain separation methodologies.
The success of this derivatization is critically dependent on the reaction conditions, with pH being the most influential parameter. This guide will delve into the nuances of pH control and its impact on reaction efficiency and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reaction between this compound and an amino acid?
A1: The reaction is a nucleophilic aromatic substitution. The unprotonated α-amino group of the amino acid acts as the nucleophile, attacking the electron-deficient aromatic ring of this compound at the carbon atom bearing the chlorine. The nitro groups on the aromatic ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The reaction results in the formation of a stable, chromophoric derivative of the amino acid.
Q2: Why is pH so critical for this reaction?
A2: The pH of the reaction medium directly governs the nucleophilicity of the amino acid's α-amino group. For the reaction to proceed, this amino group must be in its unprotonated, free amine form (-NH2).[1] In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. Conversely, at a sufficiently alkaline pH, the amino group is deprotonated and becomes a potent nucleophile. However, excessively high pH can lead to unwanted side reactions, such as the hydrolysis of the reagent. Therefore, maintaining an optimal pH range is essential for achieving high derivatization yields.
Q3: What is the recommended pH range for the reaction?
A3: The optimal pH for the reaction of dinitrochlorobenzene derivatives with amino acids is typically in the mildly alkaline range of 8 to 10.[1][4] A common choice is a sodium bicarbonate or borate buffer at a pH of around 9.[5][6] This ensures a sufficient concentration of the deprotonated, nucleophilic amino group to drive the reaction forward efficiently.
Q4: Can other functional groups on amino acids react with this compound?
A4: Yes, other nucleophilic side chains can also react, although generally to a lesser extent than the α-amino group under optimal pH conditions. The most notable is the ε-amino group of lysine, which has a higher pKa than the α-amino group. At the recommended reaction pH, a significant fraction of lysine's side-chain amino group will also be deprotonated and can react. Other potentially reactive groups include the sulfhydryl group of cysteine and the phenolic hydroxyl group of tyrosine, though their reactivity is generally lower under these conditions.
Q5: How does the pKa of an amino acid affect its reaction rate at a given pH?
A5: The pKa of the α-amino group of an amino acid determines the pH at which it becomes deprotonated. Amino acids with lower pKa values for their α-amino group will have a higher proportion of their reactive, unprotonated form at a given alkaline pH, leading to a faster reaction rate. The table below illustrates the relationship between the pKa of the α-amino group and the percentage of the reactive, unprotonated form at different pH values.
| Amino Acid | pKa of α-amino group | % Unprotonated at pH 8.0 | % Unprotonated at pH 9.0 | % Unprotonated at pH 10.0 |
| Alanine | 9.69 | 2.0% | 16.9% | 67.0% |
| Glycine | 9.60 | 2.5% | 20.1% | 71.5% |
| Leucine | 9.60 | 2.5% | 20.1% | 71.5% |
| Phenylalanine | 9.13 | 7.2% | 42.6% | 88.4% |
| Lysine (α-amino) | 8.95 | 10.2% | 53.3% | 91.7% |
| Lysine (ε-amino) | 10.53 | 0.3% | 2.9% | 22.8% |
Note: pKa values are approximate and can vary with temperature and ionic strength.
Troubleshooting Guide
Problem 1: Low or no yield of the derivatized amino acid.
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer using a calibrated pH meter. The pH should ideally be between 8.5 and 9.5. If the pH is too low (below 8), the concentration of the nucleophilic amino group will be insufficient for the reaction to proceed efficiently. |
| Degradation of the this compound reagent. | The reagent is sensitive to moisture and light. Ensure it has been stored correctly in a desiccator and protected from light. Prepare a fresh solution of the reagent in a suitable organic solvent (e.g., ethanol or acetonitrile) immediately before use. |
| Insufficient reagent concentration. | A molar excess of the derivatization reagent is required to drive the reaction to completion.[4] Ensure that you are using at least a 1.5 to 2-fold molar excess of this compound relative to the total amount of amino acids in your sample. |
| Presence of primary or secondary amine contaminants in buffers or solvents. | Buffers like Tris contain a primary amine and should be avoided. Use high-purity solvents and buffers such as borate or bicarbonate that do not contain reactive amino groups. |
Problem 2: Multiple or unexpected peaks in the chromatogram (e.g., HPLC).
| Possible Cause | Recommended Solution |
| Reaction with amino acid side chains. | As mentioned in the FAQs, the ε-amino group of lysine will also be derivatized. This is an expected product. If you are analyzing a peptide, this will result in a doubly labeled lysine residue. If you are seeing other unexpected peaks, consider the possibility of reactions with other nucleophilic side chains, which may be more prevalent at higher pH values. |
| Hydrolysis of the reagent. | At very high pH (above 10.5) or in the presence of water over extended reaction times, this compound can be hydrolyzed to 4-tert-Butyl-2,6-dinitrophenol. This byproduct can interfere with the analysis. Ensure the pH is within the optimal range and that the reaction time is not excessively long. |
| Incomplete reaction. | If the reaction has not gone to completion, you will see a peak for the underivatized amino acid (if it is detectable by your system) and a lower-than-expected peak for the derivatized product. To address this, re-optimize the reaction conditions, focusing on pH, reagent concentration, and reaction time. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Recommended Solution |
| Inconsistent pH control. | Small variations in pH can lead to significant differences in reaction rates and yields. Prepare fresh buffers for each set of experiments and always verify the pH before use. |
| Temperature fluctuations. | The reaction rate is temperature-dependent. Conduct your derivatization reactions in a temperature-controlled environment (e.g., a water bath or heating block) to ensure consistency between samples. |
| Variability in sample matrix. | If your amino acid samples are in a complex matrix (e.g., cell culture media or protein hydrolysate), other components in the matrix may affect the reaction pH or consume the derivatization reagent. Consider a sample cleanup step or matrix-matched standards for calibration. |
Experimental Protocols
Protocol 1: Standard Derivatization of Amino Acids
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0 with 1 M NaOH.
-
Reagent Solution: Prepare a 10 mg/mL solution of this compound in ethanol. This solution should be prepared fresh.
-
Sample Preparation: Dissolve the amino acid standard or sample in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1 mg/mL.
-
Reaction: To 100 µL of the amino acid solution, add 200 µL of the this compound solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 1 hour in a heating block.
-
Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute with the mobile phase for your chromatography system before injection.
Protocol 2: pH Optimization Study
-
Buffer Preparation: Prepare a series of 0.1 M sodium bicarbonate buffers with pH values ranging from 7.5 to 10.5 in 0.5 pH unit increments.
-
Derivatization: For each pH value, perform the derivatization reaction as described in Protocol 1, using the buffer corresponding to that pH.
-
Analysis: Analyze the resulting derivatized samples by HPLC.
-
Data Evaluation: Plot the peak area of the derivatized amino acid against the reaction pH to determine the optimal pH for your specific application.
Visualizations
Caption: Reaction mechanism of this compound with an amino acid.
Caption: Troubleshooting flowchart for low derivatization yield.
References
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.
- Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- Quora. (2014, December 29). How does Sanger's reagent work?.
-
MDPI. (n.d.). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Retrieved from [Link]
-
Nobel Prize Outreach. (n.d.). Frederick Sanger - The chemistry of insulin. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
SlideShare. (n.d.). 1. How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012). Retrieved from [Link]
Sources
Technical Support Center: 4-tert-Butyl-2,6-dinitrochlorobenzene Labeling in Mass Spectrometry
Welcome to the technical support guide for 4-tert-Butyl-2,6-dinitrochlorobenzene (tBu-DNBC) labeling. This document serves as a centralized resource for researchers, scientists, and drug development professionals employing tBu-DNBC for the derivatization of analytes for mass spectrometry (MS) analysis. Here, we address common artifacts, troubleshoot experimental challenges, and provide evidence-based protocols to ensure the integrity and reproducibility of your results.
Introduction to tBu-DNBC Labeling
This compound is a chemical reagent used for covalent labeling, or derivatization, of primary and secondary amines. In mass spectrometry, derivatization is a crucial strategy to:
-
Enhance Ionization Efficiency: By introducing a readily ionizable group, the sensitivity of the MS analysis can be significantly improved.
-
Improve Chromatographic Separation: Modifying the chemical properties of an analyte can enhance its retention and peak shape in liquid chromatography (LC).
-
Produce Predictable Fragmentation: The label can direct fragmentation in tandem mass spectrometry (MS/MS), leading to characteristic reporter ions that simplify quantification and identification.[1][2]
The reaction proceeds via a nucleophilic aromatic substitution, where a primary or secondary amine on the analyte attacks the electron-deficient aromatic ring of tBu-DNBC, displacing the chlorine atom.
Caption: Primary reaction pathway for tBu-DNBC labeling.
While powerful, this labeling chemistry is not without its challenges. Artifacts can arise from side reactions, improper sample handling, and suboptimal reaction conditions. This guide is designed to help you identify and mitigate these issues.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most common issues encountered during tBu-DNBC labeling workflows.
Category 1: Unexpected Peaks in the Mass Spectrum
Question: I see a peak corresponding to the mass of hydrolyzed tBu-DNBC. What causes this and how can I prevent it?
Answer: This is one of the most common artifacts. The hydrolyzed product, 4-tert-Butyl-2,6-dinitrophenol, is formed when tBu-DNBC reacts with water in your sample or solvent instead of your target amine.
-
Causality: The chlorine atom on tBu-DNBC can be displaced by a hydroxyl group from water, especially under basic conditions or at elevated temperatures, which are often used to drive the labeling reaction.[3] This side reaction consumes the labeling reagent and creates a significant contaminant that can interfere with your analysis.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents, particularly the reaction buffer and organic solvents like acetonitrile (ACN), are fresh and of the highest purity (anhydrous or MS-grade).
-
Control pH: While a slightly basic pH (typically 8.0-9.5) is required to deprotonate the amine for the reaction, excessively high pH will accelerate hydrolysis. Carefully optimize the pH for your specific analyte.
-
Optimize Temperature and Time: Use the lowest temperature and shortest incubation time necessary to achieve sufficient labeling. Run a time-course experiment to determine the optimal conditions.
-
Reagent Blank: Always run a "reagent blank" (all reaction components except your analyte) to confirm the presence and retention time of the hydrolysis product.
-
Question: My spectrum shows a peak corresponding to the mass of my analyte plus two labels. Why is this happening?
Answer: This "double-labeling" artifact typically occurs if your analyte contains more than one reactive site (e.g., two primary amine groups, or a primary amine and a reactive thiol).
-
Causality: If the labeling reagent is present in a large molar excess, it can react with multiple nucleophilic sites on the same molecule. While sometimes intended, it is often an unwanted side reaction that complicates data interpretation.
-
Troubleshooting Steps:
-
Stoichiometry Optimization: The most critical step is to optimize the molar ratio of tBu-DNBC to your analyte. Start with a lower ratio (e.g., 5:1 or 10:1) and incrementally increase it. Analyze the reaction products at each ratio to find the point where single-labeling is maximized without significant double-labeling.
-
Analyte Structure Review: Confirm the number of primary and secondary amines in your analyte's structure. Also, consider other potentially reactive groups like thiols (-SH), which can also be labeled under certain conditions.
-
Question: I'm observing adduct ions (e.g., [M+Na]+, [M+K]+) for my labeled analyte. Are these related to the labeling?
Answer: While not a direct artifact of the labeling reaction, the formation of adducts can be exacerbated by the sample preparation steps involved.[4]
-
Causality: Adducts form when the analyte ion associates with cations present in the sample matrix, solvents, or from the LC-MS system itself.[4] The buffers (e.g., sodium phosphate) and salts used during the labeling reaction and subsequent cleanup are common sources of sodium (Na+) and potassium (K+).
-
Troubleshooting Steps:
-
Use Volatile Buffers: Whenever possible, use volatile buffers like ammonium bicarbonate or ammonium acetate, which are more compatible with mass spectrometry and less prone to forming persistent adducts.
-
Thorough Sample Cleanup: Implement a robust sample cleanup step after labeling (e.g., solid-phase extraction or C18 desalting) to remove non-volatile salts and excess reagent.
-
High-Purity Solvents: Use high-purity, MS-grade water and solvents for all steps, including sample resuspension.[4]
-
System Cleaning: Ensure the MS ion source and transfer optics are clean, as salt buildup can be a chronic source of adduct formation.[4]
-
Category 2: Issues with Labeling Efficiency
Question: My labeling efficiency is very low, and I see a large peak for my unlabeled analyte.
Answer: Low efficiency is a common problem that can stem from several factors related to reaction conditions and sample composition.
-
Causality & Troubleshooting:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect pH | The target primary or secondary amine must be in its deprotonated, nucleophilic state to attack the tBu-DNBC ring. If the pH is too low (acidic), the amine will be protonated (-NH3+) and unreactive. | Adjust the reaction buffer to a pH between 8.0 and 9.5. Test a small range to find the optimum for your analyte. |
| Insufficient Reagent | The reaction requires an adequate molar excess of the labeling reagent to drive it to completion, especially for dilute samples. | Increase the molar excess of tBu-DNBC. Perform a titration experiment (e.g., 10:1, 20:1, 50:1 reagent:analyte) to find the optimal concentration. |
| Interfering Substances | Other nucleophiles in your sample matrix (e.g., Tris buffer, other primary amines) can compete with your analyte for the labeling reagent, consuming it and reducing the efficiency of target labeling.[5] | Remove interfering substances before labeling. Perform a buffer exchange into a compatible buffer like sodium bicarbonate or borate. Avoid Tris buffer at all costs. |
| Low Temperature / Short Time | The kinetics of the reaction may be too slow under your current conditions. | Increase the incubation temperature (e.g., to 37°C or 50°C) and/or extend the incubation time. Monitor for the formation of hydrolysis artifacts. |
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Adjust_pH [label="Adjust pH to 8.5", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Increase_Reagent [label="Increase Reagent Ratio", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Buffer_Exchange [label="Buffer Exchange to Bicarbonate/Borate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Optimize_Kinetics [label="Optimize Incubation Conditions", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];
Start -> Check_pH; Check_pH -> Check_Stoichiometry [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Stoichiometry;
Check_Stoichiometry -> Check_Buffer [label="Yes"]; Check_Stoichiometry -> Increase_Reagent [label="No"]; Increase_Reagent -> Check_Buffer;
Check_Buffer -> Check_Conditions [label="Yes"]; Check_Buffer -> Buffer_Exchange [label="No"]; Buffer_Exchange -> Check_Conditions;
Check_Conditions -> Success [label="Yes"]; Check_Conditions -> Optimize_Kinetics [label="No"]; Optimize_Kinetics -> Success; }
Caption: Troubleshooting flowchart for low labeling efficiency.
Experimental Protocols
Protocol 1: Optimizing tBu-DNBC Labeling Conditions
This protocol provides a framework for systematically optimizing the labeling reaction for a new analyte.
-
Analyte & Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of your analyte in an appropriate amine-free buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Prepare a 10 mg/mL stock solution of tBu-DNBC in anhydrous acetonitrile (ACN). Note: Always prepare this solution fresh.
-
-
Reaction Setup (Example for Stoichiometry Test):
-
Set up a series of microcentrifuge tubes labeled with the desired molar excess (e.g., 5x, 10x, 20x, 50x, 100x).
-
In each tube, add a fixed amount of your analyte (e.g., 10 µL of 1 mg/mL stock).
-
Calculate and add the corresponding volume of the tBu-DNBC stock solution to achieve the target molar excess.
-
Add buffer to bring all reactions to the same final volume.
-
Include two controls:
-
Negative Control: Analyte + Buffer (no tBu-DNBC).
-
Reagent Blank: Buffer + tBu-DNBC (no analyte).
-
-
-
Incubation:
-
Incubate all tubes at a starting temperature of 37°C for 1 hour. Protect from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small amount of a primary amine-containing quenching agent, such as 1 M glycine or Tris buffer, to consume the excess tBu-DNBC. Note: This step is crucial to prevent continued reaction after optimization.
-
-
Sample Preparation for MS:
-
Dilute a small aliquot of each reaction mixture in the initial mobile phase for LC-MS analysis.
-
Recommended: For cleaner results, perform a C18 ZipTip® desalting step to remove excess reagent, hydrolyzed product, and salts.
-
-
LC-MS Analysis & Data Interpretation:
-
Analyze each sample.
-
Extract the ion chromatograms for the unlabeled analyte, the single-labeled product, the double-labeled product (if applicable), and the hydrolyzed reagent.
-
Compare the peak areas to determine the condition that yields the highest amount of the desired single-labeled product with minimal side products.
-
References
-
Muller, D., et al. (2007). Interferences and contaminants encountered in modern mass spectrometry. Journal of Chromatography A, 1158(1-2), 2-24. [Link]
-
Smith, D. L., & Smith, J. B. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry, 35(4), 561-563. [Link]
-
Stoll, D. R. (2018). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]
-
Gau, B. C., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Proteomes, 6(3), 32. [Link]
-
Zhang, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 319-335. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hartwig, J. F., et al. (2019). Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. The Journal of Organic Chemistry, 84(18), 12172-12176. [Link]
-
ScienceMadness.org. (2018). Alkaline hydrolysis of dinitrochlorobenzene. Sciencemadness Discussion Board. [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]
-
Salthammer, T., & Uhde, E. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Environmental Science & Technology, 42(14), 5217-5222. [Link]
-
Espino, J. A., et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments, (139), 58220. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Zhang, H., et al. (2019). Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity. Analytical Chemistry, 91(21), 13916-13923. [Link]
-
National Cancer Institute. (2019). Global Discovery Experiments in Mass Spectrometry. YouTube. [Link]
-
ScienceMadness.org. (2013). 2,4 dinitrochlorobenzene and things to do with it. Sciencemadness Discussion Board. [Link]
Sources
Validation & Comparative
A Comparative Guide to N-Terminal Amino Acid Analysis: The Classic Sanger's Reagent (FDNB) versus a Sterically Hindered Analog
A Senior Application Scientist's Field-Proven Perspective on a Foundational Biochemical Technique
For researchers, scientists, and drug development professionals engaged in protein characterization, the determination of the N-terminal amino acid is a cornerstone of quality control and structural elucidation. This guide provides an in-depth comparison of the time-honored Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB), with a theoretical evaluation of a sterically hindered analog, 4-tert-Butyl-2,6-dinitrochlorobenzene. While FDNB has been a stalwart in protein chemistry for decades, this analysis will delve into the mechanistic reasons for its efficacy and explore why seemingly minor structural changes, such as the introduction of a bulky tert-butyl group, would likely render an analogous reagent ineffective for this application.
The Enduring Significance of N-Terminal Analysis
The identity of the N-terminal amino acid is crucial as it can dictate a protein's stability, function, and cellular localization. Regulatory bodies often require N-terminal sequencing to confirm the identity and integrity of biopharmaceutical products. The Sanger method, though largely superseded by automated Edman degradation and mass spectrometry for full-length sequencing, remains a valuable tool for specific applications and serves as a foundational concept in protein chemistry.
The Gold Standard: 1-Fluoro-2,4-dinitrobenzene (FDNB) - Sanger's Reagent
Developed by Frederick Sanger in his pioneering work on the structure of insulin, FDNB provided the first reliable method for identifying the N-terminal residue of a polypeptide chain. The method is predicated on the derivatization of the free α-amino group of the N-terminal amino acid.
Mechanism of Action: Nucleophilic Aromatic Substitution
The core of the Sanger method is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the benzene ring of FDNB make the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the nucleophilic N-terminal amino group of the peptide. The reaction proceeds under mildly alkaline conditions (pH ~8-9), which ensures that the N-terminal amino group is in its unprotonated, nucleophilic state.
The resulting dinitrophenyl (DNP) derivative is a stable, yellow-colored compound. A key feature of the DNP-peptide bond is its resistance to acid hydrolysis, which is used to cleave the peptide bonds of the polypeptide chain. Consequently, after complete acid hydrolysis, only the N-terminal amino acid remains as a DNP-derivative, which can then be isolated and identified, typically by chromatography.
A Theoretical Contender: this compound
In the realm of chemical analysis, the exploration of new reagents is constant. One might consider this compound as a potential alternative to FDNB. It shares the dinitro-activated aromatic ring, and chlorine is a reasonably good leaving group in SNAr reactions. However, a critical analysis of its structure reveals a significant flaw for its application in N-terminal analysis: steric hindrance.
The Impact of Steric Hindrance on Reactivity
The tert-butyl group is exceptionally bulky. In this compound, this group is positioned ortho to one of the activating nitro groups and meta to the chlorine leaving group. While the electronic-withdrawing effects of the nitro groups are essential, the rate of an SNAr reaction is also highly dependent on the ability of the nucleophile to approach the electrophilic carbon atom.
The large tert-butyl group would create significant steric congestion around the reaction center, impeding the approach of the N-terminal amino group of a peptide. This steric barrier would drastically reduce the rate of the derivatization reaction, making it inefficient and impractical for analytical purposes. Studies on the reaction of sterically hindered anilines with dinitrochlorobenzene have shown that bulky substituents can significantly decrease reaction rates. In the context of a polypeptide chain, where the N-terminus may already be partially encumbered, this effect would be even more pronounced.
Comparative Performance: A Theoretical Summary
| Feature | 1-Fluoro-2,4-dinitrobenzene (FDNB) | This compound (Hypothetical) |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Activating Groups | Two nitro groups ortho and para to the leaving group | Two nitro groups ortho and para to the leaving group |
| Leaving Group | Fluorine (highly effective for SNAr) | Chlorine (effective, but generally less so than fluorine in SNAr) |
| Steric Hindrance | Minimal | High, due to the bulky tert-butyl group |
| Predicted Reactivity | High, well-established | Very low to negligible, due to steric hindrance |
| Practical Utility | Proven and reliable for N-terminal analysis | Unsuitable for N-terminal analysis |
Experimental Protocol: N-Terminal Analysis Using FDNB
This protocol outlines the essential steps for identifying the N-terminal amino acid of a peptide or protein using Sanger's reagent.
Materials
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 2% v/v in ethanol)
-
Peptide/protein sample
-
Potassium bicarbonate buffer (0.4 M)
-
Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Standard DNP-amino acids
-
Chromatography system (e.g., HPLC, TLC)
Workflow Diagram
Caption: Workflow for N-terminal amino acid analysis using FDNB.
Step-by-Step Methodology
-
Derivatization of the N-terminal Amino Acid:
-
Dissolve approximately 10 mg of the peptide sample in 2 ml of 0.4 M potassium bicarbonate solution in a suitable reaction tube.
-
Add 1 ml of a 2% (v/v) solution of FDNB in ethanol. This provides a molar excess of the reagent.
-
Incubate the mixture in a water bath at 40°C for 30 minutes. The solution will turn yellow upon formation of the DNP-peptide.
-
-
Purification of the DNP-Peptide:
-
After incubation, cool the reaction mixture and extract it three times with equal volumes of ether to remove unreacted FDNB.
-
Discard the ether layers. The aqueous phase contains the DNP-peptide.
-
-
Acid Hydrolysis:
-
Transfer the aqueous DNP-peptide solution to a hydrolysis tube.
-
Add an equal volume of concentrated HCl to achieve a final concentration of approximately 6N HCl.
-
Seal the tube under vacuum and place it in an oven at 105-110°C for 6-12 hours to hydrolyze the peptide bonds.
-
-
Isolation and Identification of the DNP-Amino Acid:
-
After hydrolysis, cool and open the tube.
-
Extract the hydrolysate with ether. The yellow DNP-amino acid will partition into the ether phase, while the free amino acids will remain in the aqueous phase.
-
Evaporate the ether extract to dryness.
-
Dissolve the residue in a suitable solvent (e.g., acetone or methanol).
-
Analyze the sample by HPLC or TLC, comparing the retention time or Rf value to those of standard DNP-amino acids for identification.
-
Conclusion: A Tale of Two Reagents
This guide has provided a comprehensive overview of N-terminal amino acid analysis, focusing on the classic Sanger's method with FDNB. The enduring utility of this technique lies in its robust and well-understood chemistry. Our comparative analysis reveals that while this compound shares some structural similarities with FDNB, the significant steric hindrance introduced by the tert-butyl group would almost certainly preclude its use as an effective derivatizing agent for N-terminal analysis. This theoretical assessment underscores the importance of steric accessibility in reaction design, a fundamental principle in organic and biological chemistry. For researchers needing to perform N-terminal analysis, FDNB remains a viable, albeit manual, option, while modern automated methods offer higher throughput and sensitivity.
References
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Available at: [Link].
- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.
-
YouTube. (2021, May 18). Protein Sequencing | Sanger's Method | Edman's Method. Available at: [Link].
- Unilever Educational Publications. (1967). N-terminal analysis of a dipeptide.
-
STEM Learning. N-terminal Analysis of a Dipeptide. Available at: [Link].
-
Quora. (2019, April 5). What is the Edman & Sanger method for protein sequencing?. Available at: [Link].
-
College of St. Benedict & St. John's University. Amino Acid Analysis and Chemical Sequencing. Available at: [Link].
- D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
-
YouTube. (2025, January 26). N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. Available at: [Link].
-
Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link].
- Chen, S. (2004).
A Senior Application Scientist's Guide to Amine-Reactive Labeling: A Comparative Analysis of 4-tert-Butyl-2,6-dinitrochlorobenzene and Mainstream Reagents
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of modern biological inquiry. The ability to attach a reporter molecule—be it a fluorophore, a biotin tag, or a crosslinker—to a protein of interest underpins a vast array of applications, from immunoassays and cellular imaging to structural biology and diagnostics.[1] Primary amines, present at the N-terminus of polypeptides and on the side chain of lysine residues, are the most frequently targeted functional groups for such modifications due to their strong nucleophilicity and common surface accessibility on folded proteins.[2]
This guide provides an in-depth comparison of several classes of amine-reactive labeling reagents. We will begin with a detailed look at 4-tert-Butyl-2,6-dinitrochlorobenzene, a member of the aryl halide family, and then contrast its performance and characteristics with the more ubiquitously used N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides. Our focus will be on the chemical causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established biochemical principles.
The Aryl Halide Approach: this compound (TBDNCB)
Aryl halides, particularly those activated with electron-withdrawing groups like nitro groups, serve as classic reagents for reacting with nucleophiles. TBDNCB is one such compound, where the chlorine atom is susceptible to nucleophilic aromatic substitution by a primary amine.
Mechanism of Action: The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom stabilize the negative charge of this intermediate, thereby facilitating the substitution of the chlorine by the amine's lone pair of electrons. The bulky tert-butyl group may influence the reaction kinetics and solubility of the reagent. While studies on TBDNCB itself are not abundant in bioconjugation literature, the kinetics of the closely related 2,4-dinitrochlorobenzene with amines have been studied, confirming the reaction mechanism.[3]
Caption: General workflow for protein labeling.
Detailed Protocol: IgG Labeling with an NHS Ester
This protocol is a standard procedure for labeling Immunoglobulin G (IgG) antibodies.
[4]1. Antibody Preparation:
- Rationale: The antibody must be in a buffer that is free of extraneous primary amines and at the correct pH for the reaction.
- Procedure: Dialyze or use a spin column to exchange the antibody into 0.1 M sodium bicarbonate buffer, pH 8.3. Adjust the final antibody concentration to 2.5 mg/mL.
[4]2. Reagent Preparation:
- Rationale: NHS esters are moisture-sensitive and hydrolyze in aqueous solution. Therefore, stock solutions are prepared in an anhydrous organic solvent immediately before use. [5][6] * Procedure: Dissolve the NHS-ester reagent in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Rationale: The ratio of reagent to protein determines the final degree of labeling (DOL). A molar excess of the reagent is required to drive the reaction, compensating for any hydrolysis.
-
Procedure: While gently vortexing the antibody solution, add a calculated volume of the reagent solution. A typical starting point is a 10- to 20-fold molar excess of the NHS ester over the antibody. Incubate the reaction for 1 hour at room temperature.
-
-
Purification:
-
Rationale: It is critical to remove all non-reacted labeling reagent, as it can interfere with downstream applications.
-
Procedure: Load the reaction mixture onto a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a storage buffer like PBS. The larger antibody conjugate will elute first, while the smaller, unreacted reagent molecules are retained and elute later.
-
-
Characterization:
-
Rationale: Determining the DOL (the average number of label molecules per protein) is essential for ensuring consistency and functionality.
-
Procedure: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the attached label. Use the Beer-Lambert law and the extinction coefficients of the protein and the label to calculate the DOL.
-
Conclusion
The choice of an amine-reactive labeling reagent is a critical decision that depends on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate. While This compound represents a class of reagents that can form highly stable bonds, its practical application in modern bioconjugation is limited by potentially harsh reaction conditions and lower selectivity.
For the vast majority of applications, NHS esters offer the best balance of high reactivity, specificity, ease of use, and the formation of a highly stable amide bond. The availability of water-soluble Sulfo-NHS esters further enhances their utility. Isothiocyanates are a reliable alternative, particularly for applications where in vivo stability is not a primary concern. Finally, sulfonyl chlorides , while forming the most robust linkages, are generally reserved for specific applications where their high reactivity can be controlled and their extreme stability is paramount. Understanding the underlying chemical principles of each reagent class empowers researchers to make informed decisions, leading to more robust and reproducible experimental outcomes.
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75176, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20042, 4-tert-Butyl-2,6-dinitrophenol. Retrieved from [Link]
-
Henn-VT, N. M., et al. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Retrieved from [Link]
-
Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534–537. Retrieved from [Link]
-
Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(4), 401. Retrieved from [Link]
-
Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Kalia, J. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. Retrieved from [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
Sources
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
A Comparative Guide to the Cross-Reactivity of 4-tert-Butyl-2,6-dinitrochlorobenzene (TNCB) with Functional Groups
The Chemical Logic of TNCB Reactivity: Nucleophilic Aromatic Substitution
At its core, the reactivity of 4-tert-Butyl-2,6-dinitrochlorobenzene is governed by the principles of nucleophilic aromatic substitution (SNAr) .[1][2][3] Unlike typical aromatic rings that are electron-rich and thus react with electrophiles, the benzene ring of TNCB is rendered highly electron-deficient. This is due to the presence of two strongly electron-withdrawing nitro (-NO₂) groups positioned ortho and para to the chlorine atom.[3]
This electron deficiency makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group.
The presence of the bulky tert-butyl group at the para position serves to enhance the solubility of TNCB in less polar environments and can sterically influence its interactions with the local environment of the target functional group.
Reactivity Profile of TNCB: A Comparative Analysis
The utility of TNCB as a chemical probe is defined by its reactivity towards various nucleophilic functional groups present in proteins and other biomolecules. The primary targets are the side chains of amino acids.
Thiols (Cysteine)
The thiol group of cysteine is a potent nucleophile at physiological pH, making it a primary target for electrophilic reagents. TNCB is expected to react readily with the thiolate anion (R-S⁻) of cysteine residues. The reaction of the related compound, 2,4-dinitrochlorobenzene (DNCB), with thiols is well-documented and serves as a strong predictor for TNCB's behavior.[4]
Comparison with Other Thiol-Reactive Probes:
| Reagent | Reaction Mechanism | Key Advantages | Key Disadvantages |
| TNCB | SNAr | Stable adduct, chromophoric label | Potential for cross-reactivity |
| Iodoacetamide (IAM) | SN2 Alkylation | High reactivity with thiols | Can also react with other nucleophiles like histidine and methionine |
| Maleimides | Michael Addition | High specificity for thiols at neutral pH | Adduct can undergo hydrolysis (retro-Michael reaction) |
| Disulfides (e.g., DTNB) | Thiol-Disulfide Exchange | Reversible modification | Dependent on redox conditions |
The reaction of TNCB with thiols is generally considered irreversible under physiological conditions, forming a stable thioether bond. This contrasts with maleimides, where the adduct can be less stable.
Amines (Lysine, N-terminus)
The primary amino groups of lysine side chains and the N-terminus of proteins are also nucleophilic and can react with TNCB. The reactivity is pH-dependent, as the unprotonated amine (R-NH₂) is the active nucleophile. This principle is famously exploited by Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) for N-terminal amino acid sequencing.[5][6]
Kinetic studies on the reaction of 2,4-dinitrochlorobenzene (a close analog of TNCB) with aromatic amines have shown that the reaction can proceed, although the kinetics can be complex.[4] Generally, the reactivity of amines is lower than that of thiols at physiological pH due to the higher pKa of the amino group.
Expected Reactivity Order: Thiol (Cys) > α-Amino (N-terminus) > ε-Amino (Lys)
Imidazole (Histidine)
The imidazole side chain of histidine can also act as a nucleophile, particularly in its unprotonated form. While less reactive than thiols and primary amines, the potential for cross-reactivity with histidine exists, especially at pH values above its pKa (~6.0). Studies on similar reagents have shown that histidine residues can be modified.[7]
Hydroxyl Groups (Tyrosine, Serine, Threonine) and Other Functional Groups
The hydroxyl groups of tyrosine, serine, and threonine are generally poor nucleophiles at neutral pH and are not expected to react significantly with TNCB. However, under more basic conditions, the deprotonated forms (phenoxide and alkoxide) can become reactive. The carboxylate groups of aspartate and glutamate are generally unreactive towards TNCB.
Experimental Protocols
The following protocols provide a starting point for utilizing TNCB for protein modification. Optimization for specific proteins and experimental goals is highly recommended.
Protocol for Labeling a Purified Protein with TNCB
Objective: To covalently label accessible nucleophilic residues on a purified protein with TNCB.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (TNCB) stock solution (e.g., 100 mM in DMSO or ethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)
-
Desalting column or dialysis membrane for removing excess reagent
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any interfering nucleophiles (e.g., DTT, β-mercaptoethanol from purification steps). If necessary, perform a buffer exchange into the reaction buffer.
-
Reaction Setup:
-
To the protein solution (e.g., 1 mg/mL), add the TNCB stock solution to achieve the desired final concentration (a 5- to 20-fold molar excess over the protein is a good starting point).
-
The final concentration of the organic solvent (DMSO or ethanol) should be kept low (typically <5% v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any remaining TNCB.
-
Removal of Excess Reagent: Remove unreacted TNCB and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: The extent of labeling can be determined by:
-
UV-Vis Spectroscopy: The dinitrophenyl group has a characteristic absorbance maximum around 340-360 nm.
-
Mass Spectrometry: Analyze the intact protein or proteolytic digests to identify the modified residues and determine the stoichiometry of labeling.
-
Protocol for Competitive Labeling to Assess Cross-Reactivity
Objective: To compare the reactivity of TNCB towards different nucleophilic amino acids in a competitive setting using a model peptide.
Materials:
-
Model peptide containing various nucleophilic residues (e.g., ACys-Lys-His-Ser-Gly-OH)
-
TNCB stock solution
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup:
-
Dissolve the model peptide in the reaction buffer to a final concentration of 100 µM.
-
Add TNCB to a final concentration of 100 µM (1:1 molar ratio).
-
-
Time-Course Analysis:
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding an equal volume of 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS.
-
Identify and quantify the unreacted peptide and the different mono-adducts (TNCB-Cys, TNCB-Lys, TNCB-His).
-
-
Data Interpretation: By comparing the relative abundance of the different adducts over time, the relative reactivity of TNCB towards cysteine, lysine, and histidine can be determined.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for a protein labeling experiment with TNCB.
Caption: Workflow for protein labeling with TNCB.
Conclusion and Future Perspectives
This compound is a valuable tool for the chemical modification of proteins, primarily targeting nucleophilic residues through an SNAr mechanism. Its reactivity profile is dominated by a strong preference for thiols, followed by primary amines and, to a lesser extent, imidazoles. The bulky tert-butyl group can influence its solubility and interaction with target sites.
While TNCB offers the advantage of forming stable, chromophoric adducts, researchers must be mindful of its potential for cross-reactivity. Careful optimization of reaction conditions, including pH, temperature, and reagent stoichiometry, is crucial for achieving the desired specificity. For applications demanding exquisite selectivity for a single type of functional group, alternative reagents such as maleimides for thiols might be more appropriate.
Future research could focus on detailed kinetic studies to quantitatively map the reactivity of TNCB with a comprehensive panel of amino acid derivatives under various conditions. Furthermore, the development of TNCB analogs with different substituents could allow for the fine-tuning of reactivity and selectivity, expanding the toolkit available to chemical biologists and drug discovery scientists.
References
-
Investigation of Mechanisms Underlying the T-Cell Response to the Hapten 2,4-Dinitrochlorobenzene. (2006). CORE. [Link]
-
Investigation of mechanisms underlying the T-cell response to the hapten 2,4-dinitrochlorobenzene. (n.d.). PubMed. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]
-
Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor. (n.d.). Karger Publishers. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
-
Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde. (2019). PubMed. [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. (2019). G-Biosciences. [Link]
-
Suppression of contact sensitivity and cell-mediated lympholysis by oral administration of hapten is caused by different mechanisms. (n.d.). PubMed. [Link]
-
Chemical Modifications of Proteins and their Applications in Metalloenzyme Studies. (n.d.). MDPI. [Link]
-
organic papers. (n.d.). ResearchGate. [Link]
-
Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-. (n.d.). ResearchGate. [Link]
-
Chemical modifications of proteins and their applications in metalloenzyme studies. (n.d.). National Institutes of Health. [Link]
-
Haptenation: Chemical Reactivity and Protein Binding. (n.d.). CDC Stacks. [Link]
-
A comparison of the dye-binding and fluorodinitrobenzene methods for determining reactive lysine in leaf-protein concentrates. (n.d.). PubMed. [Link]
-
Modification of cell-surface thiols elicits activation of human monocytic cell line THP-1: possible involvement in effect of haptens 2,4-dinitrochlorobenzene and nickel sulfate. (n.d.). PubMed. [Link]
-
Chemical modifications of proteins and their applications in metalloenzyme studies. (n.d.). ScienceDirect. [Link]
-
Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activated DNase CAD. (n.d.). National Institutes of Health. [Link]
-
THE IMMUNOGENICITY OF DINITROPHENYL AMINO ACIDS. (n.d.). National Institutes of Health. [Link]
-
Crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol. (n.d.). National Institutes of Health. [Link]
-
Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016). Chemistry Stack Exchange. [Link]
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (n.d.). PubMed. [Link]
-
Nucleophilic Substitution Reaction in Haloarenes. (n.d.). organicmystery.com. [Link]
-
Which is more reactive towards nucleophilic substitution: 2-nitrochlorobenzene or 2,4,6-trinitro.... (2021). YouTube. [Link]
-
Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH 3. (n.d.). Pearson. [Link]
-
Thiolysis of some dinitrophenyl derivatives of amino acids.. (n.d.). Semantic Scholar. [Link]
-
Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Identification of Amino Acids by Sanger's Reagent | DNFB | N terminal. (2021). YouTube. [Link]
Sources
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]
- 4. [PDF] Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activated DNase CAD - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 4-tert-Butyl-2,6-dinitrochlorobenzene for Primary Amines: A Comparative Guide
In the landscape of analytical chemistry and drug development, the precise and selective derivatization of primary amines is a critical step for accurate quantification and characterization. While a host of reagents are available for this purpose, achieving specificity, especially in complex matrices containing primary, secondary, and tertiary amines, remains a significant challenge. This guide introduces 4-tert-Butyl-2,6-dinitrochlorobenzene (TNB-Cl) as a promising reagent for the selective derivatization of primary amines and provides a framework for its validation against commonly used alternatives.
The central hypothesis underpinning the utility of TNB-Cl lies in the principle of steric hindrance. The bulky tert-butyl group, positioned ortho to one of the nitro groups and meta to the reactive chloro group, is postulated to create a sterically hindered environment. This should permit the approach of less sterically demanding primary amines while impeding the reaction with bulkier secondary and tertiary amines. This guide will delve into the mechanistic basis for this selectivity and present a comprehensive experimental protocol to validate this claim.
The Challenge of Amine Derivatization: A Crowded Field
Derivatization in the context of amine analysis serves to append a chromophoric or fluorophoric tag to the analyte, enhancing its detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Several reagents are widely employed, each with its own set of advantages and limitations.
Commonly Used Amine Derivatization Reagents:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[2] However, its reactivity with secondary amines can be a drawback when primary amine specificity is required.
-
o-Phthalaldehyde (OPA): A popular choice for its rapid and specific reaction with primary amines in the presence of a thiol, yielding fluorescent isoindole derivatives.[3] A key limitation is the instability of the resulting derivatives.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[2] Like Dansyl Chloride, it lacks specificity for primary amines.
The quest for a reagent that combines the stability of a dinitrophenyl derivative with enhanced specificity for primary amines has led to the consideration of sterically hindered reagents like TNB-Cl.
The Rationale for TNB-Cl Specificity: A Mechanistic Insight
The derivatization of amines with dinitrochlorobenzene compounds proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] The reaction involves the attack of the nucleophilic amine on the electron-deficient aromatic ring, followed by the displacement of the chloride leaving group.
The presence of the bulky tert-butyl group on the TNB-Cl molecule is expected to significantly influence the kinetics of this reaction.[5] While primary amines (R-NH₂) present a relatively small nucleophilic center, secondary amines (R₂-NH) are considerably more sterically demanding. This difference in steric bulk forms the basis of the anticipated selectivity of TNB-Cl. It is hypothesized that the tert-butyl group will sterically shield the reaction site, allowing the smaller primary amines to react while hindering the approach of the larger secondary amines.[6][7]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
TNB_Cl [label="this compound (TNB-Cl)"]; Primary_Amine [label="Primary Amine (R-NH₂)\nLess Steric Hindrance"]; Secondary_Amine [label="Secondary Amine (R₂-NH)\nGreater Steric Hindrance"]; Product [label="Derivatized Primary Amine\n(Stable & Detectable)"]; No_Reaction [label="No or Slow Reaction"];
TNB_Cl -- Primary_Amine [label=" Favorable Reaction"]; Primary_Amine -- Product; TNB_Cl -- Secondary_Amine [label=" Sterically Hindered", color="#EA4335"]; Secondary_Amine -- No_Reaction; } dot Caption: Proposed selective reaction of TNB-Cl with primary amines.
A Comparative Framework: Experimental Validation of Specificity
To empirically validate the specificity of TNB-Cl for primary amines, a direct comparison with a non-specific reagent, Dansyl Chloride, is proposed. This experiment will involve the derivatization of a mixture of a primary and a secondary amine with both reagents, followed by HPLC analysis to quantify the reaction products.
Comparative Performance of Amine Derivatization Reagents
| Reagent | Target Amines | Detection Method | Derivative Stability | Postulated Specificity for Primary Amines |
| This compound (TNB-Cl) | Primarily Primary Amines (Hypothesized) | UV-Vis | High | High (due to steric hindrance) |
| Dansyl Chloride | Primary & Secondary Amines[2] | Fluorescence | High[3] | Low |
| o-Phthalaldehyde (OPA) | Primary Amines[3] | Fluorescence | Low[3] | High |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines[2] | Fluorescence | High[3] | Low |
Experimental Protocol: Validation of TNB-Cl Specificity
This protocol outlines a method to compare the reactivity of TNB-Cl and Dansyl Chloride with a primary amine (e.g., butylamine) and a secondary amine (e.g., dibutylamine).
1. Reagent and Standard Preparation:
-
TNB-Cl Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone.[3]
-
Amine Standard Mixture (1 mg/mL each): Accurately weigh and dissolve 100 mg of butylamine and 100 mg of dibutylamine in 100 mL of acetonitrile.
-
Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.5 with sodium hydroxide.
-
Quenching Solution (10% Ammonium Hydroxide): Prepare a 10% (v/v) solution of ammonium hydroxide in water.[3]
2. Derivatization Procedure:
-
TNB-Cl Derivatization:
-
In separate vials, add 100 µL of the amine standard mixture.
-
Add 200 µL of borate buffer to each vial.
-
Add 100 µL of the TNB-Cl solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 50 µL of quenching solution.
-
Dilute with the mobile phase to a final volume of 1 mL for HPLC analysis.
-
-
Dansyl Chloride Derivatization:
-
In separate vials, add 100 µL of the amine standard mixture.
-
Add 200 µL of saturated sodium bicarbonate solution.[3]
-
Add 200 µL of the Dansyl Chloride solution.[3]
-
Incubate the mixture at 40°C for 45 minutes in the dark.[3]
-
Add 100 µL of 25% ammonia solution to quench the reaction.[3]
-
Evaporate the solvent and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[3]
-
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Injection Volume: 20 µL.
Anticipated Results and Interpretation
The chromatograms obtained from the HPLC analysis will provide the necessary data to evaluate the specificity of TNB-Cl.
-
TNB-Cl Derivatization: It is expected that the chromatogram will show a significant peak corresponding to the derivatized primary amine (butylamine) and a minimal or absent peak for the derivatized secondary amine (dibutylamine).
-
Dansyl Chloride Derivatization: In contrast, the chromatogram for the Dansyl Chloride reaction is expected to show prominent peaks for both the derivatized primary and secondary amines.
By comparing the peak areas of the derivatized primary and secondary amines for both reagents, a quantitative measure of specificity can be determined. A high ratio of the primary amine derivative to the secondary amine derivative for the TNB-Cl reaction would provide strong evidence for its specificity.
Conclusion and Future Directions
The inherent steric hindrance provided by the tert-butyl group in this compound presents a compelling rationale for its use as a selective derivatization reagent for primary amines. The proposed experimental framework provides a robust method for validating this hypothesis. Successful validation would position TNB-Cl as a valuable tool for researchers in fields requiring the specific analysis of primary amines in the presence of other amine species, such as in the analysis of neurotransmitters, pharmaceutical compounds, and biogenic amines. Further studies could explore the kinetics of the derivatization reaction in more detail and expand the range of primary and secondary amines tested to establish the broader applicability of this promising reagent.
References
- A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
- A Comparative Guide to Quantification using Amine-Reactive Derivatization Reagents. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
-
Akers, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2021). Analytical and Bioanalytical Chemistry, 413(24), 6041-6056. [Link]
-
2,4-Dinitrodiphenylamine. (n.d.). SpectraBase. Retrieved from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Preparation of 2,6-dinitroanilines. (1972). Google Patents.
- The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... (n.d.). ResearchGate.
-
2,4-Dinitrophenyl hydrazine. (n.d.). SpectraBase. Retrieved from [Link]
- UV-Vis absorption spectra changes in 2,4-dinitroaniline... (n.d.). ResearchGate.
- UV-Vis spectra of DNPH solutions upon reaction with formaldehyde at... (n.d.). ResearchGate.
- Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. (n.d.). ResearchGate.
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2000). Molecules, 5(3), 401-402. [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2000). MDPI. Retrieved from [Link]
- Oxidative amination of 2,4-dinitrochlorobenzene. (n.d.). ResearchGate.
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules, 16(12), 10336-10348. [Link]
- Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (n.d.). Sci-Hub.
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2000). Semantic Scholar. Retrieved from [Link]
- How do the mechanisms of the following reactions differ? (n.d.). Pearson+.
-
Plimmer, J. R., & Klingebiel, U. I. (1974). Photochemistry of N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. Journal of Agricultural and Food Chemistry, 22(4), 689-693. [Link]
-
What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? (n.d.). Study.com. Retrieved from [Link]
-
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Journal of Chemical Research.
-
Enamines. (2025, April 16). Master Organic Chemistry. Retrieved from [Link]
-
Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (2023). Chemical Science, 14(30), 8101-8106. [Link]
-
Butralin. (n.d.). PubChem. Retrieved from [Link]
- In-Depth Technical Guide: 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline (Trifluralin-d₁₄). (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
- 2,6,-dinitra-4-trifluoromethyl-anilines. (1972). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducible Peptide Quantification: A Comparative Framework for 4-tert-Butyl-2,6-dinitrochlorobenzene (TBD-Cl) Labeling
Introduction
In the landscape of quantitative proteomics, the ability to reproducibly and accurately measure changes in protein abundance is paramount for biomarker discovery, drug development, and understanding complex biological systems.[1] Chemical labeling strategies, which introduce isotopic tags onto peptides, have become a cornerstone of the field, enhancing the accuracy and precision of mass spectrometry-based quantification by allowing multiple samples to be analyzed in a single run.[1][2] This multiplexing capability minimizes the run-to-run variability inherent in label-free approaches.[3][4][5][6]
While isobaric tags like TMT (Tandem Mass Tags) and iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) are widely adopted, the exploration of novel derivatizing agents continues in the quest for improved chromatographic performance, sensitivity, and alternative quantification strategies.[7][8][9] This guide introduces a framework for evaluating 4-tert-Butyl-2,6-dinitrochlorobenzene (TBD-Cl), a dinitroaryl halide compound, as a potential reagent for reproducible peptide quantification.
We will delve into the chemical principles of TBD-Cl derivatization, provide a robust, self-validating experimental protocol, and establish a clear framework for comparing its performance against an established method like TMT. This guide is designed for researchers seeking to not only understand but also rigorously validate new tools for quantitative proteomics.
Part 1: The Chemistry of Dinitroaryl Halide Labeling
Chemical labeling in proteomics typically involves the covalent attachment of a tag to reactive functional groups on peptides, most commonly the primary amines found at the N-terminus and on the side chain of lysine residues.[6][10] Dinitroaryl halides, such as the classic Sanger's reagent (1-fluoro-2,4-dinitrobenzene), operate via a well-understood mechanism: nucleophilic aromatic substitution.
The electron-withdrawing nitro groups make the aryl ring electron-deficient and thus susceptible to attack by a nucleophile, in this case, the deprotonated primary amine of a peptide. The reaction proceeds efficiently under mild alkaline conditions (pH ~8.5), which ensures a sufficient population of deprotonated, nucleophilic amine groups.
The proposed reagent, this compound (TBD-Cl), offers two key hypothetical advantages based on its structure:
-
Enhanced Hydrophobicity: The bulky, non-polar tert-butyl group is expected to significantly increase the hydrophobicity of labeled peptides. This can improve retention and separation on reversed-phase liquid chromatography (LC) systems, potentially resolving peptides that might otherwise co-elute.
-
Strong Chromophore: The dinitrophenyl group is a strong chromophore, which could facilitate detection by UV spectrophotometry during LC, in addition to mass spectrometry.
Proposed Labeling Mechanism with TBD-Cl
The diagram below illustrates the proposed reaction between a peptide's primary amine and TBD-Cl.
Part 2: Experimental Protocol for TBD-Cl Labeling
This protocol is designed as a self-validating system. A key step is the creation of a "Mixing QC" sample, which is a small aliquot from each labeled sample. Analyzing this QC mix before combining the full samples allows for a preliminary check of labeling efficiency, preventing the loss of valuable samples in case of a reaction failure.[11]
Workflow Overview
Detailed Step-by-Step Methodology
Materials:
-
Protein digest (e.g., trypsin-digested cell lysate).
-
Desalting Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
TBD-Cl reagent.
-
Anhydrous acetonitrile (ACN).
-
Labeling Buffer: 500 mM HEPES or 200 mM Sodium Borate, pH 8.5.[11]
-
Quenching Solution: 5% Hydroxylamine.
-
Mass spectrometry grade water and solvents.
Procedure:
-
Protein Digestion & Desalting:
-
Begin with a standardized protein digestion protocol (e.g., in-solution trypsin digestion).
-
Desalt the resulting peptide mixture using a C18 SPE cartridge to remove salts and detergents that could interfere with labeling.[12] Elute peptides and dry completely using a vacuum centrifuge.
-
-
Peptide Reconstitution:
-
Resuspend the dried peptides in 20 µL of Labeling Buffer (500 mM HEPES, pH 8.5). The use of a higher molarity buffer is critical to maintain a stable alkaline pH, which is essential for efficient labeling, especially if residual acids like TFA are present from prior steps.[11]
-
-
TBD-Cl Labeling Reaction:
-
Prepare a fresh stock solution of TBD-Cl in anhydrous ACN (e.g., 20 mg/mL).
-
Add an appropriate volume of the TBD-Cl stock solution to each peptide sample. Causality Note: The optimal peptide:label ratio must be determined empirically, but a starting point is a 1:4 (w/w) ratio of peptide to TBD-Cl.
-
Vortex briefly and incubate at 37°C for 1 hour with gentle shaking.
-
-
Quenching the Reaction:
-
Add 5 µL of Quenching Solution (5% Hydroxylamine) to each sample.
-
Incubate for 15 minutes at 37°C to quench any remaining active TBD-Cl reagent, preventing unwanted side reactions.
-
-
Quality Control (QC) Check:
-
Take a small, equal-volume aliquot (e.g., 2 µL) from each individual sample and combine them to create a "Mixing QC" sample.
-
Desalt this QC sample and analyze it by LC-MS/MS.
-
Self-Validation Check: In the MS data, search for unlabeled peptides (i.e., peptides without the TBD-Cl mass modification). A high labeling efficiency (>99%) is indicated by the near-complete absence of unlabeled peptide forms. If efficiency is low, troubleshoot the reaction (e.g., check pH, reagent activity) before proceeding.[11]
-
-
Sample Pooling and Final Cleanup:
-
Once high labeling efficiency is confirmed, combine the remaining volumes of each sample into a single vial.
-
Perform a final desalting step on the pooled sample to remove excess reagent, quenching solution, and buffer salts.
-
Dry the final labeled peptide mixture and store at -80°C until LC-MS/MS analysis.
-
Part 3: A Framework for Comparative Performance Validation
To objectively assess the reproducibility of TBD-Cl, it must be benchmarked against a gold-standard method. Here, we propose a direct comparison with TMT10plex labeling.
Comparative Experimental Design
Key Performance Metrics for Comparison
The following metrics are crucial for an objective evaluation. Data should be acquired from at least three technical replicates for robust statistical analysis.
| Performance Metric | Description | Typical Value for TMT[11] | TBD-Cl Performance |
| Labeling Efficiency | The percentage of target peptides that are successfully labeled. Assessed by searching for missed labels. | > 99% | To be determined |
| Proteome Coverage | The total number of unique peptides and proteins identified and quantified from the pooled sample. | Varies by instrument/sample | To be determined |
| Quantification Precision | The reproducibility of quantification. Measured as the coefficient of variation (CV%) of peptide ratios across technical replicates. | CV < 15% | To be determined |
| Quantification Accuracy | The ability to measure true abundance ratios. Assessed by spiking in standard peptides at known ratios. | Prone to ratio compression[13] | To be determined |
| Chromatographic Impact | The effect on peptide retention time (RT). Measured by comparing RT shifts of identified peptides. | Minimal RT shift | To be determined |
Conclusion and Authoritative Grounding
This guide provides a comprehensive framework for the evaluation of this compound (TBD-Cl) as a novel reagent for peptide quantification. While established isobaric tags like iTRAQ and TMT offer high-throughput capabilities, the unique chemical properties of TBD-Cl—particularly the introduction of a bulky hydrophobic group—warrant investigation for potentially improving chromatographic separations and quantification.[3][7][14]
The scientific integrity of this guide is rooted in established principles of chemical derivatization and quantitative proteomics.[2][6] The proposed protocols incorporate self-validating QC steps, such as the pre-analysis of a mixed sample aliquot, to ensure high labeling efficiency and prevent the loss of valuable experimental data.[11] The comparative framework provides a clear, unbiased pathway for researchers to rigorously assess the performance of TBD-Cl against current industry standards. By adhering to this guide, researchers can generate the robust experimental data needed to determine the utility and reproducibility of TBD-Cl labeling in the broader field of quantitative proteomics.
References
- Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (n.d.). ACS Publications.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). NIH.
- Quantitative Proteomics: Label-Free versus Label-Based Methods. (2023, September 27). Silantes.
- Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. (2012, February 16). Semantic Scholar.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.
- Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (2025, August 9). ResearchGate.
- A Comparative Guide to Stable Isotope Labeling Methods for Quantitative Proteomics. (n.d.). Benchchem.
- Chemical isotope labeling for quantitative proteomics. (n.d.). PMC - NIH.
- Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques. (n.d.). Mtoz Biolabs.
- What is the difference between iTRAQ and TMT? (2019, May 15). ResearchGate.
- Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). PDF.
- Improved detection of di-peptides by liquid chromatography-tandem mass spectrometry with 2,4,6-trinitrobenzene sulfonate conversion. (n.d.). PubMed.
- iTRAQ Labeling Is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics. (n.d.). PubMed.
- Expert Advice: Unlocking efficiency in proteomics with TMT labeling. (2024, May 14). Drug Discovery News.
- Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2023, February 6). OSTI.GOV.
- Label-free quantitation of endogenous peptides. (n.d.). PMC - NIH.
- Comparing iTRAQ, TMT and SILAC. (2023, September 25). Silantes.
Sources
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Label-free quantitation of endogenous peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
Benchmarking the Performance of 4-tert-Butyl-2,6-dinitrochlorobenzene in Proteomics: A Comparative Guide
In the dynamic field of proteomics, the chemical modification of proteins is a cornerstone for elucidating their structure, function, and interactions. The choice of a labeling reagent is critical and dictates the scope and success of an experiment. This guide provides a comprehensive performance benchmark of a lesser-known compound, 4-tert-Butyl-2,6-dinitrochlorobenzene (DNBC), in the context of established proteomics workflows. While not a conventional proteomics tool, its structural analogy to the historic Sanger's reagent invites a thorough, prospective analysis of its potential.
This document offers an objective comparison of DNBC's hypothetical performance with widely-used alternatives, supported by established experimental data for the latter. We delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction to Amine-Reactive Labeling in Proteomics
The covalent labeling of specific amino acid residues is a powerful strategy in mass spectrometry-based proteomics. It enables a wide range of applications, from protein quantification and identification to the characterization of protein-protein interactions and post-translational modifications. Primary amines, present at the N-terminus of polypeptides and on the side chain of lysine residues, are among the most frequently targeted functional groups due to their nucleophilicity and common surface exposure on folded proteins.
The ideal amine-reactive reagent should exhibit high specificity, rapid reaction kinetics under physiological conditions, and form a stable covalent bond. Furthermore, the modification should ideally introduce a unique mass shift that is readily detectable by mass spectrometry and, in some cases, a fragmentation pattern that aids in peptide identification.
This guide will focus on the potential utility of this compound (DNBC) as an amine-reactive labeling agent and benchmark it against established reagents.
The Contender: this compound (DNBC)
DNBC is an aromatic compound featuring a chlorobenzene ring substituted with two nitro groups and a tert-butyl group.[1] The electron-withdrawing nature of the two nitro groups activates the chlorine atom for nucleophilic aromatic substitution, making it susceptible to reaction with primary amines.
Hypothetical Reaction Mechanism
Based on its chemical structure, DNBC is expected to react with the primary amines of proteins in a manner analogous to 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent. The reaction proceeds via a nucleophilic aromatic substitution, where the amine group of a lysine residue or the N-terminus of a peptide attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable dinitrophenyl-amine bond.
Caption: Hypothetical reaction of DNBC with a primary amine on a protein.
The Incumbents: A Comparative Analysis
To objectively evaluate the potential of DNBC, we will benchmark it against three classes of widely used protein modification reagents: its closest structural analog (FDNB), the current gold standard for amine labeling (NHS esters), and a class of reagents with orthogonal reactivity (sulfhydryl-reactive agents).
DNBC vs. 1-Fluoro-2,4-dinitrobenzene (FDNB)
FDNB, or Sanger's reagent, was instrumental in the first-ever protein sequencing of insulin.[2][3][4][5] Its reaction with N-terminal amino acids allowed for their identification after acid hydrolysis of the polypeptide.[2][5]
| Feature | This compound (DNBC) (Hypothetical) | 1-Fluoro-2,4-dinitrobenzene (FDNB) |
| Reactive Group | Chloro (-Cl) | Fluoro (-F) |
| Leaving Group | Chloride (Cl⁻) | Fluoride (F⁻) |
| Reactivity | Expected to be lower than FDNB due to the less favorable leaving group (Cl⁻ vs. F⁻). | High reactivity towards primary amines.[2] |
| Specificity | Primarily targets N-terminal α-amines and lysine ε-amines. | Primarily targets N-terminal α-amines and lysine ε-amines.[5] |
| Key Structural Feature | tert-Butyl group | No bulky substituent |
| Impact on MS/MS | The bulky, hydrophobic tert-butyl group may influence peptide ionization and fragmentation, potentially leading to a characteristic neutral loss. | Dinitrophenyl group provides a distinct mass shift. |
| Advantages | The tert-butyl group could serve as a unique mass reporter or fragmentation handle. | Well-characterized reactivity and historical significance. |
| Disadvantages | Slower reaction kinetics expected. Not commercially established for proteomics. | Less commonly used in modern proteomics due to the harsh hydrolysis conditions required for analysis in its original application. |
The substitution of fluorine in FDNB with chlorine in DNBC is expected to decrease the reactivity of the compound, as fluoride is a better leaving group in nucleophilic aromatic substitution reactions on activated rings. However, the presence of the bulky tert-butyl group on the DNBC ring is a significant differentiator. This hydrophobic moiety could potentially be exploited in enrichment strategies or may introduce a unique signature in mass spectrometry analysis, such as a predictable neutral loss upon fragmentation, which could aid in the identification of labeled peptides.
DNBC vs. N-hydroxysuccinimide (NHS) Esters
NHS esters are the most common class of reagents for labeling primary amines in proteomics.[6][7][8] They react with amines under mild alkaline conditions to form stable amide bonds.[9]
| Feature | This compound (DNBC) (Hypothetical) | N-hydroxysuccinimide (NHS) Esters |
| Reactive Group | Activated Chloro (-Cl) | N-hydroxysuccinimide ester |
| Target | Primary amines | Primary amines |
| Reaction pH | Mildly alkaline | Mildly alkaline (pH 7.5-8.5)[9] |
| Bond Formed | Dinitrophenyl-amine | Amide |
| Stability of Bond | Very stable | Very stable |
| Multiplexing Capability | Not inherently designed for multiplexing. | Central to isobaric tagging reagents like TMT and iTRAQ for multiplexed quantitative proteomics.[10] |
| Advantages | Potentially unique fragmentation signature. | High reactivity and specificity, widely used in various formats (e.g., biotinylation, fluorescent dyes, isobaric tags).[8] |
| Disadvantages | Slower kinetics and lack of established protocols. | Can exhibit off-target reactions with serine, threonine, and tyrosine residues, leading to "overlabeling".[7][11] |
While DNBC could potentially be used for differential labeling in a manner similar to ICAT (Isotope-Coded Affinity Tags) if isotopically labeled versions were synthesized, it lacks the sophisticated design of modern isobaric tagging reagents like TMT and iTRAQ, which are based on NHS ester chemistry. These reagents allow for the simultaneous quantification of proteins from multiple samples.[12][13]
DNBC vs. Sulfhydryl-Reactive Reagents (Maleimides and Iodoacetamide)
To provide a broader context, it is useful to compare amine-reactive reagents with those that target other functional groups. Maleimides and iodoacetamide are widely used to alkylate the sulfhydryl groups of cysteine residues.[1][14][15] This is a crucial step in many proteomics workflows to prevent the formation of disulfide bonds.[15]
| Feature | This compound (DNBC) (Hypothetical) | Maleimides & Iodoacetamide |
| Target Residue | Lysine, N-terminus | Cysteine |
| Reactivity | Nucleophilic Aromatic Substitution | Nucleophilic Addition (Maleimide), Nucleophilic Substitution (Iodoacetamide) |
| Specificity | High for primary amines. | High for sulfhydryl groups.[1][15] |
| Common Application | Labeling for identification and quantification. | Reduction and alkylation of cysteines to prevent disulfide bond formation.[15][16] |
| Orthogonality | Yes. DNBC and sulfhydryl-reactive reagents can be used sequentially for dual labeling of proteins. | Yes. Their reactivity is orthogonal to that of amine-reactive reagents. |
The key takeaway is the orthogonal reactivity. A hypothetical workflow could involve the initial alkylation of cysteines with iodoacetamide, followed by the labeling of primary amines with DNBC. This would allow for the independent analysis of cysteine and lysine content or accessibility.
Experimental Protocols
While no established protocols exist for DNBC in proteomics, we provide detailed, step-by-step methodologies for the established reagents to serve as a baseline for any future development of DNBC-based workflows.
Protocol for Amine Labeling with NHS Esters (e.g., TMT)
This protocol outlines a general workflow for labeling peptides with Tandem Mass Tags (TMT) for quantitative proteomics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. New chemical strategy boosts accuracy in proteomics [asbmb.org]
- 12. Labeling Quantification vs. Label-Free Quantification Strategies in Proteomics [en.biotech-pack.com]
- 13. researchgate.net [researchgate.net]
- 14. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 16. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Amino Acid Analysis: A Comparative Study of Derivatization Reagents
Introduction: The Critical Role of Derivatization in Amino Acid Quantification
In fields ranging from biopharmaceutical drug development and clinical diagnostics to food science, the precise quantification of amino acids is paramount. Amino acids are the fundamental building blocks of proteins and play critical roles in cellular metabolism. Their accurate measurement is essential for applications such as determining the concentration of a protein therapeutic, monitoring the health of cell cultures in bioprocessing, and assessing the nutritional value of food products.
However, most of the 20 common amino acids lack a native chromophore or fluorophore, making them invisible to the most common and sensitive detectors used in High-Performance Liquid Chromatography (HPLC), such as UV-Visible or Fluorescence detectors.[1][2][3] To overcome this challenge, a chemical derivatization step is employed. This process involves reacting the amino acids with a reagent to attach a chemical tag that imparts strong UV absorbance or fluorescence, enabling highly sensitive detection and quantification.[4][5]
This guide provides an in-depth comparison of the most common pre-column derivatization reagents used in HPLC-based amino acid analysis. We will explore the chemistry behind each reagent, provide objective comparisons of their performance based on experimental data, and offer expert guidance to help you select the optimal reagent for your specific application.
The Landscape of Derivatization: Pre-column vs. Post-column Strategies
Derivatization can be performed either before the sample is injected onto the HPLC column (pre-column) or after the amino acids have been separated by the column but before they reach the detector (post-column).[1]
-
Post-column derivatization offers good reproducibility as the reaction occurs in a controlled, automated fashion after separation.[1] However, it requires more complex hardware and can be limited by the reaction kinetics needing to be rapid.[1]
-
Pre-column derivatization , the focus of this guide, modifies the amino acids before separation.[2][6][7] This approach has the significant advantage of modifying the hydrophobicity of the amino acids, making them well-suited for separation on ubiquitous and high-efficiency reversed-phase HPLC columns.[6] While historically viewed as more susceptible to matrix effects, modern reagents and automated systems have made pre-column methods highly robust, sensitive, and popular.[1]
The ideal derivatization reagent should exhibit several key characteristics:
-
Rapid and Complete Reaction: Reacts with all primary and secondary amino acids quickly and stoichiometrically.
-
Stable Derivatives: The resulting tagged amino acids should be stable throughout the chromatographic run.
-
High Molar Absorptivity/Quantum Yield: To ensure high sensitivity for UV or fluorescence detection.
-
Minimal By-products: The reaction should be clean, with no interfering side products.
Comparative Analysis of Key Derivatization Reagents
Here, we compare the most widely adopted reagents for pre-column derivatization, examining their reaction chemistry, advantages, and limitations.
Phenylisothiocyanate (PITC / Edman's Reagent)
-
Reaction Chemistry: PITC reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives.[8][9][10]
-
Detection: The PTC-amino acids are detected by UV absorbance, typically at 254 nm.[9][10]
-
Advantages:
-
Reacts with Secondary Amines: Unlike some other reagents, PITC effectively derivatizes secondary amino acids like proline and hydroxyproline.[9][10]
-
Stable Derivatives: The resulting PTC-amino acids are chemically stable.[9][10]
-
Clean Reaction: Excess reagent is volatile and can be removed under vacuum, minimizing chromatographic interference.[9][10]
-
-
Limitations:
o-Phthalaldehyde (OPA)
-
Reaction Chemistry: OPA reacts rapidly with primary amino acids in the presence of a thiol (like 3-mercaptopropionic acid, MPA) to form highly fluorescent isoindole derivatives.[13][14][15]
-
Detection: Fluorescence detection (FLD) with typical excitation at 340 nm and emission at 455 nm provides excellent sensitivity.[13][16]
-
Advantages:
-
Limitations:
-
Does Not React with Secondary Amines: OPA alone cannot derivatize proline or hydroxyproline.[7][17] This is its most significant drawback.
-
Unstable Derivatives: OPA-derivatives are notoriously unstable, requiring immediate analysis after formation.[11][12][14] This necessitates automated "just-in-time" derivatization.[17]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
Reaction Chemistry: FMOC-Cl reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.
-
Detection: Fluorescence detection with excitation at 265 nm and emission around 305-340 nm.
-
Advantages:
-
Limitations:
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC / AccQ•Tag™)
-
Reaction Chemistry: AQC is a pre-activated carbamate that reacts with both primary and secondary amino acids in a single step to yield highly stable, fluorescent derivatives.[19]
-
Detection: Fluorescence detection (Excitation: 250 nm, Emission: 395 nm) or UV detection.[1]
-
Advantages:
-
Comprehensive and Simple: A single reagent derivatizes all amino acids in one step.[19]
-
Highly Stable Derivatives: The AQC-derivatives are exceptionally stable for days, allowing for batch processing and re-injection if needed.[1]
-
Minimal Interference: The primary hydrolysis by-product of the reagent, 6-aminoquinoline (AMQ), does not interfere with the separation.[19]
-
-
Limitations:
-
Potential By-product Interference: In some specific cases, minor reaction by-products might interfere with the quantification of hydroxyproline or hydroxylysine.[1]
-
Proprietary Nature: Often sold as part of a complete kit (e.g., Waters AccQ•Tag), which can be more expensive than individual reagents.
-
Dansyl Chloride (DNS-Cl)
-
Reaction Chemistry: Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions (pH 9.5-10) to form stable dansyl-sulfonamide adducts.[5][20]
-
Detection: The derivatives are highly fluorescent and also possess strong UV absorbance.[1][5]
-
Advantages:
-
Versatile Detection: Can be used with either fluorescence or UV detectors, and is also effective for enhancing signal in LC-MS.[21]
-
Stable Derivatives: Produces stable derivatives suitable for analysis.[5]
-
Reliable Quantitation: The dansyl-Cl method allows for reliable quantitation of challenging amino acids like cystine.[11][12]
-
-
Limitations:
-
Slow Reaction: The reaction kinetics are relatively slow, often requiring elevated temperatures and reaction times of 30 minutes or more to reach completion.[1][20]
-
Poor Reproducibility: Can suffer from poor reproducibility and the generation of multiple derivative species if not carefully controlled.[1]
-
Quantitative Performance Comparison
The choice of reagent significantly impacts the quantitative performance of an amino acid analysis method. The following table summarizes typical performance characteristics. Note that values for Limit of Detection (LOD) and Limit of Quantitation (LOQ) are highly dependent on the specific instrument and chromatographic conditions.
| Reagent | Target Amines | Derivative Stability | Sensitivity | Throughput | Key Advantage | Key Disadvantage |
| PITC | Primary & Secondary | High | Low (pmol) | Low-Medium | Robust, reacts with all AAs | Less sensitive, lengthy prep[11][12] |
| OPA | Primary Only | Low (unstable)[11][14] | Very High (fmol)[16] | High | Very sensitive, fast reaction | Does not react with secondary AAs[7][17] |
| AQC (AccQ•Tag) | Primary & Secondary | Very High[1] | High (fmol-pmol) | High | Stable derivatives, single reagent for all AAs[19] | Potential for minor by-product interference[1] |
| Dansyl-Cl | Primary & Secondary | High | High (pmol) | Low | Good for MS, robust quantitation[12][21] | Slow reaction, potential for by-products[1][20] |
| OPA/FMOC | Primary & Secondary | Moderate | Very High (fmol) | High | Comprehensive & very sensitive | Complex dual-reagent automation[7][17] |
Experimental Workflow & Protocol
To ensure a robust and self-validating analytical system, a well-defined experimental protocol is essential. Here, we provide a representative step-by-step methodology for pre-column derivatization using the Waters AccQ•Tag Ultra chemistry, a widely adopted AQC-based method.
Protocol: Amino Acid Derivatization with AccQ•Tag Ultra
Rationale: This protocol is chosen for its comprehensive nature (derivatizing all amino acids in one step), the high stability of its derivatives, and its widespread use in the biopharmaceutical industry.[1][22] The steps are designed to ensure complete reaction and accurate quantification.
Materials:
-
AccQ•Tag Ultra Derivatization Automation Kit (or similar AQC reagent kit)[23]
-
Amino Acid Standard solution (e.g., 2.5 mM in 0.1 N HCl)
-
Sample (e.g., protein hydrolysate, cell culture supernatant)
-
High-purity water and appropriate solvents
Procedure:
-
Reagent Preparation (Causality: The reagent is moisture-sensitive and must be reconstituted fresh):
-
Reconstitute the AccQ•Tag Ultra Reagent powder in the provided acetonitrile diluent.
-
Heat the vial at 55°C for up to 15 minutes until fully dissolved.[24] This ensures the reactive component is completely available for the derivatization.
-
-
Sample Buffering (Causality: The reaction is pH-dependent and requires alkaline conditions to deprotonate the amino groups, making them nucleophilic):
-
For each sample, standard, or blank, pipette 70 µL of AccQ•Tag Ultra Borate Buffer into a reaction vial or well.
-
Add 10 µL of the sample or standard to the buffer. Mix thoroughly. Proper buffering to a pH between 8.2 and 10.1 is critical for the reaction to proceed to completion.[19]
-
-
Derivatization Reaction (Causality: A molar excess of reagent ensures all amino acids are derivatized):
-
Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent to the buffered sample/standard.
-
Mix immediately and thoroughly. Immediate mixing is crucial as the reagent can hydrolyze quickly if left unmixed.[24]
-
-
Reaction Completion (Causality: A short heating step ensures the reaction goes to completion for all amino acids):
-
Let the mixture stand at room temperature for 1 minute.
-
Heat the reaction vessel at 55°C for 10 minutes.
-
-
Analysis:
-
The sample is now derivatized and ready for injection onto the UPLC/HPLC system. The derivatives are stable and can be run immediately or stored for later analysis.
-
Visualization of the Derivatization Workflow
A clear understanding of the experimental process is crucial for success. The following diagrams illustrate the logical flow of the analysis and the fundamental chemical reaction.
Caption: General workflow for pre-column amino acid derivatization and analysis.
Caption: Phenylisothiocyanate (PITC) reaction with an amino acid.
Conclusion and Recommendations
The selection of a derivatization reagent for quantitative amino acid analysis is a critical decision that depends on the specific requirements of the application, including sensitivity needs, sample matrix, desired throughput, and available instrumentation.
-
For maximum sensitivity and high-throughput analysis of primary amino acids, OPA is an excellent choice, provided an automated online derivatization system is used to manage derivative instability.
-
When a comprehensive profile of both primary and secondary amino acids is required with high sensitivity, a combined OPA/FMOC method is a powerful, albeit more complex, option.
-
For routine, robust analysis of all amino acids with excellent derivative stability, AQC (e.g., AccQ•Tag) offers a simple, single-reagent workflow that is ideal for many quality control and research environments.
-
PITC remains a viable, cost-effective option for UV-based systems where high sensitivity is not the primary concern and sample amount is not limited.[11][12]
-
Dansyl Chloride is particularly advantageous when subsequent analysis by mass spectrometry is planned or when robust quantitation of challenging analytes like cystine is a priority.[12][21]
By understanding the chemistry, advantages, and limitations of each reagent, researchers can confidently select and implement a scientifically sound, robust, and reliable method for the quantitative analysis of amino acids.
References
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Rebeccah L. Gundry, et al. (2018). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. Retrieved from [Link]
-
H. J. C. F. Nelis, et al. (1992). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. PubMed. Retrieved from [Link]
-
Lestari, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]
-
Ping-An, H., et al. (2012). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]
-
Baqai J. Health Sci. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai J. Health Sci. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Science and Technology. Retrieved from [Link]
-
Waters Corporation. (2015). Quantitative Amino Acid Analysis of Biopharmaceuticals. YouTube. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of Amino acids with OPA. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Jeon, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ResearchGate. (2014). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Yuan, T., et al. (2018). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]
-
MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
-
Nelis, H. J., et al. (1992). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analyzing Feed Hydrolysate Samples Using the AccQ•Tag Method. Retrieved from [Link]
-
ResearchGate. (2019). A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans. Retrieved from [Link]
-
SciELO. (2022). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
-
Scantec Nordic. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Amino Acid Analysis using Andrew+ Automated Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Method validation in terms of linearity, LOD, and LOQ. Retrieved from [Link]
-
YouTube. (2023). Edman's method (PITC)- N-terminal analysis. Retrieved from [Link]
-
Agilent Technologies. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved from [Link]
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Analytical Methods for Amino Acids : Shimadzu (België) [shimadzu.be]
- 3. scantecnordic.se [scantecnordic.se]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. jascoinc.com [jascoinc.com]
- 8. PITC (Edman's Reagent) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-Butyl-2,6-dinitrochlorobenzene
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring the safety of ourselves, our colleagues, and the environment. The handling and disposal of highly hazardous materials like 4-tert-Butyl-2,6-dinitrochlorobenzene demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the overall safety and integrity of the waste management process.
Core Principles: Understanding the Hazard
This compound is a chlorinated nitroaromatic compound. Analogs such as 2,4-Dinitrochlorobenzene are classified as highly toxic and environmentally hazardous. They are often fatal in contact with skin, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1][2] The primary disposal route for this class of chemical is controlled incineration at a licensed chemical destruction facility.[3] Discharging it to sewer systems or disposing of it with regular laboratory trash is strictly prohibited.[3]
The core objective of this protocol is to ensure that all waste streams containing this compound are safely segregated, contained, labeled, and transferred to an approved hazardous waste disposal service.
Personnel Protection: A Non-Negotiable First Step
Before handling the compound in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory. This is to prevent dermal contact, which can be fatal, and inhalation of dust particles.[1][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Consider double-gloving. | Provides a chemical barrier against a substance that is acutely toxic via skin absorption.[5] |
| Body Protection | Chemical-resistant lab coat or apron. Full protective suit for large quantities or spill cleanup. | Protects skin from accidental splashes and contamination of personal clothing.[5] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust particles from entering the eyes.[6] |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially toxic dust. |
Causality: The stringent PPE requirements are a direct consequence of the compound's high acute dermal toxicity and potential inhalation hazards.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after handling, even when gloves have been worn.[6]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in safe disposal. Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[7][8]
Step 1: Designate a Waste Accumulation Area
-
Identify a specific area within a chemical fume hood for waste accumulation. This area should be clearly marked.
Step 2: Prepare Labeled Waste Containers
-
Solid Waste: Use a clearly labeled, wide-mouth container with a screw-top lid. The label must read: "Hazardous Waste: this compound, Solid" and include the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
-
Liquid Waste (Contaminated Solvents/Rinsate): Use a compatible, shatter-resistant container (e.g., HDPE or glass) with a secure screw cap. The label must read: "Hazardous Waste: this compound, Liquid" and list all solvent components.
-
Contaminated Sharps: Any needles or razor blades must be placed in a designated sharps container.
-
Contaminated Labware/PPE: Disposable items like gloves, bench paper, and pipette tips must be collected in a separate, clearly labeled, sealed bag or container.
Step 3: Waste Collection
-
Unused or Expired Product: Keep the chemical in its original container if possible.[1] Do not combine it with other wastes.
-
Contaminated Solids: Carefully transfer any contaminated solids (e.g., reaction byproducts, contaminated drying agents) into the designated solid waste container using appropriate tools (spatulas, etc.). Avoid generating dust. If the material is a fine powder, it may be appropriate to moisten it slightly with a compatible solvent to prevent it from becoming airborne.[3]
-
Contaminated Liquids: Collect all solvent rinses from glassware into the designated liquid hazardous waste container. The first rinse of a container is the most concentrated and must be collected.[8]
-
Contaminated PPE and Disposables: Place all contaminated gloves, wipes, and bench paper directly into the designated container for disposal. Remove contaminated clothing immediately and handle it as hazardous waste.[1]
// Nodes Start [label="Waste Generation Point\n(Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"];
SolidWaste [label="Pure Compound or\nContaminated Solids", fillcolor="#FBBC05", fontcolor="#202124"]; LiquidWaste [label="Contaminated Solvents\n& Aqueous Rinsate", fillcolor="#FBBC05", fontcolor="#202124"]; PPEWaste [label="Contaminated PPE\n(Gloves, Wipes, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
SolidContainer [label="Labeled Solid\nHazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LiquidContainer [label="Labeled Liquid\nHazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPEContainer [label="Labeled Container for\nContaminated Debris", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Storage [label="Secure Secondary Containment\nin Satellite Accumulation Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pickup [label="Arrange Pickup by Certified\nHazardous Waste Disposal Service", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Disposal via\nControlled Incineration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> SolidWaste [label="Solid Residue"]; Start -> LiquidWaste [label="Liquid Residue"]; Start -> PPEWaste [label="Used Disposables"];
SolidWaste -> SolidContainer; LiquidWaste -> LiquidContainer; PPEWaste -> PPEContainer;
SolidContainer -> Storage; LiquidContainer -> Storage; PPEContainer -> Storage;
Storage -> Pickup; Pickup -> End; } Diagram 1: Disposal Workflow.
Decontamination of Glassware and Surfaces
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
Step 1: Initial Rinse
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue.
-
Crucially, this first rinsate is considered acutely hazardous waste and must be collected in your designated liquid hazardous waste container.[8]
Step 2: Subsequent Cleaning
-
After the initial solvent rinse, glassware can typically be washed using standard laboratory detergents. For highly toxic materials, it is best practice to collect the first two or three rinses as hazardous waste.[8]
Step 3: Surface Decontamination
-
Wipe down all surfaces in the fume hood where the material was handled with a cloth dampened with a suitable solvent, followed by a detergent solution.
-
All wipes used for cleaning must be disposed of as contaminated solid waste.
Preparing for Final Disposal
Once your waste containers are ready (no more than 90% full), follow these final steps for pickup.[9]
-
Ensure Containers are Secure: All lids must be tightly sealed. The exterior of the containers must be clean and free of any chemical residue.[9]
-
Store Appropriately: Keep the sealed waste containers in a designated and secure satellite accumulation area, preferably within secondary containment, until they are collected.
-
Schedule Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup. Provide them with an accurate description of the waste.
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often subject to specific disposal requirements, with high-temperature incineration being the standard to ensure complete destruction.[10][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operating.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material. If it is a powder, carefully moisten it with a non-reactive liquid (like water, if compatible) to prevent dust from becoming airborne.[3] Sweep the material into a designated hazardous waste container.[2][5]
-
For Liquids: Cover with a chemical absorbent pad or vermiculite.
-
-
Decontaminate: Clean the spill area thoroughly as described in Section 4.
-
Report: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship. The principles of understanding the hazard, using appropriate PPE, segregating waste streams, and following established protocols are fundamental to the responsible management of hazardous chemicals in a professional research environment.
References
- ChemicalBook. (n.d.). 3,4-Dinitrochlorobenzene - Safety Data Sheet.
- AGR Enterprises. (2018, March 24). Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (2025, October 13).
- Sdfine. (n.d.).
- TCI Chemicals. (2025, July 7).
- Thermo Fisher Scientific. (2010, November 24).
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Santana, R. C., et al. (2005). THE REMOVAL OF DINITROCHLOROBENZENE FROM INDUSTRIAL RESIDUALS BY LIQUID-LIQUID EXTRACTION WITH CHEMICAL REACTION. Brazilian Journal of Chemical Engineering. Retrieved from [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Global Substance Registration System. (n.d.). This compound.
- University of Oklahoma Health Sciences Center. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
-
PubChem. (n.d.). 4-tert-Butyl-2,6-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene.
-
U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
- Wilkerson, M. G., et al. (1983). Contaminants of dinitrochlorobenzene.
- Vita-D-Chlor. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. agr11.com [agr11.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
